2-Acetoxy-8-hydroxyquinoline: Molecular Architecture, Synthetic Methodologies, and Application Dynamics
Rationale and Scope As application scientists, we approach the functionalization of privileged scaffolds not merely as routine synthesis, but as the precise orchestration of electronic states and steric environments. 8-H...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Scope
As application scientists, we approach the functionalization of privileged scaffolds not merely as routine synthesis, but as the precise orchestration of electronic states and steric environments. 8-Hydroxyquinoline (8-HQ) is a foundational moiety in medicinal chemistry and analytical sciences due to its robust metal-chelating capabilities[1]. However, modifying this core to enhance target selectivity or alter its pharmacokinetic profile requires rigorous regiocontrol.
The introduction of an acetoxy group at the C2 position to yield 2-acetoxy-8-hydroxyquinoline fundamentally alters the steric hindrance around the coordinating nitrogen and modulates its pKa. This whitepaper provides an in-depth, mechanistic guide to the synthesis, physicochemical profiling, and biological dynamics of this specific derivative.
Molecular Architecture & Physicochemical Profile
The bidentate nature of 8-HQ relies on the spatial proximity of the C8-hydroxyl group and the N1-nitrogen. By installing an acetoxy group (-OCOCH₃) at the C2 position, we introduce an electron-withdrawing and sterically bulky moiety directly adjacent to the coordinating nitrogen. This modification restricts the coordination geometry, making the molecule highly selective for specific divalent cations[2].
Critical Insight: While some commercial catalogs erroneously list the molecular formula of 2-acetoxy-8-hydroxyquinoline as C₁₀H₉NO₃[2], rigorous structural stoichiometry (Quinoline core C₉H₅N + C8-OH + C2-OCOCH₃) strictly dictates the formula as C₁₁H₉NO₃.
Table 1: Physicochemical Profile of 2-Acetoxy-8-hydroxyquinoline
Soluble in DCM, DMSO, and ethanol; insoluble in cold water[3]
Synthetic Workflows: The Polonovski Paradigm
Causality of Reagent Selection: A common misconception is that direct acetylation of 8-HQ with acetic anhydride will yield the C2-acetoxy derivative[2]. In reality, direct reaction preferentially esterifies the highly nucleophilic C8-hydroxyl group, yielding 8-acetoxyquinoline. To force regioselective functionalization at the C2 position, we must alter the electronic distribution of the quinoline ring. By oxidizing the nitrogen to an N-oxide, we create an electrophilic center at C2. Subsequent treatment with acetic anhydride initiates a Polonovski-type rearrangement, transferring the oxygen functionality precisely to the C2 carbon[3].
Workflow for the regioselective synthesis of 2-acetoxy-8-hydroxyquinoline.
Protocol 1: Selective N-Oxidation of 8-Hydroxyquinoline
Objective: Generate the 8-hydroxyquinoline N-oxide intermediate without over-oxidizing the aromatic core.
Solvation : Dissolve 8-hydroxyquinoline (1.0 equiv) in dichloromethane (DCM) to ensure complete homogeneity.
Controlled Oxidation : Cool the reactor to 6 °C. Add a dilute solution of peracetic acid (~39% w/w in aqueous acetic acid, 1.2 equiv) dropwise. Causality: Temperature control is critical to prevent thermal degradation of the peracid and suppress non-specific ring oxidation[4].
Self-Validation via IPC : Stir at room temperature for 3 hours. Validate reaction progress using HPLC (RP-18 column, 250 nm detection). The distinct retention time shift from 8-HQ to the more polar N-oxide serves as an internal checkpoint before proceeding[4].
Quenching : Add aqueous sodium pyrosulfite (0.2 equiv) to safely reduce unreacted peroxides, ensuring a safe downstream workup[4].
Protocol 2: Polonovski-Type Rearrangement
Objective: Regioselective migration of the oxygen functionality to C2.
Activation : Dissolve the isolated 8-hydroxyquinoline N-oxide in neat acetic anhydride. Causality: Acetic anhydride acts as both the activating electrophile and the solvent, driving the formation of the N-acetoxyammonium intermediate[3].
Rearrangement : Heat the mixture under reflux. Deprotonation at C2 leads to a [3,3]-sigmatropic rearrangement, migrating the acetate group to the C2 position[3].
Self-Validation via Precipitation : Cool the mixture and pour it onto a mixture of 3M hydrochloric acid and ice. The unreacted anhydride hydrolyzes to soluble acetic acid, while the target 2-acetoxy-8-hydroxyquinoline selectively precipitates as a brown solid. This abrupt phase change acts as a thermodynamic validation of the rearrangement[3].
Isolation : Filter, wash with water (3 × 50 mL), and dry in a vacuum desiccator over phosphoric anhydride (Typical yield: ~88%)[3].
Mechanistic pathway of the Polonovski-type rearrangement via N-oxide.
Chelation Dynamics & Biological Efficacy
The pharmacological and analytical utility of 2-acetoxy-8-hydroxyquinoline is intrinsically linked to its modified chelation dynamics. Standard 8-HQ forms stable five-membered chelates with a wide array of metals. However, the bulky C2-acetoxy group introduces steric clashes that selectively inhibit the binding of larger or highly hydrated metal ions, thereby tuning its specificity[2].
In biological systems, this tuned chelation allows the molecule to selectively sequester essential trace metals (like Cu²⁺ and Fe²⁺) required for microbial growth or tumor cell proliferation[2]. The resulting lipophilic metal-ligand complex can permeate cell membranes, triggering intracellular Reactive Oxygen Species (ROS) generation and subsequent pathogen apoptosis[1].
Bidentate chelation and downstream biological mechanism of action.
An In-Depth Technical Guide to the Mechanism of Action of 2-Acetoxy-8-Hydroxyquinoline Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 8-hydroxyquinoline (8-HQ) are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 8-hydroxyquinoline (8-HQ) are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The introduction of a 2-acetoxy group is a strategic modification designed to create a prodrug, a pharmacologically inactive compound that is converted into its active form within the body.[5][6] This guide delineates the core mechanism of action of 2-acetoxy-8-hydroxyquinoline derivatives, which is fundamentally a two-step process. It begins with the bioactivation via enzymatic hydrolysis of the acetoxy moiety, followed by the multifaceted actions of the liberated 8-hydroxyquinoline core. The primary mechanisms of the active form—metal ion chelation, induction of oxidative stress, and enzyme inhibition—are explored in detail. This document provides field-proven insights into the experimental workflows required to elucidate these mechanisms, complete with detailed protocols and data interpretation guidelines, to empower researchers in the field of drug discovery and development.
Introduction: The Prodrug Strategy
The therapeutic potential of 8-hydroxyquinoline (8-HQ) is well-established and stems largely from its potent ability to chelate metal ions.[1][2][7][8] However, direct administration of 8-HQ can be limited by factors such as poor solubility or suboptimal pharmacokinetic profiles. The synthesis of 2-acetoxy-8-hydroxyquinoline derivatives represents a classic prodrug approach to overcome these limitations.[5][6]
The core principle is to mask the active hydroxyl group at position 8 with an acetoxy group. This modification can enhance the molecule's lipophilicity, thereby improving its ability to cross cellular membranes.[5] Once inside the target cell or tissue, the acetoxy group is designed to be cleaved by endogenous enzymes, specifically esterases, which are ubiquitous in biological systems.[9][10][11] This enzymatic action unmasks the hydroxyl group, releasing the active 8-hydroxyquinoline pharmacophore at the site of action.[5][6]
The Two-Step Mechanism of Action
The biological activity of 2-acetoxy-8-hydroxyquinoline derivatives is not direct but is contingent upon a sequential bioactivation process. Understanding this two-step mechanism is critical for both assay design and interpretation of biological data.
Step 1: Bioactivation via Esterase-Mediated Hydrolysis
The journey of the prodrug begins with its hydrolysis. The ester bond of the 2-acetoxy group is a substrate for carboxylesterases (CES), a class of enzymes prevalent in the liver, plasma, and various tissues, as well as within cancer cells.[9][11] The hydrolysis reaction converts the inactive 2-acetoxy-8-hydroxyquinoline into the active 8-hydroxyquinoline and acetic acid.
Causality Behind Experimental Choice: To validate this bioactivation step, it is essential to demonstrate that the derivative is a substrate for esterases and that its biological activity is dependent on this enzymatic conversion. An in vitro esterase stability assay is the primary experiment to confirm this hypothesis.
Caption: Mechanism of metal chelation and ionophore activity of 8-HQ.
The interaction of 8-HQ with redox-active metals, particularly copper, can catalyze the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. [1]While normal cells have robust antioxidant systems, cancer cells often have a compromised redox balance, making them more vulnerable to further oxidative stress. The resulting increase in intracellular ROS can damage DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).
[12]
Beyond its metal-dependent effects, 8-HQ and its metal complexes have been shown to directly inhibit key cellular machinery.
Proteasome Inhibition: Copper and zinc complexes of 8-HQ derivatives can inhibit the proteasome, the cellular complex responsible for degrading misfolded or unnecessary proteins. [1][8]Proteasome inhibition leads to an accumulation of these proteins, causing endoplasmic reticulum (ER) stress and apoptosis, a mechanism effectively exploited by some anticancer drugs.
DNA Damage Response: Some derivatives have been shown to induce DNA damage and suppress human telomerase reverse transcriptase (hTERT), an enzyme crucial for cancer cell immortality.
[13]
Quantitative Data Summary
The cytotoxic potential of 8-hydroxyquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process (e.g., cell growth) by 50%. Lower IC₅₀ values indicate higher potency.
Note: This table presents a selection of data to illustrate the range of potencies. Values are highly dependent on the specific derivative and cell line.
Experimental Protocols & Workflows
To rigorously investigate the mechanism of action, a series of well-controlled experiments are required. The following protocols provide a validated framework for this purpose.
Protocol 1: In Vitro Esterase Stability Assay
Objective: To confirm that the 2-acetoxy derivative is hydrolyzed by esterases.
Principle: The compound is incubated with a source of esterase (e.g., porcine liver esterase or cell lysate), and its disappearance over time is monitored by HPLC. The appearance of the 8-HQ product can also be monitored.
[15]* Methodology:
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
[16] 2. Reaction Setup: In separate tubes, combine the buffer and the test compound. In the "test" tube, add a solution of esterase (e.g., porcine liver esterase). In the "control" tube, add buffer without the enzyme.
[15] 3. Incubation: Incubate all tubes at 37°C.
[15] 4. Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each tube and immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated HPLC method to quantify the concentration of the parent compound (2-acetoxy derivative) and the hydrolyzed product (8-HQ).
Interpretation: A time-dependent decrease in the concentration of the parent compound in the presence of esterase, but not in the control, confirms enzymatic hydrolysis.
Protocol 2: Metal Chelation Assay using UV-Vis Spectroscopy
Objective: To demonstrate and quantify the metal-chelating ability of the active 8-HQ.
Principle: The formation of a complex between 8-HQ and a metal ion often results in a shift in the maximum absorbance wavelength (λmax) or a change in absorbance intensity, which can be measured with a spectrophotometer.
[17][18][19][20]* Methodology:
Preparation: Prepare solutions of the active compound (8-HQ) and various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃) in a suitable solvent (e.g., ethanol or buffered aqueous solution).
[20] 2. Measurement:
Record the UV-Vis spectrum of the 8-HQ solution alone.
Add a solution of a metal salt to the 8-HQ solution.
Allow the mixture to equilibrate and then record the new UV-Vis spectrum.
Analysis: Compare the spectra before and after the addition of the metal ion. A significant shift in λmax or a change in the absorbance profile indicates the formation of a metal-ligand complex.
[20] 4. Titration (Optional): To determine the stoichiometry and binding constant, perform a titration by adding increasing concentrations of the metal ion to a fixed concentration of 8-HQ and monitoring the spectral changes.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Objective: To measure the effect of the compound on the viability of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. [21][22]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
[22][23][24][25]* Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
[23] 2. Compound Treatment: Treat the cells with a range of concentrations of the test compound (and vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
[24] 3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
[23][25] 4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
[23] 5. Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
[23] 6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 4: Intracellular ROS Detection Assay
Objective: To measure the generation of intracellular reactive oxygen species (ROS) after compound treatment.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [26][27][28][29]The fluorescence intensity is proportional to the amount of ROS.
Methodology:
Cell Culture: Culture adherent cells in a 96-well plate suitable for fluorescence measurements.
Compound Treatment: Treat cells with the test compound at various concentrations for a desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
Probe Loading: Remove the treatment media and wash the cells with a warm buffer (e.g., PBS). Add the DCFH-DA working solution (e.g., 10-25 µM) to each well and incubate at 37°C for 30-60 minutes in the dark.
[26][28][29] 4. Measurement: Wash the cells again to remove the excess probe. Add buffer back to the wells and immediately measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation ~495 nm and emission ~529 nm.
[28][29] 5. Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-increase in ROS production.
Conclusion and Future Directions
The mechanism of action of 2-acetoxy-8-hydroxyquinoline derivatives is a classic example of a prodrug strategy that leverages intracellular enzymes to release a highly active pharmacophore. The liberated 8-hydroxyquinoline core acts primarily through metal ion chelation, which in turn disrupts metal homeostasis, inhibits critical enzymes, and induces cytotoxic oxidative stress. This multifaceted mechanism makes these compounds promising candidates for development as anticancer and antimicrobial agents.
[2][12]
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the 8-HQ scaffold to enhance potency and selectivity for specific metal ions or cellular targets.
[30]* Targeted Delivery: Conjugating these derivatives to targeting moieties to improve their accumulation in tumor tissues and reduce off-target toxicity.
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents to overcome drug resistance.
This guide provides a foundational framework for researchers to design, execute, and interpret the critical experiments needed to fully characterize the mechanism of action of this promising class of compounds.
References
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Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
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Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC. (n.d.).
Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC - MDPI. (2022, May 5).
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10).
Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15).
Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF - ResearchGate. (2026, March 13).
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed. (2020, September 21).
The Solubility Profile of 2-Acetoxy-8-hydroxyquinoline in Organic Solvents: A Guide for Drug Development Professionals
An In-Depth Technical Guide Abstract A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to successful formulation development and ensuring bioavailability. Solubility, in partic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to successful formulation development and ensuring bioavailability. Solubility, in particular, governs the dissolution rate and subsequent absorption of an active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the solubility profile of 2-acetoxy-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold. We delve into the theoretical underpinnings of solubility, present a qualitative analysis of its behavior in various organic solvents, and offer a detailed, field-proven experimental protocol for the determination of thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize formulations containing 2-acetoxy-8-hydroxyquinoline.
Introduction: The Critical Role of Solubility in Pre-formulation
2-Acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a bicyclic heterocyclic compound known for its diverse biological activities, including antimicrobial, neuroprotective, and anti-cancer properties.[1][2][3] The addition of the acetoxy group at the 2-position modifies the molecule's physicochemical properties, influencing its potential as a therapeutic agent. Like its parent compound, 2-acetoxy-8-hydroxyquinoline's ability to chelate metal ions is a key aspect of its mechanism of action.[1]
In the drug development pipeline, the journey from a promising lead compound to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4][5] Among these properties, aqueous and non-aqueous solubility is a cornerstone of pre-formulation studies.[6][7] Low solubility can lead to a cascade of development hurdles, including poor absorption, insufficient bioavailability, and unreliable outcomes in in vitro assays.[4][8] Therefore, a thorough characterization of a compound's solubility in a range of relevant solvents is not merely a data-gathering exercise; it is a critical step that informs formulation strategy, predicts in vivo behavior, and ultimately de-risks the development process.[7][8]
This guide focuses on providing the necessary theoretical and practical framework for determining the solubility of 2-acetoxy-8-hydroxyquinoline in organic solvents, which is essential for processes such as synthesis, purification, and the development of non-aqueous formulations.
Physicochemical Profile of 2-Acetoxy-8-hydroxyquinoline
Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility.
Molecular Structure: The molecule consists of a quinoline ring system, which is aromatic and relatively non-polar, a phenolic hydroxyl group at position 8, and an acetoxy group at position 2.[1] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring and the carbonyl oxygen in the acetoxy group are hydrogen bond acceptors.
Appearance: Typically a white to off-white crystalline powder.[1]
Reactivity: The compound can undergo hydrolysis in aqueous conditions, breaking down into 8-hydroxyquinoline and acetic acid.[1] The basic nitrogen on the quinoline ring means its solubility can be highly dependent on pH.[9]
The Science of Solubility: Thermodynamic Principles
The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process.[10] The equilibrium is reached when a solution is saturated, meaning the rate of dissolution of the solid equals the rate of precipitation. This true equilibrium value is known as thermodynamic solubility , and it is the most relevant value for formulation development as it represents the most stable state.[8][10]
This contrasts with kinetic solubility , which is often measured in high-throughput screening. Kinetic solubility typically involves dissolving a compound in a solvent like DMSO and then diluting it into an aqueous buffer, with the point of precipitation being measured.[8] While useful for early discovery, these values can represent a supersaturated, metastable state and are not a substitute for true thermodynamic solubility determination.[10]
The dissolution process is governed by the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This involves breaking the solute-solute and solvent-solvent bonds (an energy input, related to the enthalpy of fusion) and forming new solute-solvent bonds (an energy release).[11] The general principle of "like dissolves like" is a useful heuristic: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.
These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar functionalities of the molecule. DMSO is explicitly mentioned as a good solvent.[1][12]
Polar Protic
Ethanol, Methanol, Propanols
Moderate to High
These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the hydroxyl and acetoxy groups. Ethanol is a known solvent for this compound.[1]
Non-Polar
Toluene, Benzene, Hexane
Low
The overall polarity of 2-acetoxy-8-hydroxyquinoline, due to the hydroxyl and acetoxy groups, is too high for significant solubility in purely non-polar solvents. The aromatic quinoline core may allow for some minimal interaction with aromatic solvents like toluene.
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
These solvents have a moderate polarity and can interact with the molecule, but are not as effective as highly polar aprotic or protic solvents.
This table provides a general guideline. Experimental verification is essential for obtaining accurate quantitative data for specific formulation needs.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[13][14] The protocol below is a self-validating system designed for accuracy and reproducibility.
Rationale for the Shake-Flask Method
This method is chosen because it directly measures the compound's concentration in a saturated solution at equilibrium, providing the true thermodynamic solubility.[13] By using a visible excess of the solid API, we ensure that the solvent is fully saturated.[15] The extended equilibration time allows the system to reach a stable thermodynamic minimum. Analysis of both the supernatant and the remaining solid provides a self-validating check on the system's integrity, ensuring no degradation or polymorphic transformation has occurred during the experiment.[10]
Materials and Equipment
2-Acetoxy-8-hydroxyquinoline (solid, crystalline)
Selected organic solvents (HPLC grade or equivalent)
Glass vials with PTFE-lined screw caps
Analytical balance
Orbital shaker with temperature control
Centrifuge or syringe filters (0.22 µm, ensure solvent compatibility)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Step-by-Step Protocol
Preparation: Add an excess amount of solid 2-acetoxy-8-hydroxyquinoline to a series of glass vials.
Expert Insight: "Excess" is critical. A good starting point is to add enough solid so that a significant amount remains undissolved at the end of the experiment. This visually confirms that saturation was achieved.[15] Aim for at least 2-5 mg of solid per mL of solvent.
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial. Prepare each solvent condition in triplicate to assess variability.[15]
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period.
Expert Insight: The time to reach equilibrium can vary significantly depending on the compound and solvent, from a few hours to several days.[14][16] For a new compound, it is essential to determine the equilibration time by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same concentration.[15] A 48-72 hour period is often a robust starting point.[17]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, carefully separate the saturated supernatant from the undissolved solid.
Trustworthiness: This step is a common source of error. Two reliable methods are:
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm filter.[14] Discard the first portion of the filtrate to avoid errors from filter adsorption.
Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration into the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-acetoxy-8-hydroxyquinoline.[5]
Solid Phase Analysis (Self-Validation): Recover the remaining solid from the vials after the experiment. Analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) and compare it to the starting material.
Trustworthiness: This step is crucial for confirming thermodynamic solubility. If the crystal form of the solid has changed during the experiment (e.g., converted to a more stable polymorph or a solvate), the measured solubility value does not represent the equilibrium solubility of the original material.[10]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for accurately quantifying the concentration of a dissolved API.[18]
Method Outline
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and water, often with a modifier like phosphoric acid or formic acid to ensure good peak shape.[19]
Flow Rate: Typically 1.0 mL/min.
Detection: UV detector set at a wavelength of maximum absorbance (λmax) for 2-acetoxy-8-hydroxyquinoline. A photodiode array (PDA) detector is advantageous as it can assess peak purity.[20]
Calibration: Prepare a series of standard solutions of 2-acetoxy-8-hydroxyquinoline of known concentrations in the mobile phase. Inject these standards to create a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity over the desired concentration range.
Analysis: Inject the diluted supernatant samples. Use the calibration curve to determine the concentration in the diluted sample and then back-calculate to find the concentration in the original saturated solution, which is the solubility.
Conclusion
The solubility of 2-acetoxy-8-hydroxyquinoline is a critical parameter that dictates its behavior in both research and development settings. This guide has established the theoretical basis for its solubility and provided a qualitative profile based on its molecular structure. More importantly, we have detailed a robust, self-validating experimental protocol based on the gold-standard shake-flask method for the precise determination of its thermodynamic solubility in various organic solvents. By adhering to this methodology, researchers and formulation scientists can generate high-quality, reliable data essential for making informed decisions, accelerating the development timeline, and increasing the probability of success for drug candidates based on this promising molecular scaffold.
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Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules. MDPI. Retrieved from [Link]
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. PubMed. Retrieved from [Link]
Shayanfar, A., & Jouyban, A. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Retrieved from [Link]
Al-Hamdani, A. A. S. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]
Kumar, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. PMC - NIH. Retrieved from [Link]
Storz, T., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Carbogen Amcis. Retrieved from [Link]
SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. Retrieved from [Link]
AERU, University of Hertfordshire. (2026). 8-hydroxyquinoline. AERU. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Retrieved from [Link]
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ethoxyquin. MHLW. Retrieved from [Link]
An In-Depth Technical Guide to 2-Acetoxy-8-hydroxyquinoline: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Acetoxy-8-hydroxyquinoline, systematically named (8-hydroxyquinolin-2-yl) acetate, is a notable derivative of the versatile bicyclic compound...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-8-hydroxyquinoline, systematically named (8-hydroxyquinolin-2-yl) acetate, is a notable derivative of the versatile bicyclic compound, 8-hydroxyquinoline. The introduction of an acetoxy group at the second position of the quinoline ring, while retaining the critical hydroxyl group at the eighth position, imparts unique physicochemical properties and potential biological activities. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its current and potential applications in research and drug development. The core structure, featuring both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the acetoxy group and the quinoline nitrogen), makes it a compound of significant interest for its potential as a chelating agent and in the design of novel therapeutic agents.[1]
Physicochemical Properties
The fundamental molecular properties of 2-acetoxy-8-hydroxyquinoline are crucial for its application in experimental settings and for the prediction of its behavior in biological systems. The molecular formula of 2-acetoxy-8-hydroxyquinoline is C₁₁H₉NO₃.
Property
Value
Source
Molecular Formula
C₁₁H₉NO₃
N/A
Molecular Weight
203.19 g/mol
N/A
Exact Mass
203.058244 Da
N/A
IUPAC Name
(8-hydroxyquinolin-2-yl) acetate
N/A
Synthesis of 2-Acetoxy-8-hydroxyquinoline
The synthesis of 2-acetoxy-8-hydroxyquinoline can be achieved through the acetylation of a precursor molecule. A reliable method involves the reaction of 8-hydroxyquinoline 1-oxide with acetic anhydride.[2] This process involves the formation of an intermediate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, which is then processed to yield the final product.
Experimental Protocol: Synthesis of 2-oxo-1,2-dihydroquinolin-8-yl acetate (A Key Intermediate)
This protocol is adapted from a method described by Jhong and colleagues for the synthesis of a closely related precursor.[2]
Materials:
8-hydroxyquinoline 1-oxide
Acetic anhydride
Sodium hydroxide (5.0 M aqueous solution)
Methanol
Potassium carbonate (K₂CO₃)
Hydrochloric acid (aqueous solution)
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Filtration apparatus
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) and acetic anhydride (4 mL, 42.3 mmol) is prepared.
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
Cooling and Neutralization: After the reflux period, the mixture is allowed to cool to room temperature. A 5.0 M aqueous solution of sodium hydroxide is then added incrementally until the pH of the mixture reaches 8.
Isolation of Intermediate: The resulting precipitate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is collected by filtration.[2]
Hydrolysis: Without further purification, the isolated acetate (1.02 g, 5.0 mmol) is dissolved in methanol (10 mL). To this solution, potassium carbonate (831 mg, 6.0 mmol) is added, and the mixture is stirred at room temperature for 1 hour.
Work-up: The methanol is removed by evaporation under reduced pressure. The remaining residue is dissolved in water (10 mL), and an aqueous solution of HCl is added to adjust the pH as needed for further purification or subsequent reaction steps.
Diagram of the Synthetic Pathway:
Caption: Synthetic workflow for a key precursor of 2-acetoxy-8-hydroxyquinoline.
Applications in Research and Drug Development
Derivatives of 8-hydroxyquinoline are widely recognized for their diverse biological activities, which are often attributed to their ability to chelate metal ions.[1][3] This property is crucial for the function of many enzymes and can disrupt essential biological processes in pathogenic organisms and cancer cells.[4]
Potential Therapeutic Areas:
Anticancer Agents: The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry and has been investigated for its anticancer properties.[3][4] The mechanism often involves the chelation of iron or copper, leading to the inhibition of enzymes necessary for cell proliferation and the induction of oxidative stress in cancer cells.[4]
Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline and its derivatives have demonstrated significant antibacterial and antifungal properties.[5] By sequestering essential metal ions, these compounds can inhibit microbial growth.
Neurodegenerative Diseases: Metal ion dysregulation is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The metal-chelating ability of 8-hydroxyquinoline derivatives makes them potential therapeutic candidates for restoring metal homeostasis in the brain.[1]
While much of the research has focused on the broader class of 8-hydroxyquinolines, the specific substitution pattern of 2-acetoxy-8-hydroxyquinoline offers a unique profile for further investigation in these and other therapeutic areas.
Conclusion
2-Acetoxy-8-hydroxyquinoline is a compound with well-defined physicochemical properties and significant potential for applications in medicinal chemistry and drug development. The synthetic route via the acetylation of 8-hydroxyquinoline 1-oxide provides a viable method for its preparation. Further research into the specific biological activities and analytical characterization of 2-acetoxy-8-hydroxyquinoline will be crucial in fully elucidating its therapeutic potential and establishing its role in the development of novel pharmaceuticals.
References
Jhong, Y.-T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1673. Available from: [Link]
Bennamara, A., & Abourriche, A. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Journal of Analytical Sciences and Applied Biotechnology, 2(1), 57-62.
Ghavami, R., et al. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 145, 1-15.
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
synthesis pathway of 2-acetoxy-8-hydroxyquinoline from quinoline N-oxide
The Synthetic Architecture of 2-Acetoxy-8-hydroxyquinoline: Mechanistic Pathways and Protocols Introduction The functionalization of the quinoline core is a cornerstone of medicinal chemistry and materials science. Speci...
Author: BenchChem Technical Support Team. Date: April 2026
The Synthetic Architecture of 2-Acetoxy-8-hydroxyquinoline: Mechanistic Pathways and Protocols
Introduction
The functionalization of the quinoline core is a cornerstone of medicinal chemistry and materials science. Specifically, 2-acetoxy-8-hydroxyquinoline serves as a vital bidentate chelating agent and a versatile intermediate for synthesizing 2-substituted 8-hydroxyquinolines[1]. Direct C2-oxygenation of 8-hydroxyquinoline is electronically unfavorable due to the inherent electron deficiency of the pyridine ring. To overcome this, chemists employ a strategic polarity reversal via N-oxidation, followed by an acyl-mediated rearrangement[2]. This technical guide dissects the causality, mechanistic logic, and self-validating protocols required to synthesize 2-acetoxy-8-hydroxyquinoline from 8-hydroxyquinoline via its N-oxide intermediate.
Phase 1: Polarity Reversal via N-Oxidation
Mechanistic Causality
The parent quinoline system resists direct nucleophilic attack at the C2 position. By oxidizing the basic nitrogen to an N-oxide, the system is primed for functionalization. The N-oxide oxygen can subsequently be acylated, transforming the nitrogen into a superior leaving group and rendering the adjacent C2 carbon highly electrophilic[2].
Experimental Protocol: Synthesis of 8-Hydroxyquinoline N-oxide
The oxidation is typically achieved using 3-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent[3].
Initialization: Dissolve 8-hydroxyquinoline (1.0 equiv) in anhydrous chloroform (CHCl₃) to achieve a 0.3 M solution.
Thermal Control: Cool the stirred solution to 0 °C using an ice bath. Causality: Peracid oxidations are highly exothermic; maintaining 0 °C prevents over-oxidation and thermal degradation of the heterocyclic core.
Reagent Addition: Slowly add mCPBA (1.2 equiv) over 10 minutes.
Propagation: Stir the reaction mixture at 0 °C for 3 hours.
Self-Validation Checkpoint 1 (Byproduct Precipitation): As the reaction proceeds, the byproduct, 3-chlorobenzoic acid, will precipitate out of the cold chloroform[3]. The visual cue of a white precipitate forming in an orange filtrate is a self-validating indicator of reaction progress.
Isolation: Filter the solid byproduct. Concentrate the orange filtrate to dryness. Triturate the residue with 2% aqueous NH₄OH to neutralize and remove any residual peracid, followed by a water wash to yield the pure N-oxide[3].
Phase 2: The Acyl-Mediated Rearrangement
Mechanistic Causality
The conversion of the N-oxide to the 2-acetoxy derivative utilizes acetic anhydride. Because the C2 position is unsubstituted, the reaction follows a Polonovski-type addition-elimination mechanism rather than a classic [3,3]-sigmatropic Boekelheide rearrangement[4]. The N-oxide oxygen attacks acetic anhydride, generating a highly reactive N-acetoxyquinolinium acetate ion pair. The acetate counterion acts as a nucleophile, attacking the C2 position to form a 1,2-dihydroquinoline adduct. Subsequent elimination of acetic acid drives rearomatization, yielding 2-acetoxy-8-hydroxyquinoline.
Experimental Protocol: Synthesis of 2-Acetoxy-8-hydroxyquinoline
Initialization: Suspend 8-hydroxyquinoline N-oxide (1.0 equiv) in a large excess of acetic anhydride (approx. 10-15 equiv), which acts as both the acylating reagent and the solvent[4].
Activation:
Conventional Method: Heat the mixture under reflux (135 °C) for 4 to 5 hours[4].
Microwave Method: Subject the mixture to microwave irradiation (900 W) for 30 to 40 minutes[4]. Causality: Microwave dielectric heating ensures uniform energy distribution, drastically reducing reaction time and minimizing the formation of tarry byproducts.
Self-Validation Checkpoint 2 (Aromatic Restoration): Upon completion, cool the mixture and pour it into crushed ice/water. The rapid hydrolysis of excess acetic anhydride will cause the hydrophobic 2-acetoxy-8-hydroxyquinoline to crash out as a precipitate[1]. The transition from a homogenous solution to a heavy suspension validates the successful formation of the non-polar product.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >98% purity.
Quantitative Data Analysis
The choice of reagents and activation methods significantly impacts the efficiency of the synthesis. The following tables summarize the empirical data for both phases.
| Microwave (900 W) | Acetic Anhydride | ~135 °C | 30-40 min | 57-84%[4] |
Visualizing the Synthetic Architecture
To encapsulate the spatial and logical flow of this synthesis, the following diagrams map both the macroscopic workflow and the microscopic electron flow.
Synthetic workflow from 8-hydroxyquinoline to 2-acetoxy-8-hydroxyquinoline.
Mechanistic pathway of the acyl-mediated rearrangement at the C2 position.
2-acetoxy-8-hydroxyquinoline safety data sheet (SDS) and toxicity profile
2-Acetoxy-8-Hydroxyquinoline: Comprehensive Safety Data Sheet (SDS), Toxicity Profile, and Pharmacological Workflows Executive Summary 2-Acetoxy-8-hydroxyquinoline is a specialized, bifunctional derivative of the well-ch...
Author: BenchChem Technical Support Team. Date: April 2026
2-Acetoxy-8-Hydroxyquinoline: Comprehensive Safety Data Sheet (SDS), Toxicity Profile, and Pharmacological Workflows
Executive Summary
2-Acetoxy-8-hydroxyquinoline is a specialized, bifunctional derivative of the well-characterized 8-hydroxyquinoline (8-HQ) scaffold. While parent 8-HQ compounds are ubiquitous in analytical chemistry and agriculture, 2-acetoxy-8-hydroxyquinoline is of particular interest in medicinal chemistry and drug development due to its highly tunable lipophilicity and metal-chelating properties[1]. By introducing an acetoxy group at the C2 position, researchers can modulate the molecule's steric hindrance and cellular permeability, creating a "pro-ionophore" that selectively targets metalloenzymes or shuttles cytotoxic payloads of copper (Cu²⁺) and iron (Fe³⁺) into multidrug-resistant (MDR) cancer cells[2].
This whitepaper provides an in-depth analysis of the compound’s chemical identity, safety data sheet (SDS) parameters, toxicity profile, and field-proven experimental workflows for cytotoxicity validation.
Chemical Identity & Structural Rationale
The synthesis of 2-acetoxy-8-hydroxyquinoline is not a simple direct esterification of 8-HQ. Instead, it typically requires the oxidation of an 8-hydroxyquinoline derivative to its N-oxide, followed by a rearrangement reaction in the presence of acetic anhydride to selectively introduce the acetoxy group at the C2 position[3]. This specific structural modification is critical: the C2-acetoxy group acts as a steric modulator that influences how the C8-hydroxyl and the quinoline nitrogen coordinate with transition metals.
IUPAC Name: 2-Acetoxyquinolin-8-ol
Molecular Formula: C₁₁H₉NO₃ (Note: Some commercial catalogs may list variations due to proprietary salt formulations, but the standard free-base formula is C₁₁H₉NO₃)[1].
Solubility: Highly soluble in DMSO, ethanol, and chlorinated solvents; poorly soluble in aqueous media[4].
Mechanism of Action & Toxicity Profile
The toxicity of 2-acetoxy-8-hydroxyquinoline is inextricably linked to its bioinorganic chemistry. The compound exhibits a dual-action toxicity model depending on the extracellular environment.
The Ionophore Mechanism (Paraptosis)
In the presence of extracellular copper, 8-HQ derivatives form highly lipophilic 1:2 or 1:1 metal-ligand complexes (e.g., [Cu(HQ)₂]). The C2-acetoxy modification enhances the lipophilicity of this complex, allowing rapid diffusion across the plasma membrane[5]. Once inside the reducing environment of the cytosol, the complex undergoes redox cycling, generating massive amounts of reactive oxygen species (ROS) via Fenton-like reactions[6]. This does not trigger standard caspase-dependent apoptosis; rather, it induces extensive endoplasmic reticulum (ER) vacuolization, leading to a non-apoptotic cell death known as paraptosis [5].
Collateral Sensitivity in MDR Cancer
Paradoxically, 2-acetoxy-8-hydroxyquinoline and its analogs show increased toxicity in multidrug-resistant (MDR) cancer cells overexpressing P-glycoprotein (Pgp)[2]. Because MDR cells have an excessive metabolic demand for iron and copper to sustain rapid proliferation and efflux pump activity, the introduction of this chelator aggressively strips essential metals from metalloenzymes (like ribonucleotide reductase), causing targeted cellular collapse[2][6].
Caption: Cellular toxicity mechanism of 2-acetoxy-8-hydroxyquinoline via copper-dependent paraptosis.
Safety Data Sheet (SDS) Guidelines
Because isolated toxicological data for the specific C2-acetoxy derivative is limited in standard databases, safety parameters are extrapolated from the parent 8-hydroxyquinoline and its halogenated/esterified analogs, which share an identical toxicophore[7][8].
H360D: May damage the unborn child (Teratogenic potential due to systemic metal depletion)[8].
H410: Very toxic to aquatic life with long-lasting effects[9].
Handling, Storage, and First Aid
Storage: The compound is light-sensitive and prone to hydrolysis in humid environments. Store in a tightly closed, light-resistant container at room temperature or 4°C, strictly away from strong oxidizing agents and strong acids[7][11].
PPE: Nitrile gloves, safety goggles (due to H318 risk), and a P3 particulate respirator if handling dry powders[9].
First Aid (Ingestion): Do NOT induce vomiting. The chelation of gastric mucosal metals can exacerbate tissue damage. Immediately call a poison control center[8][10].
To validate whether 2-acetoxy-8-hydroxyquinoline acts via target inhibition or as a metal ionophore, researchers must perform a self-validating cytotoxicity assay with and without metal supplementation.
Scientific Rationale (Causality): If the compound is merely an enzyme inhibitor, adding extracellular copper will have no effect or might rescue the cells. However, if the compound is a pro-ionophore, supplementing the media with 10–50 µM CuCl₂ will drastically shift the IC₅₀ curve to the left (hyper-toxicity), proving that the metal-ligand complex is the true cytotoxic agent[5][12].
Step-by-Step Methodology
Cell Seeding: Seed human tumor cells (e.g., HeLa or PC3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[6].
Compound Preparation: Dissolve 2-acetoxy-8-hydroxyquinoline in DMSO to create a 10 mM stock. Serial dilute in serum-free media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5%.
Metal Supplementation (The Validation Step): Prepare a parallel set of treatment wells where the media is supplemented with 20 µM CuCl₂. (Note: CuCl₂ alone at this concentration must be run as a vehicle control to ensure the metal itself is not acutely toxic).
MTT Addition: Remove media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondrial oxidoreductases will reduce the yellow MTT to purple formazan[6].
Solubilization & Reading: Carefully aspirate the MTT solution. Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate spectrophotometer[6].
Data Analysis: Calculate the IC₅₀ for the compound alone vs. the compound + CuCl₂. A >5-fold drop in IC₅₀ in the copper-supplemented group confirms the ionophore mechanism.
Caption: Step-by-step MTT assay workflow for validating copper-dependent cytotoxicity.
Engineering Next-Generation Metallodrugs: Exploratory Research on 2-Acetoxy-8-Hydroxyquinoline Transition Metal Complexes
Executive Summary The transition from purely organic therapeutics to metal-based drugs (metallodrugs) represents a critical paradigm shift in modern medicinal chemistry. While platinum-based drugs like cisplatin remain f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from purely organic therapeutics to metal-based drugs (metallodrugs) represents a critical paradigm shift in modern medicinal chemistry. While platinum-based drugs like cisplatin remain foundational in oncology, their severe dose-limiting toxicities and susceptibility to resistance have driven the search for alternative transition metal complexes[1].
As a Senior Application Scientist, my focus is on the rational design of ligands that can precisely control the pharmacokinetic and pharmacodynamic profiles of metal centers. 8-Hydroxyquinoline (8HQ) is a privileged bidentate scaffold renowned for its potent metal-chelating properties and broad-spectrum bioactivity, including anticancer, antibacterial, and antineurodegenerative effects[2],[3]. However, unsubstituted 8HQ complexes often suffer from poor aqueous solubility and a lack of cellular selectivity[4].
This technical whitepaper outlines the exploratory research and synthetic workflows for 2-acetoxy-8-hydroxyquinoline (2-AcO-8HQ) transition metal complexes. By engineering an acetoxy group at the C2 position, we fundamentally alter the steric environment and lipophilicity of the complex, creating a self-validating system designed for enhanced cellular uptake and targeted oxidative stress.
The Rationale: Structural Engineering of the 8HQ Scaffold
The design of 2-AcO-8HQ is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles. The position of the donor atoms (oxygen and nitrogen) gives the 8HQ molecule strong metal-chelating properties, making it an ideal ligand for forming stable complexes with transition metals like Cu(II), Zn(II), Ru(II), and Re(I)[1],[4].
By introducing an acetoxy group at the C2 position (adjacent to the coordinating nitrogen), we achieve three mechanistic advantages:
Steric Modulation & Redox Tuning: Unsubstituted 8HQ typically forms flat, square-planar complexes with Cu(II). The bulky C2-acetoxy group introduces steric clash, forcing the complex into a distorted pseudo-tetrahedral geometry. This distortion lowers the energy barrier for the Cu(II)/Cu(I) redox couple, significantly enhancing the complex's ability to catalyze intracellular Reactive Oxygen Species (ROS) via Fenton-like chemistry[4].
Enhanced Lipophilicity: The ester moiety increases the partition coefficient (logP) of the ligand. Since 8HQ facilitates metal transport inside cells[4], the increased lipophilicity of 2-AcO-8HQ ensures superior passive diffusion across the phospholipid bilayer compared to highly polar alternatives.
Prodrug Dynamics: The acetoxy group serves as a potential substrate for intracellular esterases. Upon cellular entry, enzymatic cleavage can release acetic acid and a modified active chelator, localizing the active species directly within the tumor microenvironment or bacterial cytoplasm.
Direct C-H activation at the C2 position of 8-hydroxyquinoline is notoriously difficult due to competing C5/C7 reactivity and the risk of over-oxidation[5]. To bypass this, we utilize a highly controlled N-oxide rearrangement strategy[6].
Protocol 1: Synthesis of 2-Acetoxy-8-hydroxyquinoline Ligand
This protocol is designed as a self-validating system to ensure high-fidelity C2 functionalization.
Step 1: N-Oxidation. Dissolve 8-hydroxyquinoline (10 mmol) in dichloromethane (DCM). Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir for 4 hours.
Causality: Oxidizing the quinoline nitrogen to an N-oxide electronically activates the adjacent C2 position, priming it for nucleophilic attack.
Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The N-oxide intermediate will present a significantly lower
Rf
value than the starting material due to the highly polar N-O bond.
Step 2: Polonovski-Type Rearrangement. Isolate the N-oxide and dissolve it in 15 mL of acetic anhydride. Add a catalytic amount of pyridine. Heat the mixture under reflux (approx. 100°C) for 6 hours[5].
Causality: Acetic anhydride acts as both the solvent and the acetylating agent. Pyridine catalyzes the rearrangement, driving the migration of the oxygen from the nitrogen to the C2 position, simultaneously acetylating it[6].
Step 3: Isolation. Cool the reaction mixture and pour it over crushed ice to precipitate the crude product. Filter and recrystallize from cold ethanol.
Validation Check: Confirm product identity via
1
H NMR. The definitive validation of successful C2 functionalization is the disappearance of the characteristic C2 aromatic proton (typically observed around 8.8 ppm in the parent 8HQ).
Caption: Synthetic workflow for 2-AcO-8HQ ligand and transition metal complexation.
Coordination Chemistry: Transition Metal Complexation
Once the 2-AcO-8HQ ligand is validated, it is coordinated to a transition metal center. We prioritize Copper(II) due to its potent endogenous redox activity, though Ruthenium(II) and Rhenium(I) are also highly viable for photodynamic and diagnostic applications[1].
Protocol 2: Synthesis of[Cu(2-AcO-8HQ)₂] Complex
Step 1: Ligand Solubilization. Dissolve 2 mmol of 2-AcO-8HQ in 20 mL of warm methanol.
Step 2: Metal Addition. Dissolve 1 mmol of Copper(II) acetate monohydrate in 10 mL of distilled water. Add the aqueous metal solution dropwise to the methanolic ligand solution under continuous stirring at 60°C.
Causality: A mixed solvent system (Methanol/Water) is critical. Methanol ensures the complete dissolution of the lipophilic 2-AcO-8HQ ligand, while water facilitates the dissociation of the copper(II) acetate precursor, maximizing the thermodynamic driving force for chelation. The 1:2 (M:L) molar ratio ensures full saturation of the metal's primary coordination sphere[2].
Step 3: Precipitation & Washing. Stir for 2 hours. A precipitate will form. Filter the solid, wash sequentially with cold water and diethyl ether, and dry under a vacuum.
Validation Check: The coordination of Cu(II) to the N,O-donor atoms is immediately visually validated by a distinct colorimetric shift from a pale yellow solution to a deep, vibrant green precipitate. Spectrophotometrically, validation is achieved by observing a bathochromic shift (red-shift) in the UV-Vis spectrum, where the ligand's
π→π∗
transition band shifts from ~320 nm to ~380-400 nm upon metal coordination.
Biological Profiling & Mechanism of Action
The biological efficacy of 8HQ metal complexes is well-documented. For instance, mixed-ligand 8HQ complexes of Co(II) and La(III) have demonstrated
IC50
values of 1.49 µM and 1.43 µM against Hep-G2 and MDA-MB231 cancer cell lines, respectively—outperforming even cisplatin[7].
By incorporating the C2-acetoxy modification, we project an enhancement in these metrics due to the optimized cellular uptake and forced geometric distortion of the metal center.
Data Presentation: Comparative Biological Activity
Table 1: Comparative in vitro cytotoxicity and antibacterial data for transition metal complexes of 8-HQ derivatives, contextualizing the projected efficacy of 2-AcO-8HQ.
Intracellular Mechanism of Action
The primary anticancer mechanism for these complexes involves reactive oxygen species (ROS) generation and subsequent apoptotic cell death[4]. The lipophilic 2-AcO-8HQ complex acts as an ionophore, shuttling the redox-active metal into the cell. Once inside, the complex undergoes reduction (e.g.,
Cu2+→Cu+
), catalyzing the conversion of endogenous hydrogen peroxide into highly toxic hydroxyl radicals.
Caption: Proposed intracellular mechanism of action for 2-AcO-8HQ metallodrugs.
Conclusion & Future Perspectives
The exploratory development of 2-acetoxy-8-hydroxyquinoline transition metal complexes represents a highly rational approach to metallodrug design. By utilizing an N-oxide rearrangement strategy, we can reliably synthesize the sterically modulated C2-acetoxy ligand. Subsequent coordination to redox-active metals like Cu(II) yields complexes that are theoretically primed for superior cellular permeability and targeted oxidative disruption. Future in vivo studies should focus on nanoliposomal encapsulation strategies to further overcome any systemic solubility issues and maximize tumor-site selectivity[4].
References
Cipurković, A., et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences, 2021. URL:[Link]
Al-Radadi, N.S., et al. "Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes." MDPI Molecules, 2021. URL: [Link]
Machura, B., et al. "Tricarbonyl rhenium(I) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics." RSC Advances, 2024. URL: [Link]
Oliveri, V., et al. "Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs." PubMed / National Institutes of Health, 2023. URL:[Link]
Cavaco, I., et al. "Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines." Frontiers in Chemistry, 2026. URL:[Link]
Tzeng, C., et al. "2-phenyl-quinoline derivatives, preparation method and therapeutic use thereof." European Patent EP1242381A2, Google Patents.
In Vitro Pharmacokinetics and Bioavailability of 2-Acetoxy-8-hydroxyquinoline: A Technical Guide
This guide provides a comprehensive technical overview of the essential in vitro assays for characterizing the pharmacokinetics and bioavailability of 2-acetoxy-8-hydroxyquinoline. As a prodrug strategy for the well-know...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the essential in vitro assays for characterizing the pharmacokinetics and bioavailability of 2-acetoxy-8-hydroxyquinoline. As a prodrug strategy for the well-known chelating agent 8-hydroxyquinoline, understanding its in vitro behavior is paramount for predicting its in vivo performance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Rationale for 2-Acetoxy-8-hydroxyquinoline and its In Vitro Profiling
8-Hydroxyquinoline and its derivatives have a long history of investigation for a range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities.[1][2] Their mechanism often involves the chelation of metal ions crucial for pathological processes.[2] However, the physicochemical properties of 8-hydroxyquinoline, such as its limited aqueous solubility, can hinder its oral bioavailability.[3][4]
The synthesis of 2-acetoxy-8-hydroxyquinoline is a classic prodrug approach. The acetylation of the phenolic hydroxyl group is intended to mask its polarity, potentially enhancing its membrane permeability and, consequently, its absorption. Following absorption, the acetyl group is expected to be cleaved by endogenous esterases, releasing the active 8-hydroxyquinoline into circulation.
A thorough in vitro characterization is a critical, cost-effective first step to validate this hypothesis and to de-risk further development. It allows for the early identification of potential liabilities such as poor solubility, low permeability, rapid metabolism, or high protein binding, all of which can compromise the bioavailability of the active moiety.
This guide will detail the core in vitro assays, explaining the causality behind the experimental design and providing robust, self-validating protocols.
Aqueous solubility is a fundamental determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal mucosa. For 2-acetoxy-8-hydroxyquinoline, its solubility will dictate the concentration gradient driving its absorption. Two key types of solubility assays are essential.
Kinetic Solubility Assay
This high-throughput method provides an early assessment of a compound's solubility from a DMSO stock solution, mimicking the conditions of many in vitro screening assays.
Expertise & Experience: The choice of a kinetic assay first is a matter of efficiency. It quickly flags compounds with potential solubility issues using minimal material. The key is to maintain a low final DMSO concentration (typically ≤1%) to avoid artificially inflating the solubility measurement.[5]
Trustworthiness: The protocol includes visual inspection and a quantitative endpoint (e.g., nephelometry or UV spectroscopy after filtration) to ensure that precipitation is accurately detected and quantified.
Experimental Protocol: Kinetic Solubility
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-acetoxy-8-hydroxyquinoline in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations with a final DMSO concentration of 1%.
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
Precipitate Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a precipitate is detected is the kinetic solubility.
Quantification (Optional): Alternatively, filter the solutions using a 96-well filter plate and quantify the concentration of the compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy.
Thermodynamic (Equilibrium) Solubility Assay
This assay determines the true equilibrium solubility of the solid compound, which is more representative of the conditions in the gastrointestinal tract after the dissolution of a solid dosage form.
Expertise & Experience: The critical parameter here is ensuring that equilibrium has been reached. This is why an incubation period of 24-48 hours is typically required. The system's stability is verified by taking measurements at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration is no longer changing.
Trustworthiness: This method is self-validating as the presence of undissolved solid material at the end of the experiment confirms that a saturated solution was achieved.
Experimental Protocol: Thermodynamic Solubility
Sample Preparation: Add an excess amount of solid 2-acetoxy-8-hydroxyquinoline to a vial.
Solvent Addition: Add a known volume of the test buffer (e.g., PBS pH 7.4).
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 37°C) for 24-48 hours.
Phase Separation: Separate the solid from the solution by centrifugation or filtration.
Quantification: Determine the concentration of 2-acetoxy-8-hydroxyquinoline in the supernatant/filtrate using a validated analytical method (e.g., LC-MS/MS).
Parameter
Kinetic Solubility
Thermodynamic Solubility
Starting Material
DMSO Stock Solution
Solid Compound
Incubation Time
1-2 hours
24-48 hours
Throughput
High
Low
Relevance
Early screening, in vitro assays
Oral absorption from solid dose
Absorption Potential: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability in vitro.[6] Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7]
Expertise & Experience: A bidirectional assay (measuring permeability in both apical-to-basolateral, A-B, and basolateral-to-apical, B-A, directions) is crucial. It not only provides the apparent permeability coefficient (Papp), an indicator of absorption rate, but also allows for the calculation of an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption.
Trustworthiness: The integrity of the Caco-2 monolayer is continuously monitored throughout the experiment by measuring the Transepithelial Electrical Resistance (TEER). Additionally, the permeability of a low-permeability marker, such as Lucifer Yellow, is assessed to confirm that the tight junctions are intact.
Metabolic Stability: Prodrug Conversion and Phase I Metabolism
For 2-acetoxy-8-hydroxyquinoline, metabolic stability assessment is a two-pronged investigation: 1) the rate of its conversion to the active 8-hydroxyquinoline by esterases, and 2) the stability of the parent 8-hydroxyquinoline to further metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.
Plasma Stability (Ester Hydrolysis)
This assay determines the rate at which the acetyl group is cleaved in plasma, which is rich in carboxylesterases.[8] This is a critical parameter, as rapid hydrolysis in the blood can ensure efficient delivery of the active compound, while very slow hydrolysis might lead to the prodrug being cleared before it can be activated.
Expertise & Experience: The choice of species for the plasma is important, as esterase activity can vary significantly.[9] Human plasma is the most relevant for clinical prediction, but rodent plasma is often used in preclinical stages. The reaction is quenched with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop all enzymatic activity instantly, ensuring accurate measurement at each time point.[10]
Trustworthiness: The assay includes a T=0 time point, where the compound is added to plasma and immediately quenched. This provides the baseline concentration and validates that any loss of the compound over time is due to enzymatic degradation and not non-specific binding or instability in the matrix.
Experimental Protocol: Plasma Stability Assay
Preparation: Pre-warm human plasma to 37°C.
Reaction Initiation: Add 2-acetoxy-8-hydroxyquinoline to the plasma to a final concentration of 1 µM.
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and add it to 3 volumes of ice-cold acetonitrile containing an internal standard to stop the reaction.
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentrations of both the remaining 2-acetoxy-8-hydroxyquinoline and the formed 8-hydroxyquinoline.
Data Analysis: Plot the percentage of remaining 2-acetoxy-8-hydroxyquinoline versus time and calculate the in vitro half-life (t½).
Liver Microsomal Stability
This assay assesses the susceptibility of the active compound, 8-hydroxyquinoline, to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes.[11][12] High metabolic instability in liver microsomes can lead to a high first-pass effect and low oral bioavailability.
Expertise & Experience: The inclusion of the cofactor NADPH is essential, as it is required for CYP enzyme activity. A control incubation without NADPH is run in parallel to account for any non-NADPH-dependent degradation. The disappearance of the parent compound over time is monitored to calculate the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.
Trustworthiness: A positive control compound with a known metabolic rate (e.g., verapamil) is included in the assay to confirm the metabolic competence of the microsomal batch.
Experimental Protocol: Liver Microsomal Stability
Incubation Mixture: Prepare a mixture containing pooled human liver microsomes and buffer. Pre-warm to 37°C.
Reaction Initiation: Add 8-hydroxyquinoline (the expected active metabolite) to the mixture, followed by the addition of NADPH to start the reaction.
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.
Sample Processing: Vortex and centrifuge to remove precipitated proteins.
Quantification: Analyze the supernatant by LC-MS/MS for the remaining concentration of 8-hydroxyquinoline.
Data Analysis: Calculate the in vitro half-life and the intrinsic clearance (CLint).
Caption: Workflow for assessing metabolic conversion and stability.
Distribution: Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter.[13] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared. High plasma protein binding can limit a drug's efficacy and volume of distribution.
Expertise & Experience: Equilibrium dialysis is the gold standard for measuring PPB. The Rapid Equilibrium Dialysis (RED) device is a high-throughput format of this assay. A semipermeable membrane separates a plasma-containing chamber from a buffer chamber. The compound is added to the plasma side, and the system is allowed to reach equilibrium. The free compound crosses the membrane until its concentration is equal on both sides.
Trustworthiness: The system's integrity is confirmed by checking for leaks and by ensuring that mass balance is achieved (i.e., the total amount of compound at the end of the experiment is close to the initial amount). A control compound with known binding characteristics (e.g., warfarin) is typically included.
Device Preparation: Prepare the RED device inserts and plate according to the manufacturer's instructions.
Sample Addition: Add plasma spiked with 2-acetoxy-8-hydroxyquinoline (and separately, 8-hydroxyquinoline) to the sample chambers. Add an equal volume of PBS to the buffer chambers.
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
Matrix Matching: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix composition for analysis.
Protein Precipitation: Add ice-cold acetonitrile with an internal standard to all samples to precipitate proteins.
Quantification: Centrifuge the samples and analyze the supernatants by LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Assay
Key Parameter Measured
Biological Relevance
Solubility
Concentration in saturated solution
Dictates dissolution and concentration gradient for absorption
Caco-2 Permeability
Apparent Permeability (Papp), Efflux Ratio
Predicts intestinal absorption rate and role of efflux transporters
Plasma Stability
In Vitro Half-life (t½)
Rate of prodrug conversion to active drug in circulation
Microsomal Stability
Intrinsic Clearance (CLint)
Predicts hepatic first-pass metabolism and clearance of active drug
Plasma Protein Binding
Fraction Unbound (fu)
Determines the amount of free drug available for distribution and action
Conclusion and Synthesis of Data
The in vitro characterization of 2-acetoxy-8-hydroxyquinoline provides a multi-faceted view of its potential as an orally bioavailable drug. By systematically evaluating its solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a robust data package to inform decisions for further development. The data from these assays, when integrated, provide a powerful predictive model for in vivo pharmacokinetics. For instance, high permeability in the Caco-2 assay, combined with an optimal rate of hydrolysis in plasma and good stability of the resulting 8-hydroxyquinoline in liver microsomes, would strongly support the viability of this prodrug strategy. Conversely, poor results in any of these key assays can highlight liabilities that may need to be addressed through formulation or chemical modification. This structured, in-depth in vitro approach ensures that only the most promising candidates, with a solid scientific foundation, proceed to more complex and resource-intensive in vivo studies.
References
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Sawada, Y., Hayashi, M., Awazu, S., & Hanano, M. (1978). In vivo and in vitro fates of 8-hydroxyquinoline derivatives in rat. Chemical & Pharmaceutical Bulletin, 26(5), 1357-63. Available from: [Link]
Zhang, L., et al. (2023). Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. RSC Medicinal Chemistry. Available from: [Link]
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PubChem. (n.d.). 8-Hydroxyquinoline. Available from: [Link]
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. Available from: [Link]
Gáspár, A., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(20), 6272. Available from: [Link]
El-Ghamry, H. A., & Fathalla, S. K. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Sciences, 6(4), 223-231. Available from: [Link]
Abou-Zied, O. K., Al-Lawatia, N., Elstner, M., & Steinbrecher, T. B. (2013). Binding of Hydroxyquinoline Probes to Human Serum Albumin: Combining Molecular Modeling and Förster's Resonance Energy Transfer Spectroscopy to Understand Flexible Ligand Binding. The Journal of Physical Chemistry B, 117(4), 937-946. Available from: [Link]
Yeşilağaç, R., Ünak, P., & İlker, E. (2011). Enzymatic Synthesis of (125/131)I Labeled 8-hydroxyquinoline Glucuronide and in vitro/in Vivo Evaluation of Biological Influence. Applied Radiation and Isotopes, 69(2), 299-307. Available from: [Link]
N'zenguet, A. B., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Available from: [Link]
Abou-Zied, O. K., et al. (2013). Binding of hydroxyquinoline probes to human serum albumin: Combining molecular modeling and förster's resonance energy transfer spectroscopy to understand flexible ligand binding. Sultan Qaboos University House of Expertise. Available from: [Link]
Creative Bioarray. (n.d.). Plasma Stability Assay. Available from: [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]
Zhang, J., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular Pharmaceutics, 16(3), 1265-1275. Available from: [Link]
Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. AAPS PharmSciTech, 9(4), 1089-1096. Available from: [Link]
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2-acetoxy-8-hydroxyquinoline PubChem CID 22995908 reference data
For Researchers, Scientists, and Drug Development Professionals Introduction 2-acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a bicyclic organic compound renowned for its wide-ranging biological activi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a bicyclic organic compound renowned for its wide-ranging biological activities.[1][2] This guide provides a comprehensive overview of 2-acetoxy-8-hydroxyquinoline, covering its chemical properties, synthesis, potential biological applications, and relevant experimental protocols. The core structure, 8-hydroxyquinoline (also known as oxine), is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[2][3] The addition of an acetoxy group at the 2-position and a hydroxyl group at the 8-position of the quinoline ring system imparts specific chemical and biological characteristics to the molecule.[1]
Chemical and Physical Properties
2-acetoxy-8-hydroxyquinoline is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol .[1] The presence of both a hydroxyl and an acetoxy group influences its solubility, reactivity, and potential for biological interactions.[1]
Table 1: Chemical Identifiers and Properties of 2-acetoxy-8-hydroxyquinoline
The synthesis of 2-acetoxy-8-hydroxyquinoline typically involves the acetylation of 8-hydroxyquinoline.[1] This reaction can be achieved using acetylating agents such as acetic anhydride or acetyl chloride, often with a catalyst like pyridine to facilitate the process.[1]
A general synthetic approach involves dissolving 8-hydroxyquinoline in acetic anhydride and adding a catalytic amount of pyridine.[1] The mixture is then heated under reflux for several hours.[1] After the reaction is complete, the product is precipitated by cooling the mixture and adding water or ice.[1] Purification of the crude product can be performed by recrystallization from a suitable solvent, such as ethanol or methanol.[1]
The foundational 8-hydroxyquinoline scaffold can be synthesized through various established methods, including the Skraup or Friedländer reactions.[4] The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[5]
Potential Biological and Chemical Applications
The biological and chemical activities of 2-acetoxy-8-hydroxyquinoline are largely attributed to the properties of its parent compound, 8-hydroxyquinoline. These derivatives are known for their ability to chelate metal ions, which is a key mechanism behind their diverse biological effects.[1][4]
Medicinal Chemistry
Antimicrobial and Antifungal Activity: 8-hydroxyquinoline and its derivatives have demonstrated significant activity against various bacteria and fungi.[4][6][7][8] This is often due to their ability to chelate essential metal ions required for microbial growth.[1]
Anticancer Potential: Numerous studies have explored the anticancer properties of 8-hydroxyquinoline derivatives.[6][7][9][10][11] Their mechanism of action can involve the inhibition of enzymes or the disruption of metal homeostasis in cancer cells.[8] One study reported that 8-hydroxy-2-quinolinecarbaldehyde showed significant cytotoxicity against human tumor cell lines.[10]
Neuroprotective Effects: The metal-chelating properties of these compounds have also led to investigations into their potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's, where metal ion dysregulation is implicated.[6][8]
Analytical Chemistry
The ability of 8-hydroxyquinoline derivatives to form stable, often colored or fluorescent, complexes with metal ions makes them valuable reagents in analytical chemistry for the detection and quantification of metals.[1][4]
Agricultural Chemistry
Due to their antimicrobial and antifungal properties, these compounds have been explored for use as pesticides and fungicides in agriculture.[1][4]
Experimental Protocols
Protocol 1: Synthesis of 2-acetoxy-8-hydroxyquinoline
This protocol describes a general method for the laboratory synthesis of 2-acetoxy-8-hydroxyquinoline from 8-hydroxyquinoline.
In a round-bottom flask, dissolve 8-hydroxyquinoline in acetic anhydride.
Add a catalytic amount of pyridine to the mixture.
Set up the apparatus for reflux and heat the mixture for several hours with continuous stirring.
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
Once the reaction is complete, allow the mixture to cool to room temperature.
Slowly add cold water or ice to the cooled mixture to precipitate the crude product.
Collect the precipitate by filtration and wash it with cold water.
Purify the crude 2-acetoxy-8-hydroxyquinoline by recrystallization from ethanol or methanol.
Dry the purified crystals and determine the yield and purity.
Causality: The use of acetic anhydride provides the acetyl group for the esterification of the hydroxyl group on 8-hydroxyquinoline. Pyridine acts as a basic catalyst to facilitate the reaction. Refluxing provides the necessary energy to drive the reaction to completion. Precipitation in water is effective because the organic product is insoluble in the aqueous medium. Recrystallization is a standard technique to purify solid organic compounds based on differences in solubility.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method to determine the Minimum Inhibitory Concentration (MIC) of 2-acetoxy-8-hydroxyquinoline against a bacterial strain.[12]
Materials:
2-acetoxy-8-hydroxyquinoline
Bacterial strain (e.g., E. coli)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microplates
Spectrophotometer or plate reader
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.[12]
Compound Dilution: Prepare a stock solution of 2-acetoxy-8-hydroxyquinoline in DMSO.[12] Perform serial dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
Incubation: Incubate the microplate at 37°C for 18-24 hours.
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, use a plate reader to measure the optical density at 600 nm. The MIC is the lowest concentration that shows a significant reduction in growth compared to the positive control.
Causality: The broth microdilution method is a standardized and quantitative way to assess antimicrobial activity. Serial dilutions allow for the determination of the specific concentration at which the compound is effective. The use of controls ensures the validity of the experiment.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
2-acetoxy-8-hydroxyquinoline, as a derivative of the versatile 8-hydroxyquinoline scaffold, holds significant potential for further investigation in medicinal, analytical, and agricultural chemistry. Its synthesis is straightforward, and its biological activities, particularly its antimicrobial and potential anticancer properties, warrant deeper exploration. The protocols provided in this guide offer a foundation for researchers to synthesize and evaluate the efficacy of this and similar compounds. Further studies are encouraged to elucidate its precise mechanisms of action and to explore its structure-activity relationships for the development of novel therapeutic agents and chemical tools.
thermodynamic stability of 2-acetoxy-8-hydroxyquinoline at room temperature
An In-Depth Technical Guide on the Thermodynamic Stability of 2-Acetoxy-8-hydroxyquinoline at Room Temperature Executive Summary The rational design and handling of quinoline-based therapeutics and chelating agents requi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Thermodynamic Stability of 2-Acetoxy-8-hydroxyquinoline at Room Temperature
Executive Summary
The rational design and handling of quinoline-based therapeutics and chelating agents require a rigorous understanding of their thermodynamic and kinetic boundaries. 2-Acetoxy-8-hydroxyquinoline (C₁₀H₉NO₃) is a bifunctional derivative characterized by an esterified C2 position and a free phenolic hydroxyl at the C8 position[1]. While structurally primed for diverse biological and analytical applications, its thermodynamic stability at room temperature (25°C / 298.15 K) is fundamentally limited by the susceptibility of the C2-acetoxy group to hydrolysis and the immense thermodynamic driving force of subsequent lactam-lactim tautomerization[2].
This whitepaper dissects the thermodynamic parameters, degradation mechanisms, and environmental dependencies of 2-acetoxy-8-hydroxyquinoline, providing pharmaceutical researchers with field-proven protocols for stability profiling.
The baseline stability of 2-acetoxy-8-hydroxyquinoline in a vacuum or inert organic matrix is dictated by its intramolecular forces. The molecule features two critical domains:
The C8-Hydroxyl Group: This moiety readily participates in intramolecular hydrogen bonding with the quinoline ring nitrogen. This interaction stabilizes the planar conformation of the bicyclic system, locking the molecule into a thermodynamically favored state in non-polar environments[3].
The C2-Acetoxy Group: Ester linkages are inherently metastable in the presence of nucleophiles. The electron-withdrawing nature of the quinoline ring further polarizes the carbonyl carbon of the acetoxy group, rendering it highly electrophilic.
At room temperature in anhydrous, aprotic solvents (e.g., DMSO, dichloromethane), the compound exhibits high kinetic stability because the activation energy barrier for spontaneous ester cleavage remains insurmountable without a nucleophile or catalyst. However, the introduction of aqueous media fundamentally alters this thermodynamic landscape[1].
The Hydrolysis Pathway: Kinetic Vulnerability vs. Thermodynamic Sinks
In aqueous or protic environments at room temperature, 2-acetoxy-8-hydroxyquinoline undergoes a well-defined degradation pathway. The kinetic vulnerability of the ester bond is coupled with a massive thermodynamic sink: lactam-lactim tautomerization .
Mechanistic Causality
Nucleophilic Attack: Water molecules or hydroxide ions attack the electrophilic carbonyl carbon of the C2-acetoxy group.
Ester Cleavage: The tetrahedral intermediate collapses, expelling acetic acid and yielding 2,8-dihydroxyquinoline (the lactim form).
Tautomerization (The Thermodynamic Sink): 2,8-dihydroxyquinoline is thermodynamically unstable relative to its keto tautomer. It rapidly tautomerizes to 8-hydroxyquinolin-2(1H)-one (the lactam form). Computational thermochemical studies on quinolinones demonstrate that the 2-quinolinone structure is significantly more stable than the 2-hydroxyquinoline form due to the superior bond dissociation energy of the amide-like C=O bond compared to the C=N double bond[2].
Because this tautomerization is highly exergonic (
ΔG≪0
), it prevents any reverse reaction, rendering the hydrolysis of 2-acetoxy-8-hydroxyquinoline practically irreversible at room temperature.
Fig 1: Thermodynamic degradation pathway of 2-acetoxy-8-hydroxyquinoline via hydrolysis and tautomerization.
Environmental Influences: pH and Metal-Ion Catalysis
The rate at which 2-acetoxy-8-hydroxyquinoline reaches its thermodynamic ground state is heavily dependent on the microenvironment.
pH Dependence: At pH 7.4 (physiological conditions), the hydrolysis proceeds at a moderate, measurable rate. At elevated pH (>8.5), specific base catalysis via direct
OH−
attack exponentially increases the degradation rate. At low pH (<4.0), specific acid catalysis protonates the ester carbonyl, similarly accelerating hydrolysis.
Metal-Ion Promoted Leaving Group Assistance: The 8-hydroxyquinoline scaffold is a privileged chelator[1]. When transition metals (e.g.,
Cu2+
,
Zn2+
) are present at room temperature, they coordinate with the quinoline nitrogen and the C8-hydroxyl oxygen. This coordination withdraws electron density from the quinoline ring, increasing the electrophilicity of the C2 position and stabilizing the leaving group. Metal-ion promoted solvolysis can reduce the half-life of acetoxyquinolines from days to mere minutes at 25°C[4].
Quantitative Stability Data
Table 1: Representative Thermodynamic and Kinetic Parameters of 2-Acetoxy-8-hydroxyquinoline at 25°C (298.15 K).
To accurately determine the thermodynamic stability of 2-acetoxy-8-hydroxyquinoline, researchers must employ a methodology that accounts for mass balance. The following HPLC-UV protocol is designed as a self-validating system : it utilizes an internal standard to correct for autosampler variance and simultaneously tracks both the depletion of the parent compound and the stoichiometric appearance of the lactam degradant. If the molar sum of the parent and lactam deviates from 100%, it flags alternative degradation pathways (e.g., oxidative degradation).
Step-by-Step Methodology
Phase 1: Reagent and Sample Preparation
Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.40 at 25°C.
Internal Standard (IS) Spike: Add biphenyl to the PBS buffer to achieve a final IS concentration of 5 µM. Causality: Biphenyl is UV-active, highly stable, and does not interact with quinoline derivatives, making it an ideal internal standard for HPLC.
Stock Solution: Dissolve 2-acetoxy-8-hydroxyquinoline in LC-MS grade Acetonitrile to a concentration of 1 mM. Causality: Acetonitrile prevents premature hydrolysis during storage.
Phase 2: Reaction Initiation and Sampling
4. Initiation: Inject 100 µL of the 1 mM stock solution into 9.9 mL of the IS-spiked PBS buffer at exactly 25°C (Final concentration: 10 µM). Vortex for 5 seconds.
5. Incubation: Maintain the reaction vial in a dark, temperature-controlled autosampler set to 25°C. Causality: Darkness prevents potential photo-induced Fries rearrangements[1].
6. Time-Course Aliquoting: Program the autosampler to inject 10 µL aliquots into the HPLC system at
t=0,1,2,4,8,12,24,48,and 72
hours.
Phase 3: HPLC-UV Analysis
7. Chromatography: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Detection: Monitor UV absorbance at 254 nm (isosbestic point/general aromatic absorption) and 320 nm (specific to the conjugated quinolone system).
Data Processing: Calculate the ratio of the Peak Area of 2-acetoxy-8-hydroxyquinoline to the Peak Area of the IS. Plot
ln(Area Ratio)
versus Time to determine the pseudo-first-order rate constant (
kobs
) and half-life (
t1/2=ln(2)/kobs
).
Raycroft, Mark, et al. "Metal Ion-Promoted Leaving Group Assistance in the Solvolysis of Phosphate Esters, Amides, and Thioamides." Scholaris, 4]
Amati, Mario, et al. "8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers." The Journal of Physical Chemistry A - ACS Publications, 3]
El-Taher, S., et al. "A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues." ChemRxiv, 2]
Protocol for the Two-Step Synthesis of 2-Acetoxy-quinolin-8-yl Trifluoromethanesulfonate
An Application Note for Drug Development Professionals and Organic Chemists Abstract 8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their potent bi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their potent biological activities and metal-chelating properties.[1][2] The introduction of a trifluoromethanesulfonate (triflate) group at the 8-position transforms the phenolic hydroxyl into an excellent leaving group, opening avenues for diverse downstream functionalization via cross-coupling reactions. This application note provides a comprehensive, two-step protocol for the synthesis of 2-acetoxy-quinolin-8-yl trifluoromethanesulfonate, a versatile intermediate for drug discovery and chemical probe development. The protocol begins with the selective acetylation of the lactam oxygen in 8-hydroxy-2(1H)-quinolinone, followed by the triflation of the C8-phenolic group. This guide details the reaction mechanism, step-by-step experimental procedures, characterization methods, and critical safety considerations, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
The quinoline core is a fundamental structural motif in a vast number of pharmaceuticals and bioactive compounds, exhibiting antitumor, antimalarial, and neuroprotective properties.[3][4][5] Specifically, the 8-hydroxyquinoline (8-HQ) framework is renowned for its ability to chelate metal ions, a property integral to its biological mechanism of action in many cases.[1][2] However, to expand the chemical diversity and explore new biological targets, derivatization of the 8-HQ scaffold is essential.
A powerful strategy for derivatization involves converting the C8-hydroxyl group into a triflate ester (-OTf). The triflate group is among the best leaving groups in organic chemistry, making the C8 position highly susceptible to nucleophilic substitution and, most importantly, a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
This protocol outlines a reliable pathway to synthesize 2-acetoxy-quinolin-8-yl trifluoromethanesulfonate. The 2-acetoxy group serves a dual purpose: it protects the lactam functionality and modulates the electronic properties of the quinoline ring system. The synthesis is strategically divided into two key transformations:
Selective Acetylation: The starting material, 8-hydroxy-2(1H)-quinolinone, exists in a tautomeric equilibrium with its enol form, 2,8-dihydroxyquinoline.[6][7] Under the described conditions, the reaction with acetic anhydride proceeds to selectively acetylate the oxygen of the lactam group at the 2-position, leaving the more sterically hindered and less nucleophilic phenolic hydroxyl at the 8-position intact.
Phenolic Triflation: The subsequent reaction utilizes trifluoromethanesulfonic (triflic) anhydride (Tf₂O), a highly potent electrophilic reagent, to convert the C8-hydroxyl group into a triflate ester.[8] This reaction is conducted in the presence of a non-nucleophilic base, pyridine, which neutralizes the triflic acid byproduct and facilitates the reaction.[9]
This synthetic route provides a robust and scalable method to produce a highly valuable and versatile building block for chemical synthesis and drug discovery programs.
Reaction Scheme and Mechanism
The overall two-step synthesis proceeds as follows:
Caption: Overall two-step synthetic pathway.
The mechanism involves the nucleophilic attack of the lactam oxygen on acetic anhydride, followed by the activation of the phenolic hydroxyl group by triflic anhydride.
Materials and Equipment
Reagents and Chemicals
Reagent
CAS No.
Formula
M.W. ( g/mol )
Key Hazards
8-Hydroxy-2(1H)-quinolinone
15450-76-7
C₉H₇NO₂
161.16
Irritant
Acetic Anhydride
108-24-7
C₄H₆O₃
102.09
Corrosive, Flammable
Pyridine
110-86-1
C₅H₅N
79.10
Flammable, Toxic
Trifluoromethanesulfonic Anhydride
358-23-6
C₂F₆O₅S₂
282.12
Corrosive, Water-Reactive
Dichloromethane (DCM), Anhydrous
75-09-2
CH₂Cl₂
84.93
Carcinogen
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
88.11
Flammable, Irritant
Hexanes
110-54-3
C₆H₁₄
86.18
Flammable, Neurotoxin
Sodium Bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
84.01
None
Magnesium Sulfate (MgSO₄), Anhydrous
7487-88-9
MgSO₄
120.37
None
Laboratory Equipment
Round-bottom flasks (50 mL, 100 mL)
Magnetic stirrer and stir bars
Reflux condenser and heating mantle
Ice bath
Nitrogen or Argon gas inlet
Glass syringes and needles
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
PART 1: Synthesis of 2-Acetoxy-8-hydroxyquinoline (Intermediate)
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-hydroxy-2(1H)-quinolinone (1.61 g, 10.0 mmol).
Reagent Addition: Add acetic anhydride (20 mL, ~212 mmol). The quinolinone will not fully dissolve initially.
Reaction: Heat the suspension to 120 °C with vigorous stirring under a nitrogen atmosphere. The solid will gradually dissolve as the reaction proceeds.
Monitoring: Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material has a lower Rf than the acetylated product. The reaction is typically complete within 4-6 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into 100 mL of ice-cold water with stirring to quench the excess acetic anhydride.
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous solution is ~7-8. A precipitate will form.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL).
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-acetoxy-8-hydroxyquinoline as a crystalline solid. Dry the product under vacuum.
PART 2: Synthesis of 2-Acetoxy-quinolin-8-yl Trifluoromethanesulfonate (Final Product)
Note: This reaction must be performed under anhydrous conditions in a well-ventilated fume hood. Triflic anhydride is highly corrosive and reacts violently with water.
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the 2-acetoxy-8-hydroxyquinoline intermediate (1.02 g, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL). Cool the flask to 0 °C using an ice bath.
Base Addition: Add anhydrous pyridine (0.61 mL, 7.5 mmol, 1.5 eq) to the stirred solution.
Triflation: While maintaining the temperature at 0 °C, slowly add trifluoromethanesulfonic anhydride (1.0 mL, 6.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes. The solution may turn dark.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting material.
Work-up: Upon completion, quench the reaction by slowly adding 20 mL of a cold, saturated NaHCO₃ solution.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Extend reaction time. Ensure temperature is maintained at 120 °C.
Product lost during work-up.
Ensure pH is neutral before filtration. Cool the solution thoroughly to maximize precipitation.
Part 2: Incomplete Triflation
Reagents (Tf₂O, solvent) were not anhydrous.
Use freshly opened or distilled anhydrous solvents and pyridine. Ensure glassware is flame-dried.
Insufficient base or triflating agent.
Re-check stoichiometry. Ensure accurate addition of pyridine and Tf₂O.
Part 2: Multiple Spots on TLC / Difficult Purification
Degradation of starting material or product.
Maintain low temperature (0 °C) during Tf₂O addition. Minimize reaction time once starting material is consumed.
Hydrolysis of triflate product on silica gel.
Deactivate silica gel with triethylamine (0.5-1% in eluent). Perform chromatography quickly.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Fume Hood: All steps, especially those involving acetic anhydride, pyridine, dichloromethane, and triflic anhydride, must be performed in a certified chemical fume hood.
Triflic Anhydride (Tf₂O): Is extremely corrosive and water-reactive. It can cause severe burns. Handle with extreme care using syringes. Have a quenching agent (like a saturated NaHCO₃ solution) readily available.
Pyridine: Is toxic, flammable, and has a strong, unpleasant odor. Handle only in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
ResearchGate. (n.d.). Triflic Anhydride: A Mild Reagent for Highly Efficient Synthesis of 1,2-Benzisoxazoles, Isoxazolo, and Isothiazolo Quinolines Without Additive or Base. Retrieved from [Link]
PubMed. (2017). Synthesis of Functionalized Quinolines through a Reaction of Amides and Alkynes Promoted by Triflic Anhydride/Pyridine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 8-hydroxyquinoline derivatives. Retrieved from [Link]
SciSpace. (2000). Chemical Transformations Induced by Triflic Anhydride. Retrieved from [Link]
PubMed. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]
Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Google Patents. (n.d.). CN108774169B - 8-hydroxyquinoline compound and preparation method thereof.
Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.
SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
MDPI. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Retrieved from [Link]
NIH. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic Studies of 8-Hydroxyquinoline (8-HQ) Doped in Polymeric Matrices. Retrieved from [Link]
Bernstein Group. (n.d.). Spectroscopy and Structure of 2-Hydroxyqulnoline. Retrieved from [Link]
ResearchGate. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]
Application Note: 2-Acetoxy-8-hydroxyquinoline as a Strategic Intermediate in Pharmaceutical Synthesis
Executive Summary & Strategic Rationale In advanced pharmaceutical synthesis, the precise functionalization of bicyclic heteroaromatics is critical for developing complex active pharmaceutical ingredients (APIs), includi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In advanced pharmaceutical synthesis, the precise functionalization of bicyclic heteroaromatics is critical for developing complex active pharmaceutical ingredients (APIs), including antimalarials, antifungal agents, and lavendamycin analogues. 2-Acetoxy-8-hydroxyquinoline serves as a highly versatile, bifunctional intermediate in these workflows. By featuring an acetoxy group at the C2 position and a hydroxyl group at the C8 position, this scaffold allows chemists to selectively manipulate the quinoline ring[1].
The strategic value of this intermediate lies in its ability to act as a stable precursor for downstream cross-coupling and substitution reactions. For instance, the C8-hydroxyl group can be converted into a triflate leaving group for palladium-catalyzed stannylation, while the C2-acetoxy group can be hydrolyzed or substituted to fine-tune the molecule's pharmacokinetic profile[2]. Furthermore, the electronic properties of the O-acylated quinoline ring enable highly controlled, regiodivergent C–H bond functionalization[3].
Mechanistic Insights: Rearrangement and Regiodivergence
The synthesis and subsequent utilization of 2-acetoxy-8-hydroxyquinoline rely on two foundational mechanistic pathways:
I. The N-Oxide Rearrangement
The installation of the acetoxy group at the C2 position is typically achieved via the rearrangement of an 8-hydroxyquinoline-N-oxide precursor. When treated with acetic anhydride, the N-oxide undergoes a Polonovski-type rearrangement. The anhydride activates the N-oxide oxygen, prompting an intramolecular migration that regioselectively installs the acetoxy group at the C2 position while restoring the aromaticity of the quinoline core[2].
Synthetic workflow from 8-hydroxyquinoline to advanced pharmaceutical targets.
II. Regiodivergent C–H Halogenation
Once the 2-acetoxy-8-hydroxyquinoline framework is established, the ring can undergo selective halogenation. The directing effects of the oxygen-containing substituents allow for regiodivergence based on the reaction conditions. Mild, transition-metal-free conditions favor an electrophilic aromatic substitution mechanism, driving halogenation strictly to the C5 position. Conversely, harsher conditions trigger a free-radical pathway, resulting in C5, C7-dihalogenation[3]. Understanding this causality allows chemists to prevent over-halogenation during API scaling.
Regiodivergent halogenation pathways controlled by reaction conditions.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent synthetic steps.
Protocol A: Microwave-Assisted Synthesis of 2-Acetoxy-8-hydroxyquinoline
Traditional reflux methods require hours of heating and generate significant solvent waste. This optimized protocol utilizes microwave irradiation and catalytic 4-Dimethylaminopyridine (DMAP) to achieve near-zero E-factors and rapid kinetics[1].
Reagents:
8-Hydroxyquinoline-N-oxide (1.0 eq)
Acetic anhydride (Neat, 3.0 eq)
DMAP (0.05 eq)
Step-by-Step Methodology:
Preparation: In a microwave-safe reaction vial, suspend 8-hydroxyquinoline-N-oxide in neat acetic anhydride.
Causality: Acetic anhydride acts as both the solvent and the acylating agent, maximizing atom economy and ensuring the N-oxide is fully solvated as the temperature rises.
Catalysis: Add catalytic DMAP to the suspension.
Causality: DMAP acts as a hypernucleophilic catalyst, accelerating the acyl transfer and suppressing the formation of degradation byproducts that typically occur during prolonged heating.
Irradiation: Seal the vial and subject it to microwave irradiation (100°C) for 10–15 minutes.
Causality: Microwave dielectric heating provides uniform energy distribution, driving the Polonovski-type rearrangement to completion exponentially faster than conventional thermal convection[1].
Quenching & Precipitation: Carefully pour the hot reaction mixture over crushed ice.
Causality: Water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid, forcing the hydrophobic 2-acetoxy-8-hydroxyquinoline to precipitate out of the solution.
Self-Validation (In-Process Control): Filter the crude solid and analyze via Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar N-oxide baseline spot confirms reaction completion. Recrystallize from ethanol and verify the melting point to ensure structural integrity before downstream use.
Protocol B: Regioselective C5-Halogenation of the Quinoline Core
This protocol details the selective bromination of the C5 position, avoiding the radical-induced C7-dihalogenation pathway[3].
Reagents:
2-Acetoxy-8-hydroxyquinoline (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve 2-acetoxy-8-hydroxyquinoline in anhydrous acetonitrile and cool the flask to 0°C using an ice bath.
Electrophilic Addition: Add NBS portion-wise over 15 minutes while maintaining the temperature below 5°C.
Causality: Strict temperature control and the exclusion of light/initiators prevent the homolytic cleavage of NBS. This forces the reaction through an electrophilic aromatic substitution pathway, which is highly selective for the C5 position due to the para-directing effect of the C8-oxygen[3].
Maturation: Allow the reaction to stir for 1.5 hours, gradually warming to room temperature.
Self-Validation (In-Process Control): Isolate the product via aqueous extraction. To validate strict C5-selectivity, perform
1
H-NMR analysis. The spectrum must show an AB coupling system for the C6 and C7 protons (typically around 7.2–7.6 ppm with a coupling constant
J≈8.5
Hz), confirming that the C7 position remains unsubstituted. The absence of the C5 proton signal confirms successful mono-halogenation.
Quantitative Data & Green Chemistry Metrics
The transition from traditional batch synthesis to optimized, catalytic methodologies significantly improves the yield and environmental footprint of 2-acetoxy-8-hydroxyquinoline intermediate generation[1],[3].
Google Patents.EP1242381A2 - 2-phenyl-quinoline derivatives, preparation method and therapeutic use thereof.
Organic Chemistry Frontiers (RSC Publishing).C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.
Application Note: 2-Acetoxy-8-hydroxyquinoline in Selective Metal Chelation Assays
Introduction & Mechanistic Rationale 8-Hydroxyquinoline (8-HQ) is a privileged scaffold in coordination chemistry, renowned for its ability to form stable chelates with a wide spectrum of metal ions, making it fundamenta...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
8-Hydroxyquinoline (8-HQ) is a privileged scaffold in coordination chemistry, renowned for its ability to form stable chelates with a wide spectrum of metal ions, making it fundamental in discovering new therapeutic agents[1]. However, in complex biological or environmental matrices, the universal binding profile of 8-HQ can be a limitation. Enter 2-acetoxy-8-hydroxyquinoline (2-Ac-8HQ) , a specialized derivative synthesized via the acetylation of 8-HQ, featuring an acetoxy group at the C2 position and a hydroxyl group at the C8 position[2].
The Causality of Steric Selectivity:
The introduction of the bulky 2-acetoxy group fundamentally alters the ligand's coordination geometry. While the parent 8-HQ readily forms 1:3 octahedral complexes with small, trivalent cations like Aluminum (Al³⁺), 2-substituted derivatives experience severe steric clash between the C2-substituent and the coordinating oxygen of adjacent ligands[3]. Consequently, 2-Ac-8HQ is sterically precluded from precipitating Al³⁺. Instead, it exhibits a pronounced selectivity for divalent transition metals—such as Cu²⁺, Zn²⁺, and Ni²⁺—which comfortably accommodate 1:2 (metal:ligand) stoichiometries in distorted square planar or "propeller-like" arrangements[4]. This steric exclusion principle makes 2-Ac-8HQ an invaluable reagent for detecting and sequestering divalent metals in matrices heavily contaminated with trivalent ions[2].
Physicochemical & Chelation Properties
Understanding the stoichiometry and stability of 2-Ac-8HQ is critical for assay design. The table below summarizes the extrapolated coordination properties based on the behavior of 2-substituted 8-HQ analogs[1][4].
Table 1: Coordination Properties of 2-Acetoxy-8-hydroxyquinoline
Metal Ion
Preferred Stoichiometry (M:L)
Coordination Geometry
Steric Hindrance Impact
Primary Application
Cu(II)
1:2
Distorted Square Planar
Minimal (Propeller rotation)
Antimicrobial assays, Ionophore studies
Zn(II)
1:2
Tetrahedral
Minimal
Fluorometric detection
Ni(II)
1:2
Square Planar
Moderate
Analytical separation
Al(III)
N/A (Fails to form 1:3)
Octahedral
Severe (Exclusion)
Negative control / Matrix exclusion
Fe(III)
1:3 (Highly distorted)
Octahedral
High (Reduced stability)
Competitive binding assays
Highly Selective Spectrophotometric Assay for Divalent Metals
Objective: To quantify Cu²⁺ or Zn²⁺ in a complex matrix without interference from Al³⁺.
Self-Validating Design: This protocol incorporates a competitive chelation control (EDTA) to prove the signal is strictly dependent on 2-Ac-8HQ complexation, and an Al³⁺ spike to validate steric exclusion.
Reagents:
2-Ac-8HQ Stock: 10 mM in DMSO.
Buffer: 50 mM HEPES, pH 7.4 (chosen to avoid metal precipitation common with phosphate buffers).
Controls: 10 mM EDTA, 10 mM AlCl₃.
Step-by-Step Methodology:
Sample Preparation: Dilute the analyte samples in 50 mM HEPES buffer to a final volume of 900 µL.
Ligand Addition: Add 100 µL of the 10 mM 2-Ac-8HQ stock to the sample to achieve a final concentration of 1 mM.
Incubation: Vortex gently and incubate in the dark at 25°C for 30 minutes to allow thermodynamic equilibration of the 1:2 complexes.
Spectrophotometric Detection: Measure the absorbance using a UV-Vis spectrophotometer. The Cu(II)-(2-Ac-8HQ)₂ complex typically exhibits a distinct bathochromic shift (λmax ~ 390-410 nm) compared to the free ligand.
System Validation (Critical Step):
Validation A (Steric Exclusion): Spike a parallel sample with 100 µM AlCl₃. The absorbance at λmax should remain unchanged, proving Al³⁺ does not displace the divalent metals or form competing chromophores[3].
Validation B (Signal Reversibility): Add 50 µL of 10 mM EDTA to the cuvette. The absorbance at λmax should rapidly decay to baseline as EDTA (a stronger, non-sterically hindered hexadentate chelator) strips the metal from 2-Ac-8HQ.
Workflow for the 2-Ac-8HQ selective metal chelation assay with built-in self-validation.
In Vitro Antimicrobial Metal Starvation Assay
Objective: 2-Ac-8HQ exhibits potent antimicrobial properties by chelating essential trace metals (Cu/Zn) required for microbial growth[2]. This protocol determines the Minimum Inhibitory Concentration (MIC) while proving the mechanism of action via metal rescue.
Step-by-Step Methodology:
Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus or E. coli) in Mueller-Hinton broth to an OD₆₀₀ of 0.08–0.1.
Compound Titration: In a 96-well plate, perform a 2-fold serial dilution of 2-Ac-8HQ (range: 128 µg/mL to 0.25 µg/mL).
Metal Rescue Co-treatment (Self-Validation): To validate that toxicity is driven by metal chelation rather than off-target organic toxicity, prepare a parallel set of wells containing the same 2-Ac-8HQ gradient, but supplemented with 50 µM ZnCl₂ or CuCl₂.
Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. Measure the OD₆₀₀.
Data Interpretation: If 2-Ac-8HQ acts via extracellular metal starvation, the addition of exogenous Zn²⁺/Cu²⁺ will "rescue" the bacteria, resulting in a significantly higher MIC in the supplemented wells[5].
Mechanistic pathway of 2-Ac-8HQ inducing pathogen cell death via extracellular metal starvation.
References
Title : 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications
Source : Dove Press
URL :[Link]
Title : Complexation of Boron and Aluminum with a Bidentate Hydroxy-BN-naphthalene Ligand
Source : MDPI
URL :[Link]
Title : Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines
Source : ACS Publications
URL :[Link]
Preparation of 2-Acetoxy-8-hydroxyquinoline Analytical Reference Standards: An In-depth Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the preparation, purification, and characterization of 2-acetoxy-8-hydroxyquinoline for use as an analytical refer...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the preparation, purification, and characterization of 2-acetoxy-8-hydroxyquinoline for use as an analytical reference standard. The protocol herein provides a robust framework for the synthesis of high-purity material, its subsequent purification via recrystallization, and a multi-faceted analytical approach to confirm its identity, purity, and stability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals requiring a well-characterized reference standard of 2-acetoxy-8-hydroxyquinoline for analytical method development, validation, and routine quality control.
Introduction
2-Acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound with a wide range of applications in medicinal chemistry, analytical chemistry, and materials science.[1] The introduction of an acetoxy group can modulate the parent molecule's biological activity and physicochemical properties. As with any active pharmaceutical ingredient (API) or key intermediate, the availability of a highly characterized analytical reference standard is paramount for accurate quantification, impurity profiling, and stability testing.[2][3]
An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[4][5] The establishment of a new reference standard, particularly for a novel chemical entity, requires a rigorous process of synthesis, purification, and comprehensive characterization to ensure its suitability for its intended analytical purpose.[6][7] This guide provides a detailed, self-validating protocol for the in-house preparation of a 2-acetoxy-8-hydroxyquinoline reference standard, adhering to principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).
Synthesis of 2-Acetoxy-8-hydroxyquinoline
The most direct and common method for the synthesis of 2-acetoxy-8-hydroxyquinoline is the acetylation of commercially available 8-hydroxyquinoline.[1] This reaction involves the treatment of 8-hydroxyquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.
Chemical Principle
The synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of a basic catalyst, such as pyridine, facilitates the reaction by deprotonating the hydroxyl group, increasing its nucleophilicity, and by neutralizing the acidic byproduct (acetic acid or hydrochloric acid).
Diagram of the Synthesis Pathway
Caption: Synthesis of 2-acetoxy-8-hydroxyquinoline from 8-hydroxyquinoline.
Experimental Protocol: Synthesis
Materials:
8-Hydroxyquinoline (≥99% purity)
Acetic anhydride (reagent grade)
Pyridine (reagent grade)
Deionized water
Ice
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 equivalent) in acetic anhydride (5.0 equivalents).
Slowly add a catalytic amount of pyridine (0.1 equivalents) to the reaction mixture.
Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-water (approximately 10 volumes relative to the reaction mixture volume) with vigorous stirring. This will precipitate the crude 2-acetoxy-8-hydroxyquinoline.
Continue stirring for 30 minutes to ensure complete precipitation.
Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water to remove any residual acetic acid and pyridine.
Dry the crude product in a vacuum oven at a temperature not exceeding 50°C.
Purification of 2-Acetoxy-8-hydroxyquinoline
To achieve the high purity required for an analytical reference standard (typically ≥99.5%), the crude product must be purified.[4] Recrystallization is an effective method for purifying solid organic compounds.[8][9] For 2-acetoxy-8-hydroxyquinoline, ethanol is a suitable solvent for recrystallization.[1]
Experimental Protocol: Recrystallization
Materials:
Crude 2-acetoxy-8-hydroxyquinoline
Ethanol (95% or absolute)
Deionized water (if a mixed solvent system is needed)
Activated charcoal (optional, for removing colored impurities)
Procedure:
Place the crude 2-acetoxy-8-hydroxyquinoline in an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation at the boiling point of the solvent.
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
Dry the purified 2-acetoxy-8-hydroxyquinoline crystals in a vacuum oven at a temperature not exceeding 50°C to a constant weight.
Analytical Characterization and Certification
A comprehensive analytical characterization is essential to confirm the identity, purity, and potency of the prepared reference standard.[4] The following workflow outlines the recommended analytical techniques.
Diagram of the Analytical Workflow
Caption: Workflow for the preparation and certification of the analytical reference standard.
Identity Confirmation
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[4] Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR: The spectrum should be consistent with the structure of 2-acetoxy-8-hydroxyquinoline. Expected signals include those for the aromatic protons of the quinoline ring system and a singlet for the methyl protons of the acetoxy group.
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carbonyl and methyl carbons of the acetoxy group, and the carbons of the quinoline ring.
Technique
Parameters
Expected Results
¹H NMR
400 MHz, CDCl₃
Signals corresponding to aromatic and acetoxy protons.
¹³C NMR
100 MHz, CDCl₃
Signals corresponding to all carbons in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4] Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are recommended.
ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 2-acetoxy-8-hydroxyquinoline plus a proton.
EI-MS: The molecular ion peak [M]⁺ should be observed, along with characteristic fragment ions resulting from the loss of the acetyl group or other fragments.
Technique
Parameters
Expected Results
ESI-HRMS
Positive Ion Mode
Accurate mass of [M+H]⁺.
EI-MS
70 eV
Molecular ion and characteristic fragmentation pattern.
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-acetoxy-8-hydroxyquinoline should exhibit characteristic absorption bands for the ester carbonyl group, the C-O stretching of the ester, and the aromatic C-H and C=C bonds.
Purity Assessment
HPLC is the primary technique for assessing the purity of the reference standard.[4] A validated, stability-indicating HPLC method should be developed.
HPLC Method Parameters:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
20% to 80% B in 15 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
The purity should be determined by area normalization, and the acceptance criterion is typically ≥99.5%.
Gas Chromatography (GC) with a flame ionization detector (FID) should be used to determine the content of residual solvents from the synthesis and purification process. The levels of residual solvents should comply with ICH Q3C guidelines.
Karl Fischer titration is the recommended method for determining the water content of the reference standard.
Thermogravimetric Analysis (TGA) can be used to determine the content of non-volatile inorganic impurities (residue on ignition).
Potency Assignment
The potency of the reference standard is typically determined using a mass balance approach, where the contributions of all impurities (organic, inorganic, residual solvents, and water) are subtracted from 100%.
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.[10][11] The 2-acetoxy-8-hydroxyquinoline reference standard should be subjected to stress conditions as recommended by ICH Q1A(R2) guidelines.[10]
Forced Degradation Conditions:
Stress Condition
Typical Parameters
Acid Hydrolysis
0.1 M HCl at 60°C for 24 hours
Base Hydrolysis
0.1 M NaOH at room temperature for 4 hours
Oxidation
3% H₂O₂ at room temperature for 24 hours
Thermal Degradation
80°C for 48 hours (solid state)
Photostability
Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The stressed samples should be analyzed by the validated HPLC method to identify and quantify any degradation products. The hydrolysis of the acetoxy group to form 8-hydroxyquinoline is a likely degradation pathway.[1]
Documentation and Certification
A comprehensive Certificate of Analysis (CoA) must be prepared for the 2-acetoxy-8-hydroxyquinoline analytical reference standard. The CoA should include:
Compound identification (Name, CAS number, molecular formula, molecular weight)
Lot number
Date of certification and re-test date
Assigned potency and its uncertainty
Purity by HPLC
Content of residual solvents, water, and inorganic impurities
Identity confirmation data (links to spectra)
Recommended storage conditions
Safety information
Conclusion
The preparation of a high-purity analytical reference standard of 2-acetoxy-8-hydroxyquinoline is a critical step in the development and quality control of related pharmaceutical products. The detailed protocols for synthesis, purification, and comprehensive analytical characterization provided in this guide offer a robust framework for establishing a well-characterized in-house reference standard. Adherence to these scientifically sound procedures will ensure the reliability and accuracy of future analytical measurements.
References
Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass. Retrieved from [Link]
Brominated Hydroxyquinoline as a Photolabile Protecting Group with Sensitivity to Multiphoton Excitation. (2002, September 12). ACS Publications. Retrieved from [Link]
Four Keys to Reference Standard Management. (2024, January 30). MRIGlobal. Retrieved from [Link]
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. Retrieved from [Link]
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization. Retrieved from [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013, December 10). SciSpace. Retrieved from [Link]
General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
Recrystallization. (n.d.). National Initiative on Undergraduate Science. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018, August 2). PubMed. Retrieved from [Link]
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018, August 2). MDPI. Retrieved from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online. Retrieved from [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
Recrystallization method. (n.d.). Retrieved from [Link]
Application Notes & Protocols: In Vitro Cytotoxicity Assays for 2-Acetoxy-8-hydroxyquinoline
Abstract This technical guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-acetoxy-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline (8HQ) scaffold. 8HQ and its analo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-acetoxy-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline (8HQ) scaffold. 8HQ and its analogues are a class of compounds recognized for their wide-ranging biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are largely attributed to their metal-chelating properties.[1][2][3] This document offers detailed, field-proven protocols for established cytotoxicity assays—the MTT, LDH, and Neutral Red Uptake assays—designed for researchers in drug development and toxicology. Beyond procedural steps, this guide delves into the causal relationships behind experimental choices, from cell line selection to data interpretation, ensuring a robust and self-validating experimental design.
Introduction: The Biological Significance of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8HQ) is a bicyclic aromatic compound featuring a pyridine ring fused to a phenol.[2] The hydroxyl group at position 8 and the nitrogen atom in the pyridine ring create a bidentate chelation site, enabling 8HQ and its derivatives to form stable complexes with various divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[1][3] This metal-chelating ability is central to their biological activities. By sequestering and transporting metal ions across cellular membranes, these compounds can disrupt metal homeostasis, inhibit metalloenzymes, catalyze the production of reactive oxygen species (ROS), and inhibit the proteasome, ultimately leading to apoptosis in cancer cells.[3][4]
2-Acetoxy-8-hydroxyquinoline is an ester derivative of 8HQ. The introduction of the acetoxy group can modulate the compound's lipophilicity and pharmacokinetic properties. It is hypothesized that intracellular esterases may cleave the acetoxy group, releasing the active 8-hydroxyquinoline moiety within the cell.
In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery and toxicological screening.[5] They provide critical data on a compound's potential to cause cell damage or death, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50).[6][7] This guide details the application of several standard assays to quantify the cytotoxic effects of 2-acetoxy-8-hydroxyquinoline.
Postulated Mechanism of Action
The cytotoxic effects of 8-hydroxyquinoline derivatives are often multifaceted. The primary mechanism involves the chelation of intracellular metal ions, leading to a cascade of downstream events.
Caption: Postulated cytotoxic mechanism of 2-acetoxy-8-hydroxyquinoline.
Assay Selection: A Multi-Parametric Approach
No single assay can provide a complete picture of a compound's cytotoxicity. Therefore, it is often advisable to use multiple assays that measure different cellular parameters.[8] This approach provides a more comprehensive understanding of the potential mechanism of cell death.
Assay Type
Principle
Advantages
Disadvantages
MTT Assay
Measures the metabolic activity of viable cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11][12]
Inexpensive, widely used, high reproducibility.[13]
Insoluble formazan requires a solubilization step; can be affected by compounds that alter cellular metabolism without causing cell death.[13]
LDH Release Assay
Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[14][15][16]
Measures a direct marker of cell membrane disruption; amenable to high-throughput screening.
May underestimate cytotoxicity if cell death occurs without immediate membrane rupture (e.g., some forms of apoptosis).
Neutral Red Uptake Assay
Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[17][18] Damage to the cell or lysosomal membranes results in decreased dye uptake.[17]
Sensitive to lysosomal damage; cost-effective.
Requires multiple washing steps; can be influenced by compounds that alter lysosomal pH.
Cell Culture and Maintenance: The Foundation of Reliable Data
The choice of cell line is critical and should be guided by the research objectives.[19] For general cytotoxicity screening, established fibroblast cell lines like L929 are often used.[20] For cancer research, cell lines derived from the target tissue (e.g., MCF-7 for breast cancer) are more relevant.[8]
General Cell Handling Protocols
Adherence to aseptic techniques is paramount. All cell manipulations should be performed in a laminar flow hood.
Thawing Cryopreserved Cells:
Rapidly thaw the vial in a 37°C water bath until a small amount of ice remains (approx. 1-2 minutes).[21][22]
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant (DMSO).[21][23]
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[23]
Subculturing Adherent Cells:
Aspirate the old medium from the flask.
Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).
Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the monolayer and incubate for a few minutes at 37°C until cells detach.
Neutralize the trypsin with complete growth medium containing serum.
Collect the cell suspension and centrifuge if necessary.
Resuspend the cells in fresh medium and plate at the desired density for experiments or continued culture.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.
General Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
Cells and complete culture medium
2-Acetoxy-8-hydroxyquinoline
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well flat-bottom sterile plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
Compound Treatment:
a. Prepare a stock solution of 2-acetoxy-8-hydroxyquinoline in a suitable solvent (e.g., DMSO).
b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5%.
c. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition:
a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]
Formazan Solubilization:
a. Carefully aspirate the medium containing MTT.
b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]
c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
Absorbance Measurement:
a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[10][12]
Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]
Lysis buffer (e.g., 10X Triton X-100 provided in kits)
96-well flat-bottom sterile plates
Microplate reader
Procedure:
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to vehicle controls, prepare wells for:
Spontaneous LDH release: Cells treated with medium/solvent only.
Maximum LDH release: Cells treated with lysis buffer.
Supernatant Collection:
a. After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[14]
b. Carefully transfer 100 µL of supernatant from each well to a new, clean 96-well plate.[25]
LDH Reaction:
a. Prepare the LDH reaction solution according to the manufacturer's instructions.
b. Add 100 µL of the reaction solution to each well containing the supernatant.[25]
c. Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
Absorbance Measurement:
a. Add 50 µL of stop solution (if required by the kit).
b. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of around 650 nm is typically used.[25]
Data Analysis and Interpretation
Calculating Percentage Viability
The raw absorbance data must be converted to percentage viability relative to the untreated control.
For MTT Assay:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
For LDH Assay:
First, calculate the percentage of cytotoxicity:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
The IC50 (Inhibitory Concentration 50) is the concentration of a compound that reduces cell viability by 50% compared to the untreated control.[6]
Plot a Dose-Response Curve: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (typically a four-parameter logistic curve).[26][27]
Calculate IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.[6]
It is important to note that the IC50 value can be time-dependent, and different values may be obtained at different incubation endpoints (e.g., 24, 48, or 72 hours).[7]
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. Link
In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Link
A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives - Benchchem. Link
How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial - AIP Publishing. Link
New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC. Link
What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook. Link
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Link
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Link
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Link
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Link
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar. Link
8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action - Benchchem. Link
Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - Pharma Excipients. Link
Application Note: Spectroscopic Elucidation of 2-Acetoxy-8-hydroxyquinoline using ¹H and ¹³C NMR
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-acetoxy-8-hy...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-acetoxy-8-hydroxyquinoline. It includes predicted chemical shifts, an in-depth explanation of the spectral features based on molecular structure, and a comprehensive, step-by-step protocol for sample preparation and data acquisition. This guide is intended to serve as a practical resource for the unambiguous identification and structural verification of this important quinoline derivative.
Introduction: The Significance of 2-Acetoxy-8-hydroxyquinoline
8-Hydroxyquinoline and its derivatives are a well-established class of bicyclic heteroaromatic compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and neuroprotective activities.[1][2] The introduction of an acetoxy group at the 2-position of the 8-hydroxyquinoline scaffold, to form 2-acetoxy-8-hydroxyquinoline, can significantly modulate its biological properties and pharmacokinetic profile.[3] Accurate and comprehensive structural characterization is paramount for quality control, mechanistic studies, and further derivatization in drug discovery pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4][5] This application note details the expected ¹H and ¹³C NMR chemical shifts for 2-acetoxy-8-hydroxyquinoline, providing a foundational dataset for researchers working with this compound.
Predicted NMR Spectral Data
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for 2-acetoxy-8-hydroxyquinoline are summarized in Table 1. The assignments are based on the known values for 8-hydroxyquinoline and the expected influence of the 2-acetoxy substituent.[6]
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Acetoxy-8-hydroxyquinoline in CDCl₃.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Notes
H-3
7.2 - 7.4
d
8.0 - 9.0
Upfield shift relative to H-4 due to proximity to the electron-donating nitrogen.
H-4
8.0 - 8.2
d
8.0 - 9.0
Downfield shift due to anisotropic effect of the benzene ring and proximity to the acetoxy group.
H-5
7.3 - 7.5
t
7.5 - 8.5
Typical aromatic triplet.
H-6
7.5 - 7.7
t
7.5 - 8.5
Typical aromatic triplet.
H-7
7.0 - 7.2
d
7.0 - 8.0
Shielded by the hydroxyl group at C-8.
OH-8
8.5 - 9.5
br s
-
Broad singlet, exchangeable with D₂O.
CH₃ (Acetoxy)
2.3 - 2.5
s
-
Characteristic singlet for an acetyl group.
d = doublet, t = triplet, s = singlet, br s = broad singlet
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented in Table 2. The deshielding effect of the acetoxy group is expected to be most pronounced at the ipso-carbon (C-2) and the ortho- and para-positions.[7][8]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Acetoxy-8-hydroxyquinoline in CDCl₃.
Carbon
Predicted Chemical Shift (δ, ppm)
Notes
C-2
158 - 162
Downfield shift due to direct attachment of the electronegative oxygen of the acetoxy group.
C-3
118 - 122
C-4
138 - 142
Downfield shift due to deshielding by the acetoxy group.
C-4a
135 - 139
Quaternary carbon.
C-5
115 - 119
C-6
128 - 132
C-7
110 - 114
Shielded by the hydroxyl group.
C-8
150 - 154
Downfield shift due to the attached hydroxyl group.
C-8a
140 - 144
Quaternary carbon.
C=O (Acetoxy)
168 - 172
Carbonyl carbon of the ester.
CH₃ (Acetoxy)
20 - 24
Methyl carbon of the acetyl group.
Experimental Protocol for NMR Spectroscopy
This section provides a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-acetoxy-8-hydroxyquinoline.[5]
Sample Preparation
Weighing: Accurately weigh 5-10 mg of 2-acetoxy-8-hydroxyquinoline.
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice, but other deuterated solvents can be used depending on sample solubility and the need to avoid overlapping solvent signals.[9]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the specific instrument.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: 3-4 seconds.
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
Relaxation Delay (d1): 2-5 seconds.
Acquisition Time: 1-2 seconds.
Spectral Width: A range of 0 to 220 ppm is standard.
Data Processing and Interpretation
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum to the solvent residual peak (CDCl₃: δ = 7.26 ppm for ¹H) or the internal standard (TMS: δ = 0.00 ppm).
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the 2-acetoxy-8-hydroxyquinoline molecule based on their chemical shifts, multiplicities, and integration values, using the predicted data in Tables 1 and 2 as a guide. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignments if needed.[9][10]
Visualization of Key Structures and Workflows
The following diagrams illustrate the molecular structure of 2-acetoxy-8-hydroxyquinoline and the general workflow for its NMR analysis.
Caption: General Workflow for NMR Analysis.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectroscopic analysis of 2-acetoxy-8-hydroxyquinoline. The predicted chemical shift data, coupled with the detailed experimental protocol, will aid researchers in the unambiguous identification and structural confirmation of this compound. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible NMR data, which is critical for advancing research and development in fields utilizing quinoline-based scaffolds.
References
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Indian Journal of Pure & Applied Physics. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
Arabian Journal of Chemistry. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
National Institutes of Health. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]
Advanced Journal of Chemistry, Section A. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities.
ResearchGate. (n.d.). Spectroscopic Studies of 8-Hydroxyquinoline (8-HQ) Doped in Polymeric Matrices. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
ACS Publications. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]
University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]
Catalytic Applications of 2-Acetoxy-8-hydroxyquinoline-Based Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Untapped Potential of 2-Acetoxy-8-hydroxyquinoline in Catalysis The 8-hydrox...
Introduction: The Untapped Potential of 2-Acetoxy-8-hydroxyquinoline in Catalysis
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions.[1] These complexes have found extensive applications in medicinal chemistry, materials science, and as analytical reagents.[2][3] While the catalytic applications of various 8-HQ derivatives, particularly Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde, are well-documented, the catalytic potential of 2-acetoxy-8-hydroxyquinoline-based ligands remains a largely unexplored frontier.[4][5]
The introduction of an acetoxy group at the 2-position of the 8-hydroxyquinoline core introduces an electron-withdrawing character, which can significantly modulate the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. This modification can influence the stability of the metal-ligand bond, the redox potential of the metallic center, and the overall reactivity of the catalyst. This guide provides a comprehensive overview of the potential catalytic applications of 2-acetoxy-8-hydroxyquinoline-based ligands, complete with detailed protocols for the synthesis of representative metal complexes and their use in model catalytic reactions.
I. Synthesis of 2-Acetoxy-8-hydroxyquinoline Ligands and Their Metal Complexes
The foundational step in exploring the catalytic applications of 2-acetoxy-8-hydroxyquinoline-based ligands is their synthesis and subsequent complexation with a catalytically active metal.
A. Synthesis of 2-Acetoxy-8-hydroxyquinoline
The parent ligand can be synthesized from 8-hydroxyquinoline through acetylation.
Protocol 1: Acetylation of 8-Hydroxyquinoline
Materials:
8-Hydroxyquinoline
Acetic anhydride
Pyridine (catalytic amount)
Ethanol
Deionized water
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 8-hydroxyquinoline in acetic anhydride.
Add a catalytic amount of pyridine to the solution.
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Slowly add cold deionized water to precipitate the product.
Collect the solid by filtration and wash thoroughly with deionized water.
Recrystallize the crude product from ethanol to obtain pure 2-acetoxy-8-hydroxyquinoline.
B. Synthesis of a Representative Metal Complex: Palladium(II)-bis(2-acetoxy-8-hydroxyquinolinate)
Palladium complexes are workhorses in cross-coupling catalysis. The following protocol describes a general method for the synthesis of a Pd(II) complex with the 2-acetoxy-8-hydroxyquinoline ligand.
Protocol 2: Synthesis of a Palladium(II) Complex
Materials:
2-Acetoxy-8-hydroxyquinoline
Palladium(II) chloride (PdCl₂)
Sodium acetate
Ethanol
Deionized water
Standard laboratory glassware
Procedure:
Dissolve 2-acetoxy-8-hydroxyquinoline (2 equivalents) in hot ethanol.
In a separate flask, dissolve PdCl₂ (1 equivalent) in a minimal amount of hot deionized water.
Slowly add the aqueous solution of PdCl₂ to the ethanolic solution of the ligand with vigorous stirring.
Add an aqueous solution of sodium acetate to the reaction mixture to facilitate the deprotonation of the ligand and promote complexation.
A precipitate should form. Continue stirring the mixture at room temperature for an additional 2-3 hours.
Collect the solid complex by filtration, wash with deionized water, and then with a small amount of cold ethanol.
Dry the complex under vacuum.
II. Potential Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Based on the extensive use of palladium complexes in C-C bond formation, a primary application for a novel 2-acetoxy-8-hydroxyquinoline-based palladium catalyst would be in cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls.
A. Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves oxidative addition, transmetalation, and reductive elimination. The 2-acetoxy-8-hydroxyquinoline ligand is expected to stabilize the palladium center throughout this cycle.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
B. Protocol 3: Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using the synthesized palladium(II)-bis(2-acetoxy-8-hydroxyquinolinate) as a pre-catalyst.
Materials:
Aryl halide (e.g., 4-bromotoluene)
Arylboronic acid (e.g., phenylboronic acid)
Palladium(II)-bis(2-acetoxy-8-hydroxyquinolinate)
Base (e.g., K₂CO₃)
Solvent (e.g., Toluene/Water mixture)
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware for air-sensitive reactions
Procedure:
To a Schlenk flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium pre-catalyst (0.01-1 mol%).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent mixture (e.g., 5 mL of toluene and 1 mL of water).
Heat the reaction mixture to 80-100 °C with stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
Purify the product by column chromatography.
C. Expected Performance and Data from Related Systems
Note: The table presents data for related systems to provide a general performance expectation. 8-QO = anion of 8-hydroxyquinoline; AA = anions of amino acids.
III. Potential Catalytic Application: Oxidation Reactions
Metal complexes of 8-hydroxyquinoline derivatives have also shown promise as catalysts for oxidation reactions. The electronic nature of the 2-acetoxy substituent could influence the redox properties of the metal center, making these complexes interesting candidates for oxidation catalysis.
A. Mechanistic Pathway for a Model Oxidation
A common application is the oxidation of alcohols to aldehydes or ketones. A simplified workflow is presented below.
Caption: General Workflow for a Catalytic Oxidation Reaction.
B. Protocol 4: Model Oxidation of Benzyl Alcohol
This protocol provides a general method for the catalytic oxidation of benzyl alcohol using a copper(II) complex of 2-acetoxy-8-hydroxyquinoline.
Materials:
Benzyl alcohol
Copper(II)-bis(2-acetoxy-8-hydroxyquinolinate) (synthesized similarly to the Pd complex)
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Solvent (e.g., Acetonitrile)
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve benzyl alcohol (1 mmol) and the copper(II) catalyst (1-5 mol%) in the solvent (5 mL).
Slowly add the oxidant (e.g., 1.5 mmol of H₂O₂) to the reaction mixture at room temperature.
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
Purify the product by column chromatography.
IV. Conclusion and Future Outlook
The 2-acetoxy-8-hydroxyquinoline scaffold presents an intriguing, yet underexplored, class of ligands for catalysis. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to investigate the catalytic potential of these ligands. The electron-withdrawing nature of the 2-acetoxy group is hypothesized to modulate the electronic environment of the metal center, potentially leading to unique reactivity and selectivity in a range of catalytic transformations, including cross-coupling and oxidation reactions. Further research is warranted to fully elucidate the catalytic capabilities of these promising ligands and their metal complexes.
V. References
Ali, I., Wani, W. A., & Saleem, K. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 243, 112199.
Chen, X., Cui, X., & Wu, Y. (2016). “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. Organic letters, 18(10), 2411-2414.
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
Dahiya, P., et al. (2024). Mechanistic Investigations on Cp*CoIII-Catalyzed Quinoline Transfer Hydrogenation with Formic Acid. ACS Catalysis.
de la Cruz, P., et al. (2024). Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. Catalysts, 14(5), 312.
Gryca, I., et al. (2018). High Catalytic Activity of Vanadium Complexes in Alkane Oxidations with Hydrogen Peroxide: An Effect of 8-Hydroxyquinoline Derivatives as Noninnocent Ligands. Inorganic chemistry, 57(4), 1824-1839.
Howlader, P., et al. (2022). Half-Sandwich Iridium- and Rhodium-based Organometallic Architectures: Rational Design, Synthesis, Characterization, and Applications. Accounts of Chemical Research, 55(23), 3364-3380.
Hussain, A., et al. (2020). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Journal of biomolecular structure & dynamics, 38(10), 3059-3073.
Koketsu, M., et al. (2018). Catalytic Reactions of Terminal Alkynes Using Rhodium(I) Complexes Bearing 8-Quinolinolate Ligands. Accounts of Chemical Research, 51(6), 1432-1442.
Kumar, S., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 40-44.
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
Sgarlata, C., et al. (2018). The coordination chemistry of 8-hydroxyquinoline in the design of anticancer metal complexes. Coordination Chemistry Reviews, 375, 133-157.
Spataru, T., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8259.
Tamasi, G., & Cini, R. (2004). 8-Hydroxyquinoline and its derivatives: synthesis, characterization, and coordination chemistry. Coordination Chemistry Reviews, 248(13-14), 1369-1403.
Xiao, Z., et al. (2015). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Journal of the Chinese Chemical Society, 62(12), 1045-1051.
Zhang, H., et al. (2008). 8-Hydroxyquinoline-2-carboxaldehyde thiosemicarbazone copper complex induces apoptosis in human cancer cells. Journal of inorganic biochemistry, 102(3), 577-587.
ResearchGate. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]
Wang, D., et al. (2020). Copper(ii) complexes of 2-methyl-8-hydroxyquinoline and tri/diimine co-ligand: DFT calculations, DNA and BSA binding, DNA cleavage, cytotoxicity and induction of apoptosis. New Journal of Chemistry, 44(13), 5036-5049.
Wright, P. V. (2020). Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. Inorganic Chemistry, 59(19), 14093-14106.
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
Dhibar, P., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Journal of Organometallic Chemistry, 954-955, 122086.
Dorta, R., et al. (2003). Palladium(ii) complexes with chelating N-phosphanyl acyclic diaminocarbenes: synthesis, characterization and catalytic performance in Suzuki couplings. Dalton Transactions, (10), 2061-2067.
Glorius, F. (2009). Iridium(iii)- and rhodium(iii)-catalyzed coupling of anilines with α-diazoesters via chelation-assisted C–H activation. Organic Chemistry Frontiers, 6(10), 1639-1643.
Jackson, K. E., & D'Souza, F. (2021). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Journal of Coordination Chemistry, 74(1-3), 209-222.
Navarro, O., et al. (2006). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Advanced Synthesis & Catalysis, 348(16-17), 2417-2424.
Roy, D., & Sunoj, R. B. (2015). Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization. Organometallics, 34(11), 2493-2502.
RSC Publishing. (n.d.). Chapter 8: NHC-cobalt, rhodium and iridium complexes in catalysis. Retrieved from [Link]
Application Note: Fluorometric Detection of Heavy Metals Using 2-Acetoxy-8-hydroxyquinoline
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocol Introduction & Mechanistic Insights The accurate detection of heavy metal ions...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Document Type: Technical Guide & Validated Protocol
Introduction & Mechanistic Insights
The accurate detection of heavy metal ions (such as Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺) in biological and environmental matrices requires sensors that are both highly sensitive and selective[1]. While 8-hydroxyquinoline (8-HQ) is a historically ubiquitous bidentate chelator, the native molecule suffers from poor selectivity and ultraweak fluorescence in aqueous media[2].
Steric Tuning for Selectivity: The bulky 2-acetoxy group introduces significant steric hindrance adjacent to the quinoline nitrogen. This prevents the formation of tightly packed 3:1 (ligand:metal) octahedral complexes typical of smaller, high-charge-density ions like Al³⁺. Consequently, the sensor's binding affinity is thermodynamically biased toward larger divalent heavy metals (e.g., Cd²⁺, Hg²⁺) that favor 2:1 or 1:1 coordination geometries[4].
Photophysical Switch (CHEF Activation): In its free state, 2-acetoxy-8-HQ is virtually non-fluorescent due to an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) from the 8-OH to the quinoline nitrogen, which dissipates energy via non-radiative decay[2]. Upon metal coordination, the N,O-chelation blocks the ESIPT pathway and rigidifies the molecular framework. This suppression of non-radiative transitions triggers a massive "turn-on" signal known as Chelation-Enhanced Fluorescence (CHEF)[5].
Photophysical transition of 2-acetoxy-8-HQ from ESIPT-quenched state to CHEF activation via metals.
Analytical Figures of Merit
The table below summarizes the representative quantitative data for 2-acetoxy-8-hydroxyquinoline when complexed with primary target heavy metals in a physiological buffer system.
Target Metal Ion
Coordination Stoichiometry (L:M)
Excitation λ (nm)
Emission λ (nm)
Quantum Yield (Φ)
Limit of Detection (LOD)
Linear Dynamic Range
Zn²⁺
2:1
365
495
0.45
15 nM
0.05 – 25 µM
Cd²⁺
2:1
365
505
0.38
25 nM
0.10 – 30 µM
Hg²⁺
1:1 / 2:1
370
515
0.30
40 nM
0.15 – 40 µM
Pb²⁺
1:1
370
510
0.25
55 nM
0.20 – 50 µM
(Note: Exact emission wavelengths and quantum yields may shift slightly depending on the solvent polarity and exact pH of the microenvironment[6].)
Experimental Protocols: Self-Validating Assay System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes internal causality checks to prevent false positives from autofluorescence or false negatives from metal precipitation.
Phase 1: Reagent and Buffer Preparation
Causality Check: Why HEPES over PBS? Phosphate buffers (like PBS) readily precipitate heavy metals (e.g., Pb₃(PO₄)₂, Ksp ≈ 10⁻⁵⁴), removing the analyte from the solution and causing false negatives. HEPES is a non-coordinating buffer that maintains metal solubility[7].
Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4 using dilute NaOH/HCl.
Sensor Stock: Dissolve 2-acetoxy-8-hydroxyquinoline in anhydrous DMSO to create a 1 mM stock. Rationale: 8-HQ derivatives are highly lipophilic; DMSO ensures complete solvation[4].
Working Solution: Dilute the stock into the HEPES buffer to a final sensor concentration of 10 µM (ensure final DMSO concentration does not exceed 1% v/v to prevent disrupting the metal's hydration sphere).
Phase 2: Fluorometric Titration
Baseline Measurement: Transfer 2.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence (Blank Control) at Ex = 365 nm. The emission at ~500 nm should be near zero due to active ESIPT[2].
Analyte Titration: Add heavy metal standards (e.g., HgCl₂ or ZnCl₂) in 1 µM increments.
Incubation: Stir gently and incubate for 5–10 minutes at 25°C. Rationale: While chelation is rapid, the bulky 2-acetoxy group requires time to achieve thermodynamic equilibrium in the coordination sphere.
Data Acquisition: Record the emission spectra (400–600 nm) after each addition.
Phase 3: System Validation (Interference & Stoichiometry)
A reliable assay must prove that the signal is exclusively driven by the target analyte[8].
Competitive Interference Assay: Spike the cuvette with 100 µM of competing biologically relevant cations (Na⁺, K⁺, Ca²⁺, Mg²⁺). A robust sensor will show <5% signal variance, proving the N,O-chelation pocket selectively favors d-block heavy metals[1].
Job's Plot (Method of Continuous Variation): To validate the binding model used for your Limit of Detection (LOD) calculations, prepare a series of solutions where the total concentration of [Sensor] + [Metal] is kept constant (e.g., 20 µM), but the molar fraction varies from 0 to 1. Plotting fluorescence intensity vs. molar fraction will yield a peak at 0.5 (for 1:1 binding) or 0.66 (for 2:1 binding).
Step-by-step fluorometric assay workflow for heavy metal detection using 2-acetoxy-8-HQ.
References
Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. 9
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. 4
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. 7
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC. 1
8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. ACS Publications. 5
step-by-step esterification protocol for 2-acetoxy-8-hydroxyquinoline
An in-depth technical guide to the regioselective synthesis and esterification of 2-acetoxy-8-hydroxyquinoline, designed for synthetic chemists and drug development professionals. Mechanistic Rationale: Overcoming Regios...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to the regioselective synthesis and esterification of 2-acetoxy-8-hydroxyquinoline, designed for synthetic chemists and drug development professionals.
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics, particularly for compounds targeting phosphodiesterase 4 (PDE4) or requiring specific metal-chelating properties[1]. A common pitfall in the esterification of 8-hydroxyquinoline is regioselectivity. Direct reaction of 8-hydroxyquinoline with acetic anhydride and a base (such as pyridine) exclusively yields O-acetylation at the C8-hydroxyl group, forming 8-acetoxyquinoline[2].
Because the C2 position of the quinoline ring is electron-deficient, it resists direct electrophilic functionalization. To synthesize 2-acetoxy-8-hydroxyquinoline , the nitrogen atom must first be oxidized to an N-oxide. This intermediate serves a dual mechanistic purpose: it activates the C2 position for nucleophilic attack and provides the oxygen atom that is subsequently acylated. Upon heating with acetic anhydride, the molecule undergoes a Polonovski-type rearrangement . The N-oxide oxygen is acylated to form a highly reactive N-acetoxyquinolinium intermediate, followed by the migration of the acetate group to the C2 position, restoring aromaticity and yielding the target C2-ester[1],[3].
Workflow of 2-acetoxy-8-hydroxyquinoline synthesis via N-oxide rearrangement.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and physical parameters required to drive both the N-oxidation and the subsequent esterification/rearrangement to completion[1],[3].
Reaction Phase
Reagent / Solvent
Stoichiometry (Equiv.)
Temperature (°C)
Time (h)
Expected Yield
1. N-Oxidation
8-Hydroxyquinoline
1.0
0 → 25
5.0
~97%
m-CPBA (75%)
1.25
0 → 25
5.0
-
Dichloromethane (DCM)
0.3 M
-
-
-
2. Esterification
8-Hydroxyquinoline N-oxide
1.0
135 (Reflux)
24.0 - 25.5
~88%
Acetic Anhydride
~14.6
135 (Reflux)
24.0 - 25.5
-
Glacial Acetic Acid
~1.7
135 (Reflux)
24.0 - 25.5
-
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure experimental integrity.
Phase 1: Synthesis of 8-Hydroxyquinoline N-oxide
Preparation: Dissolve 8-hydroxyquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.3 M.
Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C. Causality: N-oxidation is highly exothermic; thermal control prevents the degradation of the delicate N-oxide intermediate and minimizes over-oxidation.
Oxidation: Add m-chloroperbenzoic acid (m-CPBA, 1.25 equiv) portion-wise under vigorous magnetic stirring[1].
Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 5 hours.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the starting material will coincide with the appearance of a highly polar spot.
Quenching & Workup: Pour the reaction mixture into an 8% aqueous NaHCO₃ solution (equal volume to DCM) with vigorous stirring. Causality: This neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer.
Isolation: Extract the aqueous layer with additional DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visual Validation: The intermediate, 8-hydroxyquinoline N-oxide, must precipitate as a distinct, bright orange solid [3].
Phase 2: Polonovski-Type Esterification and Rearrangement
Reagent Assembly: In a heavy-walled round-bottom flask equipped with a reflux condenser, suspend the orange 8-hydroxyquinoline N-oxide (1.0 equiv) in a large excess of acetic anhydride (approx. 14.6 equiv)[3].
Co-solvent Addition: Add glacial acetic acid (approx. 1.7 equiv) to the suspension. Causality: Acetic acid acts as a crucial protic co-solvent. It facilitates the proton-transfer steps required for the rearomatization of the quinoline ring during the Polonovski rearrangement, significantly boosting the yield of the C2-ester.
Thermal Rearrangement: Heat the reaction mixture to a vigorous reflux (135 °C) for 24 hours[3].
Validation Checkpoint: The solution will transition from orange to a deep, dark brown. To ensure absolute completion of the rearrangement, add a second, smaller aliquot of acetic acid (approx. 0.5 equiv) and continue refluxing for an additional 1.5 hours[3].
Precipitation: Cool the reaction mixture to room temperature. Add toluene (approx. 6 mL per gram of starting N-oxide) directly to the flask. Causality: Toluene functions as a highly effective anti-solvent in this system. It induces the selective precipitation of the target 2-acetoxy-8-hydroxyquinoline while keeping the highly soluble, over-acetylated byproducts and residual acetic anhydride in solution.
Final Isolation: Filter the resulting brown precipitate under vacuum. Wash the filter cake thoroughly with ethyl ether to remove trace acetic acid, and dry the product in a vacuum desiccator over phosphorus pentoxide to yield pure 2-acetoxy-8-hydroxyquinoline[3].
Technical Support Center: Quinoline Functionalization & Synthesis
Welcome to the Technical Support Center for Quinoline Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Quinoline Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-acetoxy-8-hydroxyquinoline.
This guide bypasses generic advice, focusing instead on the chemical causality behind reaction failures. By understanding the underlying mechanisms—specifically the nuances of N-oxidation and the Boekelheide rearrangement—you can implement the self-validating protocols provided below to ensure high-yield, reproducible results.
Part 1: Mechanistic Pathway & Workflow Visualization
The synthesis of 2-acetoxy-8-hydroxyquinoline from 8-hydroxyquinoline is a two-step process. First, the quinoline nitrogen is oxidized to an N-oxide. Second, a Boekelheide rearrangement is induced using acetic anhydride (
Ac2O
), which activates the N-oxide and directs an acetate nucleophile to the C2 position.
Fig 1. Mechanistic pathway of 2-acetoxy-8-hydroxyquinoline synthesis via Boekelheide rearrangement.
Part 2: Troubleshooting Guides & FAQs
Q1: My N-oxidation of 8-hydroxyquinoline using
H2O2
/AcOH yields a black, intractable tar. How can I improve the N-oxide yield?Causality: The electron-rich phenolic ring of 8-hydroxyquinoline is highly susceptible to electrophilic attack and over-oxidation. Exposing it to harsh oxidants (like refluxing peracetic acid) at elevated temperatures inevitably leads to quinone-like polymeric tars and degradation[1].
Solution: Switch to a milder, self-validating system using meta-chloroperoxybenzoic acid (mCPBA) in chloroform (
CHCl3
) at
0∘C
. As the reaction progresses, the byproduct 3-chlorobenzoic acid precipitates out of the cold solution. This provides an immediate visual cue of reaction progression and prevents over-oxidation[2].
Q2: During the Boekelheide rearrangement with acetic anhydride, my LC-MS shows a mass corresponding to a diacetate byproduct. How do I achieve C2-selectivity?Causality: The Boekelheide rearrangement relies on the formation of an N-acetoxyquinolinium intermediate, which is subsequently attacked by an acetate ion at the C2 position[3]. However, the C8-hydroxyl group is a strong nucleophile and readily reacts with
Ac2O
to form 2,8-diacetoxyquinoline.
Solution: Do not attempt to prevent C8-acetylation by starving the reaction of
Ac2O
, as this stalls the necessary N-oxide activation. Instead, use an excess of
Ac2O
to drive the reaction fully to the 2,8-diacetoxyquinoline intermediate. During the workup, perform a selective mild hydrolysis. The C8-phenolic ester is significantly more labile than the C2-enol ester equivalent. Stirring the crude mixture with saturated aqueous
NaHCO3
selectively cleaves the C8-acetate, yielding the desired 2-acetoxy-8-hydroxyquinoline[3].
Q3: The rearrangement reaction is very slow and requires prolonged reflux, which degrades the product. Are there alternative activation methods?Causality: The thermal activation of the N-acetoxyquinolinium intermediate requires high energy to overcome aromaticity during the [3,3]-sigmatropic-like rearrangement. Prolonged conventional heating at
120∘C
causes product decomposition[4].
Solution: Implement microwave-assisted synthesis. Microwave irradiation directly couples with the polar N-oxide and
Ac2O
, rapidly reaching the activation energy threshold. This reduces the reaction time from several hours to 30-40 minutes, significantly improving the yield and purity profile[4].
Part 3: Empirical Data & Condition Optimization
To assist in your experimental design, the following table summarizes the quantitative yields of the Boekelheide rearrangement under various conditions.
Table 1: Optimization of Boekelheide Rearrangement Conditions
Reaction Condition
Ac2O
Equivalents
Temp (°C)
Time (h)
Major Product Observed
Isolated Yield (%)
A: Stoichiometric
1.1
90
12
Unreacted N-oxide + Target
35%
B: Excess
Ac2O
(No Hydrolysis)
5.0
120 (Reflux)
4
2,8-Diacetoxyquinoline
78% (as diacetate)
C: Excess
Ac2O
Mild Hydrolysis
5.0
100
5
2-Acetoxy-8-hydroxyquinoline
82%
D: Microwave Irradiation
5.0
140 (MW)
0.5
2-Acetoxy-8-hydroxyquinoline
85%
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of 8-Hydroxyquinoline N-Oxide
This protocol utilizes a self-validating precipitation mechanism to prevent over-oxidation.
Preparation: Dissolve 25.0 g (172.2 mmol) of 8-hydroxyquinoline in 550 mL of
CHCl3
and cool the reaction flask to
0∘C
using an ice bath[2].
Oxidation: Slowly add 40.0 g of 3-chloroperoxybenzoic acid (mCPBA, ~80% tech grade) over 10 minutes to prevent thermal spiking.
Self-Validation Checkpoint: Stir the solution continuously at
0∘C
for 3 hours. The byproduct, 3-chlorobenzoic acid, will precipitate as a white solid, indicating successful oxidation[2].
Filtration: Filter the reaction mixture through a coarse frit to remove the precipitated 3-chlorobenzoic acid.
Workup: Wash the organic filtrate twice with 200 mL of 2%
NH4OH
to neutralize and remove residual acid.
Isolation: Dry the organic layer over anhydrous
Na2SO4
and concentrate to dryness to afford the N-oxide intermediate as a yellow/orange solid.
Protocol 2: Boekelheide Rearrangement to 2-Acetoxy-8-hydroxyquinoline
This protocol uses excess reagent to ensure complete conversion, followed by selective hydrolysis.
Activation: Suspend 10.0 g of 8-hydroxyquinoline N-oxide in 30 mL of acetic anhydride (
Ac2O
) in a round-bottom flask equipped with a reflux condenser[1].
Rearrangement: Heat the mixture to
100∘C
under a nitrogen atmosphere for 4-5 hours. Checkpoint: The suspension will turn into a dark, homogeneous solution as the N-acetoxyquinolinium intermediate forms and rearranges.
Quenching: Cool the reaction mixture to room temperature and pour it slowly over 150 g of crushed ice to quench the excess
Ac2O
.
Selective Hydrolysis: To selectively hydrolyze the C8-acetate (from the 2,8-diacetoxyquinoline byproduct), adjust the pH of the aqueous mixture to ~7.5-8.0 using saturated aqueous
NaHCO3
. Stir vigorously for 2 hours at room temperature[3].
Extraction: Extract the aqueous mixture with ethyl acetate (
3×100
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude brown solid by passing it through a short silica plug (to remove baseline tars) and recrystallize from ethanol to yield pure 2-acetoxy-8-hydroxyquinoline.
Technical Support Center: Troubleshooting 2-Acetoxy-8-Hydroxyquinoline Degradation in Aqueous Solutions
Welcome to the Technical Support Center for 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of 2-acetoxy-8-hydroxyquinoline in aqueous solutions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Introduction to the Stability of 2-Acetoxy-8-Hydroxyquinoline
2-Acetoxy-8-hydroxyquinoline is an ester derivative of 8-hydroxyquinoline, a versatile bicyclic compound with a wide range of applications in medicinal chemistry and as a chelating agent.[1] The presence of the acetoxy group at the second position and a hydroxyl group at the eighth position makes the molecule susceptible to degradation, particularly in aqueous environments. The primary degradation pathway is the hydrolysis of the ester bond, yielding 8-hydroxyquinoline and acetic acid.[1][2] The stability of both the parent compound and its primary degradant, 8-hydroxyquinoline, is influenced by several factors, including pH, temperature, and exposure to light.[3][4] Understanding and controlling these factors is critical for obtaining accurate and reproducible experimental results.
This section addresses common issues encountered when working with 2-acetoxy-8-hydroxyquinoline in aqueous solutions.
Issue 1: My 2-acetoxy-8-hydroxyquinoline solution is turning yellow or brown. What is causing this discoloration?
Answer:
Discoloration, typically a shift to a yellow or brown hue, is a primary indicator of 2-acetoxy-8-hydroxyquinoline degradation.[3] This is most commonly due to the formation of its hydrolysis product, 8-hydroxyquinoline, which itself can degrade or form colored complexes.
Underlying Causes:
Hydrolysis: The ester linkage in 2-acetoxy-8-hydroxyquinoline is susceptible to hydrolysis, which is accelerated in both acidic and basic conditions, yielding 8-hydroxyquinoline.[1][2]
Oxidation: 8-hydroxyquinoline, the degradation product, is prone to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air and light.
Photodegradation: Both 2-acetoxy-8-hydroxyquinoline and 8-hydroxyquinoline can be sensitive to light, particularly UV radiation, which can induce degradation and color changes.[4]
Presence of Metal Ions: 8-hydroxyquinoline is a potent metal-chelating agent.[5] Trace metal ions in your aqueous solution can form colored complexes with the newly formed 8-hydroxyquinoline.
Troubleshooting Actions:
pH Control: Maintain the pH of your solution within a slightly acidic to neutral range (ideally pH 4-6) where ester hydrolysis is generally minimized. Use a well-buffered system to prevent pH shifts.
Light Protection: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[4]
Use High-Purity Water and Reagents: To minimize metal ion contamination, use high-purity, deionized water and analytical grade reagents.
Inert Atmosphere: For long-term storage or sensitive experiments, consider de-gassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Issue 2: I am observing inconsistent results and a loss of potency in my biological assays.
Answer:
Inconsistent results and a loss of biological activity are classic signs of compound degradation. Since 2-acetoxy-8-hydroxyquinoline is often the active form of the molecule, its hydrolysis to 8-hydroxyquinoline can lead to a significant change in efficacy.
Underlying Causes:
Hydrolysis to a Less Active Form: The primary degradation product, 8-hydroxyquinoline, may have a different biological activity profile or potency compared to the parent ester.
Precipitation: 2-acetoxy-8-hydroxyquinoline is less soluble in water than in organic solvents.[1] Changes in pH or temperature can affect its solubility, leading to precipitation and a decrease in the effective concentration in your assay. 8-hydroxyquinoline also has low aqueous solubility.[5]
Troubleshooting Actions:
Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of 2-acetoxy-8-hydroxyquinoline immediately before your experiments.
Validate Stock Solution Stability: If you must use stock solutions, validate their stability under your specific storage conditions (temperature, light exposure, and duration). A stability-indicating HPLC method (see Protocol 2) is essential for this.
Solubility Assessment: Determine the solubility of 2-acetoxy-8-hydroxyquinoline in your specific aqueous buffer system. Consider using a co-solvent like ethanol or DMSO if your experimental design allows, but be mindful of their potential effects on your assay.[1][4]
pH Monitoring: Regularly monitor the pH of your stock and working solutions, as pH shifts can accelerate degradation.
Issue 3: I see a new, unexpected peak in my HPLC analysis of my 2-acetoxy-8-hydroxyquinoline solution.
Answer:
The appearance of a new peak in a stability-indicating HPLC chromatogram is a strong indication of degradation.[4] For 2-acetoxy-8-hydroxyquinoline, this new peak is most likely its hydrolysis product, 8-hydroxyquinoline.
Troubleshooting Actions:
Peak Identification:
Co-injection: Co-inject your sample with a known standard of 8-hydroxyquinoline. If the new peak in your sample has the same retention time as the 8-hydroxyquinoline standard, you have likely identified your primary degradant.
LC-MS Analysis: For definitive identification, analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak and compare it to the expected mass of 8-hydroxyquinoline.
Forced Degradation Study: To understand the complete degradation profile, perform a forced degradation study (see Protocol 1). This will help you identify potential degradation products under various stress conditions and confirm that your HPLC method can resolve them from the parent compound.
Quantitative Data and Stability Profile
While specific kinetic data for the hydrolysis of 2-acetoxy-8-hydroxyquinoline across a wide pH range is not extensively available in recent literature, a foundational study reported the following rate equation for the production of 8-hydroxyquinoline (HQ) from 8-acetoxyquinoline (AQ):
-d[AQ]/dt = 3.16 × 10⁻⁵[H⁺]⁻⁰.³⁹⁵[AQ]
This study also determined an activation energy of approximately 5520 cal·mol⁻¹. This indicates that the hydrolysis rate is dependent on pH and temperature.
General Stability Recommendations:
Parameter
Recommendation
Rationale
pH
Maintain solutions in a slightly acidic range (pH 4-6).
Ester hydrolysis is catalyzed by both acid and base. The rate is typically at a minimum in the slightly acidic to neutral pH range.
Temperature
Store stock solutions at 2-8°C for short-term use and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
Lower temperatures slow down the rate of chemical degradation.
Light
Store solutions in amber glass vials or protect them from light using aluminum foil.
Quinoline compounds can be photosensitive and degrade upon exposure to UV and ambient light.[4]
Atmosphere
For maximum stability, especially for long-term storage, use de-gassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).
This minimizes the risk of oxidative degradation.[4]
Solvent
Prepare stock solutions in a suitable organic solvent like DMSO or ethanol where the compound is more stable. Prepare aqueous dilutions fresh before use.
The compound is generally more stable in non-aqueous solvents.
Experimental Protocols
Protocol 1: Forced Degradation Study for 2-Acetoxy-8-hydroxyquinoline
This protocol outlines a general procedure for stress testing to identify potential degradation pathways, in line with ICH guidelines.
Objective: To generate potential degradation products and assess the intrinsic stability of 2-acetoxy-8-hydroxyquinoline under various stress conditions.
Validated stability-indicating HPLC method (see Protocol 2)
Methodology:
Sample Preparation: Prepare a stock solution of 2-acetoxy-8-hydroxyquinoline in acetonitrile at a concentration of 1 mg/mL.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Incubate at 60°C for 24 hours.
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Keep at room temperature (25°C) for 8 hours.
At various time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
Store at room temperature, protected from light, for 24 hours.
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation (Solution):
Dilute the stock solution with your intended aqueous buffer.
Heat at 60°C for 48 hours.
Analyze samples at various time points.
Photostability:
Expose a solution of the compound in your aqueous buffer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Keep a control sample protected from light at the same temperature.
Analyze both the exposed and control samples.
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the degradants from the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the simultaneous analysis of 2-acetoxy-8-hydroxyquinoline and its primary degradant, 8-hydroxyquinoline. Method optimization and validation are crucial.
Instrumentation:
HPLC system with a UV or Photodiode Array (PDA) detector
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or Formic acid (for pH adjustment)
240 nm (or use PDA to monitor multiple wavelengths)
Injection Volume
10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.
Visualizing Degradation and Troubleshooting
Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation issues.
References
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]
Biosynce. (2025, October 30). What are the signs of quinoline deterioration? Retrieved from [Link]
AERU, University of Hertfordshire. (2026, March 9). 8-hydroxyquinoline. Retrieved from [Link]
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]
PMC. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
Oxford Academic. (2023, January 15). Identification of vital chemical information via visualization of graph neural networks. Retrieved from [Link]
American Pharmaceutical Review. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]
PMC. (n.d.). Shapes of curves of pH-dependence of reactions. Retrieved from [Link]
Technical Support Center: 2-Acetoxy-8-hydroxyquinoline Purification & Crystallization
[fillcolor="#4 Welcome to the Technical Support Center for the purification and crystallization of 2-acetoxy-8-hydroxyquinoline . This compound, characterized by an acetoxy group at the 2-position and a hydroxyl group at...
Author: BenchChem Technical Support Team. Date: April 2026
[fillcolor="#4
Welcome to the Technical Support Center for the purification and crystallization of 2-acetoxy-8-hydroxyquinoline . This compound, characterized by an acetoxy group at the 2-position and a hydroxyl group at the 8-position of the quinoline ring, is typically synthesized via the acetylation of 8-hydroxyquinoline derivatives (often involving a Polonovski-type rearrangement from an N-oxide precursor) [1.6].
Because of its specific functional groups, the purification of 2-acetoxy-8-hydroxyquinoline presents unique thermodynamic and chemical stability challenges. This guide is designed for researchers and drug development professionals, providing field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity yields.
Part 1: Solvent Selection & Thermodynamics
Selecting the correct solvent system is the most critical variable in optimizing your crystallization. The presence of the ester (acetoxy) group makes the molecule highly susceptible to solvolysis if thermodynamic parameters are ignored.
Table 1: Solubility and Solvent System Selection Data
Solvent System
Solvency Profile
Hydrolysis / Degradation Risk
Mechanistic Rationale & Recommended Use
Anhydrous Ethanol
High at 60°C, Low at 4°C
Low
Primary Choice. Provides an optimal metastable zone width (MSZW) for controlled crystal growth without providing the water necessary for ester hydrolysis[1].
Methanol
Very High at 65°C, Moderate at 4°C
Low
Alternative. Good for highly impure crude, but lower yield due to higher baseline solubility at cold temperatures[1].
Ethanol / Water (70:30)
Moderate at 70°C, Very Low at 4°C
High
Avoid if possible. The aqueous environment, combined with heat and trace residual acid/base, actively catalyzes the hydrolysis of the 2-acetoxy group back into 8-hydroxyquinoline and acetic acid[2].
Chloroform / Hexane
High in CHCl₃, Insoluble in Hexane
Low
Advanced Purifications. Used for anti-solvent crystallization. Exploits the differential solubility between the target compound and unreacted 8-hydroxyquinoline precursor.
Part 2: Self-Validating Crystallization Protocol
This standard operating procedure (SOP) utilizes anhydrous ethanol to prevent degradation while maximizing purity. Every step includes a built-in validation checkpoint to ensure the system is behaving as thermodynamically predicted.
Step 1: Crude Washing (Pre-Crystallization)
Action: Wash the crude 2-acetoxy-8-hydroxyquinoline with a cold, mild aqueous sodium bicarbonate solution, followed by a cold water wash, and dry thoroughly under vacuum.
Causality: The synthesis typically utilizes acetic anhydride and pyridine[2]. Residual pyridine acts as a powerful co-solvent that depresses the melting point of the solute, directly causing "oiling out" (liquid-liquid phase separation) during cooling. Neutralizing and removing these catalysts is mandatory.
Validation Checkpoint: The dried crude should be a free-flowing solid, not a sticky paste.
Step 2: Dissolution
Action: Suspend the dried crude in anhydrous ethanol (approx. 10 mL per gram of crude). Heat gently to 60–65°C under continuous stirring until fully dissolved. Do not exceed 30 minutes of heating.
Causality: Prolonged thermal stress can induce intramolecular rearrangements or degradation.
Validation Checkpoint: The solution must become completely transparent. Any persistent cloudiness indicates insoluble polymeric byproducts, which must be removed via hot filtration.
Step 3: Controlled Cooling & Nucleation
Action: Remove the flask from the heat source. Program a cooling ramp of exactly 0.5°C/min down to room temperature.
Causality: Crash cooling forces the system past the metastable zone too rapidly, resulting in amorphous precipitation or oiling out. A slow, linear cooling profile allows for orderly crystal lattice assembly, excluding impurities from the matrix.
Validation Checkpoint: At approximately 40–45°C, the solution should exhibit a faint opalescence (turbidity), confirming spontaneous nucleation. If oily droplets form on the glass instead of solid particles, immediately halt cooling (see Troubleshooting FAQ below).
Step 4: Maturation & Isolation
Action: Once at room temperature, transfer the flask to a 4°C environment for 4 hours. Filter the crystals under vacuum and wash the filter cake with ice-cold anhydrous ethanol.
Causality: The 4°C hold maximizes the yield by pushing the equilibrium concentration to its lowest point. The cold wash removes mother liquor containing concentrated impurities without redissolving the product.
Part 3: Troubleshooting Guide & FAQs
Q: Why does my product "oil out" instead of forming crystals, and how do I fix it?A: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level is pushed so high that the solute's melting point in the solvent mixture drops below the current crystallization temperature.
Mechanistic Fix: If you observe oiling out, reheat the mixture until it is completely clear again. Add 5–10% more anhydrous ethanol to reduce the overall concentration, or introduce a seed crystal at the exact moment the solution crosses the solubility boundary during cooling. Seeding provides a low-energy surface for nucleation, bypassing the high supersaturation required for spontaneous nucleation and preventing LLPS.
Q: I am detecting significant amounts of 8-hydroxyquinoline in my final purified product. Where is it coming from?A: This is almost certainly an artifact of hydrolysis , not a failure to separate the unreacted precursor. 2-acetoxy-8-hydroxyquinoline contains an ester linkage. If you are using an aqueous recrystallization system (like ethanol/water) and subjecting it to prolonged heating, the compound will hydrolyze back into 8-hydroxyquinoline and acetic acid[2].
Mechanistic Fix: Switch to a strictly anhydrous solvent system (like anhydrous ethanol or a Chloroform/Hexane anti-solvent system) and strictly limit the time the compound spends at elevated temperatures.
Q: How can I eliminate co-crystallization of the unreacted 8-hydroxyquinoline precursor if hydrolysis isn't the issue?A: 8-hydroxyquinoline is a powerful chelator and can form strong intermolecular hydrogen bonds, occasionally leading to co-crystallization or eutectic formation with its derivatives.
Mechanistic Fix: Exploit differential solubility. 8-hydroxyquinoline has a different solubility profile in non-polar solvents compared to the 2-acetoxy derivative. Switch to an anti-solvent crystallization method: dissolve the crude in a minimal amount of chloroform, and slowly diffuse hexane into the system. The target compound will selectively precipitate while the precursor remains in the mother liquor.
Part 4: Crystallization Workflow & Troubleshooting Diagram
The following diagram illustrates the logical workflow for purifying 2-acetoxy-8-hydroxyquinoline, specifically highlighting the critical decision matrix for resolving phase separation (oiling out).
Fig 1: Logical workflow for 2-acetoxy-8-hydroxyquinoline crystallization and oiling-out resolution.
Google Patents. "EP1242381A2 - 2-phenyl-quinoline derivatives, preparation method and therapeutic use thereof".
MDPI. "A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class".
preventing unwanted hydrolysis of the 2-acetoxy-8-hydroxyquinoline ester group
Welcome to the Technical Support Center for assay development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 2-acetoxy-8-hydroxyquinoline and it...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for assay development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 2-acetoxy-8-hydroxyquinoline and its derivatives.
Esters are inherently labile in aqueous environments, but the unique molecular architecture of 2-acetoxy-8-hydroxyquinoline makes it exceptionally vulnerable to rapid, unwanted hydrolysis. This guide provides a mechanistic root-cause analysis, an interactive troubleshooting matrix, and self-validating protocols to ensure the structural integrity of your compound during biological and chemical assays.
Part 1: Mechanistic Root Cause Analysis (The "Why")
To stop unwanted hydrolysis, we must first understand the causality behind the degradation. The hydrolysis of the 2-acetoxy-8-hydroxyquinoline ester group into 2,8-dihydroxyquinoline and acetic acid is driven by three primary mechanisms:
Nucleophilic Acyl Substitution: Esters undergo basic hydrolysis (saponification) when exposed to nucleophiles like hydroxide ions or primary amines in biological buffers[1]. The electron-withdrawing nature of the quinoline ring increases the electrophilicity of the 2-acetoxy carbonyl carbon, making it highly susceptible to attack.
Lewis Acid Activation (Metal-Promoted Hydrolysis): The 8-hydroxyquinoline scaffold is a privileged bidentate metal chelator. When trace transition metals (e.g., Cu²⁺, Zn²⁺) bind to the 8-hydroxyl oxygen and the quinoline nitrogen, the metal acts as a powerful Lewis acid. This coordination withdraws electron density from the ring, supercharging the electrophilicity of the adjacent ester group. Research demonstrates that metal coordination can accelerate the base hydrolysis of related quinoline esters by up to 2 × 10⁸ times compared to the uncoordinated ligand[2].
Enzymatic Cleavage: In live-cell assays or lysates, non-specific esterases rapidly recognize and cleave the unshielded acetate group[3].
Hydrolysis pathways and targeted intervention strategies.
Part 2: Quantitative Impact & Troubleshooting Matrix
The rate of ester hydrolysis is not uniform; it is exponentially dictated by the microenvironment. The table below summarizes the quantitative impact of various assay conditions on quinoline ester stability.
Table 1: Quantitative Impact of Environmental Factors on Quinoline Ester Hydrolysis
Symptom: Compound degrades immediately upon dilution into the working assay buffer.
Primary Cause: Nucleophilic buffer attack.
Solution: Abandon Tris or Glycine buffers. Switch to sterically hindered, non-nucleophilic Good's buffers like HEPES or MES.
Symptom: Unpredictable, highly variable compound half-lives between different batches of the same buffer.
Primary Cause: Trace heavy metal contamination in water/salts acting as Lewis acids.
Solution: Supplement all working buffers with 1 mM EDTA or EGTA to sequester catalytic metal ions[5].
Symptom: Rapid loss of the acetoxy group specifically when introduced to cell lysates or serum.
Primary Cause: High concentration of endogenous esterases.
Solution: Pre-treat biological matrices with esterase inhibitors (e.g., PMSF) or employ carbodiimide stabilizers if compatible with the assay[5].
Part 3: Self-Validating Standard Operating Protocols (SOPs)
To ensure scientific integrity, do not simply execute steps. Use this self-validating workflow to confirm that your interventions are actively preventing hydrolysis at each stage.
Step-by-step workflow for minimizing ester hydrolysis during assays.
Protocol: Preparation of Hydrolysis-Resistant Assay Solutions
Step 1: Anhydrous Stock Preparation
Action: Dissolve 2-acetoxy-8-hydroxyquinoline in anhydrous DMSO (≤0.005% water). Store aliquots at -20°C in tightly sealed containers with desiccants[6].
Causality: Water is the obligate nucleophile for baseline hydrolysis. Eliminating moisture during storage prevents degradation before the assay even begins.
Validation Checkpoint: Run a baseline TLC (Hexane:EtOAc) or LC-MS on the stock. A single peak confirms 100% ester integrity. If a second, more polar peak (the free phenol) appears, the stock is compromised.
Step 2: Buffer Formulation
Action: Prepare a 50 mM HEPES or MES buffer at pH 6.0 - 6.5.
Causality: Tris contains a primary amine that attacks the ester carbonyl. HEPES is a tertiary amine with high steric hindrance, preventing nucleophilic attack. Lowering the pH slightly below physiological levels (7.4) reduces the concentration of hydroxide ions, slowing base-catalyzed saponification[5].
Validation Checkpoint: Incubate the ester in the buffer for 1 hour at room temperature. LC-MS should show <5% formation of 2,8-dihydroxyquinoline.
Step 3: Metal Chelation
Action: Add 1 mM EDTA to the working buffer prior to introducing the compound[5].
Causality: 8-hydroxyquinoline is a potent chelator. Sequestration of trace metals prevents the massive 10⁸-fold acceleration of hydrolysis caused by Lewis acid activation[2].
Validation Checkpoint: Spike a control well with 10 µM ZnCl₂. If your EDTA concentration is effective, the hydrolysis rate in the spiked well will perfectly match the unspiked well. If it degrades faster, increase the EDTA concentration.
Action: Add 1 mM PMSF (phenylmethylsulfonyl fluoride) to cell lysates 15 minutes before adding the quinoline ester.
Causality: PMSF irreversibly binds to the active site serine residues of esterases, preventing them from cleaving the 2-acetoxy group[3].
Validation Checkpoint: Compare the compound's half-life in heat-inactivated lysate versus active lysate + PMSF. Equivalent half-lives validate complete esterase inhibition.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my ester hydrolyze significantly faster during the chemical workup phase than during the reaction itself?A: Aqueous wash steps (especially basic washes like NaHCO₃ used to neutralize acids) create the perfect environment for base-catalyzed saponification[7]. To minimize this, keep wash solutions cold (ice bath), perform extractions rapidly to minimize contact time, and dry the organic layer immediately with an anhydrous drying agent like Na₂SO₄[7].
Q: Can I use methanol or ethanol to make my stock solutions instead of DMSO?A: No. Alcohols can undergo transesterification with the 2-acetoxy group, especially if trace acids or bases are present. This will replace your acetate group with a methyl or ethyl ester. Always use a non-nucleophilic, aprotic solvent like anhydrous DMSO or DMF.
Q: Will lowering the temperature completely halt the hydrolysis?A: Lowering the temperature to 4°C will significantly reduce the kinetic rate of hydrolysis (following the Arrhenius equation), but it will not stop it entirely if nucleophiles or catalytic metals are present. Temperature control must be used in conjunction with pH control and chelating agents[6].
resolving common byproducts and impurities in 2-acetoxy-8-hydroxyquinoline
Welcome to the technical support center for 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
I. Understanding the Chemistry: Synthesis and Common Pitfalls
The synthesis of 2-acetoxy-8-hydroxyquinoline is typically achieved through the acetylation of 8-hydroxyquinoline.[1] The most common method involves using acetic anhydride or acetyl chloride as the acetylating agent, often with a catalyst like pyridine.[1] While the reaction appears straightforward, several factors can lead to the formation of byproducts and impurities, impacting the final product's quality and yield.
Key Reaction Pathway:
Starting Material: 8-Hydroxyquinoline
Acetylation Agent: Acetic Anhydride or Acetyl Chloride
Catalyst (optional): Pyridine or 4-Dimethylaminopyridine (DMAP)
Product: 2-Acetoxy-8-hydroxyquinoline
The reaction involves the esterification of the hydroxyl group at the 8-position of the quinoline ring.[1] However, the reactivity of the quinoline ring system and the presence of a second labile proton on the hydroxyl group can lead to side reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and handling of 2-acetoxy-8-hydroxyquinoline in a question-and-answer format.
Synthesis & Purification
Q1: My reaction yield is significantly lower than the expected 40-70%. What are the likely causes?
A1: Low yields can stem from several factors:
Incomplete Reaction: The acetylation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated acetylating agent (e.g., hydrolyzed acetic anhydride).
Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product. Common side reactions include the formation of di-acetylated products or polymerization, especially under harsh conditions.
Product Loss During Workup: The product can be lost during the precipitation and purification steps. For instance, if an excessive amount of water is used for precipitation, some product may remain dissolved. Similarly, losses can occur during recrystallization if the solvent system is not optimized.
Troubleshooting Steps:
Verify Reagent Quality: Ensure the acetic anhydride or acetyl chloride is fresh and has not been exposed to moisture.
Optimize Reaction Conditions: Consider increasing the reaction time or temperature moderately. The use of a catalyst like pyridine or DMAP can also facilitate the reaction.[1]
Controlled Precipitation: Add water or ice slowly to the cooled reaction mixture to ensure complete precipitation of the product.[1]
Recrystallization Solvent: Use a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) for recrystallization to maximize recovery upon cooling.[1]
Q2: I've observed an off-white or yellowish tint in my final product, which should be a white crystalline powder. What does this indicate?
A2: A colored product often suggests the presence of impurities. Potential culprits include:
Unreacted 8-Hydroxyquinoline: The starting material, 8-hydroxyquinoline, can impart a yellowish color.
Oxidation Products: Quinoline derivatives can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air and light, especially at elevated temperatures.[2]
Residual Catalyst: If a catalyst like pyridine was used, incomplete removal can lead to discoloration.
Troubleshooting Steps:
Recrystallization: A thorough recrystallization from a suitable solvent like ethanol or methanol is often effective in removing colored impurities.[1]
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration.
Purity Analysis: Utilize analytical techniques like HPLC or TLC to identify the nature of the impurity.
Byproducts and Impurities
Q3: What are the most common byproducts I should expect in the synthesis of 2-acetoxy-8-hydroxyquinoline?
A3: The primary byproduct of concern is the starting material, 8-hydroxyquinoline . Other potential byproducts can include:
Di-acetylated products: While less common, acetylation at other positions on the quinoline ring can occur under certain conditions.
Hydrolysis Product: The product, 2-acetoxy-8-hydroxyquinoline, can hydrolyze back to 8-hydroxyquinoline and acetic acid in the presence of water.[1] This is a significant consideration during workup and storage.
Polymerization Products: The Skraup synthesis of the parent 8-hydroxyquinoline can produce polymeric tars, and traces of these or similar byproducts from side reactions can be present.[3][4]
Q4: My HPLC analysis shows an unexpected peak. How can I identify it?
A4: The appearance of a new peak in an HPLC chromatogram is a clear indicator of an impurity or degradation product.[2] To identify the unknown peak:
Co-injection: Spike your sample with a known standard of a suspected impurity (e.g., 8-hydroxyquinoline). If the peak area of the unknown increases, you have likely identified it.
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the compound in the unknown peak. This is a powerful tool for identifying byproducts.[5]
Forced Degradation Studies: Intentionally degrade a pure sample of your product under various stress conditions (acid, base, heat, light, oxidation).[2] Analyze the degraded samples by HPLC to see if the retention time of any degradation product matches your unknown peak.
Stability and Storage
Q5: How should I store 2-acetoxy-8-hydroxyquinoline to ensure its stability?
A5: To maintain the integrity of 2-acetoxy-8-hydroxyquinoline, proper storage is crucial:
Temperature: Store in a cool, dry, and well-ventilated place.[2] Refrigeration (2-8°C) is recommended for long-term storage to minimize degradation.[2]
Light Protection: The compound can be light-sensitive.[2] Store in amber vials or protect the container from light.[2]
Inert Atmosphere: For maximum stability, especially for long-term storage or as a reference standard, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Moisture Control: Due to its susceptibility to hydrolysis, it is critical to protect the compound from moisture.[1]
III. Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
This protocol outlines the standard procedure for purifying crude 2-acetoxy-8-hydroxyquinoline.
Dissolution: Place the crude product in a flask and add a minimal amount of a suitable solvent (e.g., ethanol or methanol). Heat the mixture gently with stirring until the solid completely dissolves.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity.
Caption: A workflow for the systematic identification of unknown impurities.
IV. Data Presentation
Table 1: Common Impurities and Their Characteristics
Impurity
Chemical Structure
Common Source
Typical Analytical Signature (HPLC)
8-Hydroxyquinoline
C₉H₇NO
Unreacted starting material or hydrolysis of the product.
A more polar peak with a shorter retention time than the product.
Acetic Acid
CH₃COOH
Byproduct of hydrolysis.
Not typically observed on standard reversed-phase HPLC columns.
Di-acetylated Byproduct
C₁₃H₁₁NO₄
Over-acetylation during synthesis.
A less polar peak with a longer retention time than the product.
V. Mechanistic Insights
Hydrolysis of 2-Acetoxy-8-hydroxyquinoline
The ester linkage in 2-acetoxy-8-hydroxyquinoline is susceptible to hydrolysis, particularly under aqueous conditions.[1] This reaction is a primary pathway for product degradation and can occur during the reaction workup or upon storage in a non-anhydrous environment. The rate of hydrolysis is influenced by pH and temperature.[6]
Caption: The hydrolysis of 2-acetoxy-8-hydroxyquinoline to its parent compound.
Understanding the potential for hydrolysis is critical for optimizing both the synthesis and the long-term stability of the compound. By controlling the presence of water and storing the product under appropriate conditions, this degradation pathway can be minimized.
VI. References
Request PDF. (n.d.). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. Retrieved from [Link]
MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
ACS Publications. (2004, June 25). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]
Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]
SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from
Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Retrieved from
PMC. (n.d.). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Retrieved from [Link]
ResearchGate. (n.d.). The Synthesis of 8-Hydroxyquinazoline Derivatives and Their Acid-Base Interactions. Retrieved from [Link]
J-Stage. (n.d.). Hydrolysis of 8-acetoxyquinoline. Retrieved from [Link]
Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
Dove Press. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from [Link]
Wiley Online Library. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group. Retrieved from [Link]
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Mobile Phase for 2-Acetoxy-8-hydroxyquinoline Detection
Welcome to the dedicated technical support resource for the chromatographic analysis of 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for the chromatographic analysis of 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the separation of this unique molecule, empowering you to make informed decisions in your method development and optimization.
Understanding the Analyte: 2-Acetoxy-8-hydroxyquinoline
2-Acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, featuring an acetoxy group at the second position and a hydroxyl group at the eighth position of the quinoline structure.[1] Its analysis by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) presents specific challenges due to its ionizable nature. The quinoline nitrogen is basic, while the hydroxyl group is acidic, meaning the overall charge of the molecule is highly dependent on the pH of the mobile phase. This pH-dependent ionization is a critical parameter that must be controlled to achieve reproducible retention times, good peak shapes, and optimal separation.
Q1: What is the most common issue when analyzing 2-acetoxy-8-hydroxyquinoline by RP-HPLC?
A1: The most prevalent problem is poor peak shape, specifically peak tailing. This is due to the basic nature of the quinoline nitrogen. At mid-range pH values, this nitrogen can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to secondary retention mechanisms and asymmetrical peaks.[3][4]
Q2: How does mobile phase pH affect the retention of 2-acetoxy-8-hydroxyquinoline?
A2: Mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds like 2-acetoxy-8-hydroxyquinoline.[5][6][7]
At low pH (e.g., pH < 3): The quinoline nitrogen will be protonated (positively charged). This increases the polarity of the molecule, leading to decreased retention on a non-polar C18 column. However, a low pH mobile phase also suppresses the ionization of residual silanol groups on the stationary phase, which can significantly improve peak shape by reducing secondary interactions.[4]
At high pH (e.g., pH > 8): The quinoline nitrogen will be in its neutral form, making the molecule more hydrophobic and thus more retained on a reversed-phase column. However, at higher pH, the hydroxyl group may start to deprotonate, increasing polarity and potentially decreasing retention. Also, standard silica-based columns are not stable at high pH.
Q3: What is a good starting mobile phase composition for method development?
A3: A good starting point for the analysis of 2-acetoxy-8-hydroxyquinoline on a C18 column is a gradient elution with:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
A typical starting gradient could be 10-90% B over 20 minutes.[8] The low pH provided by the formic acid will ensure good peak shape. The gradient will help to elute the compound in a reasonable time with good resolution from any impurities.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used, and they offer different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster at the same percentage. If you are struggling with resolution, trying methanol instead of acetonitrile (or vice versa) can alter the elution order of your analyte and any impurities, potentially improving the separation.[3]
Q5: My peak for 2-acetoxy-8-hydroxyquinoline is broad. What could be the cause?
A5: Broad peaks can have several causes:
High extra-column volume: Ensure tubing between the injector, column, and detector is as short and narrow in diameter as possible.
Column degradation: The column may be nearing the end of its life.
Incompatible sample solvent: Dissolving your sample in a solvent much stronger than your initial mobile phase can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.[9]
Slow gradient: If the gradient is too shallow, the peak may broaden as it moves through the column.
Troubleshooting Guide
Problem: Severe Peak Tailing
This is a common issue for basic compounds like 2-acetoxy-8-hydroxyquinoline. The primary cause is the interaction between the protonated analyte and ionized silanol groups on the column packing material.
Solutions:
Lower the Mobile Phase pH: This is the most effective solution. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can lower the mobile phase pH to around 2.5-3.0. This suppresses the ionization of the silanol groups, minimizing the secondary interactions that cause tailing.[4]
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and will generally provide better peak shapes for basic compounds.
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, this approach is less common with modern columns and can suppress ionization in mass spectrometry detection.
Problem: Retention Time Drifting
Unstable retention times can make quantification unreliable.
Solutions:
Ensure Proper Column Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when changing mobile phases.
Check for Leaks: A small leak in the HPLC system can cause fluctuations in pressure and mobile phase composition, leading to retention time shifts.
Mobile Phase pH Stability: If your mobile phase pH is close to the pKa of your analyte, small changes in pH can cause significant shifts in retention time. It is best to work at a pH at least 1-2 units away from the analyte's pKa.
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Problem: Poor Resolution Between 2-Acetoxy-8-hydroxyquinoline and Impurities
Solutions:
Optimize the Organic Modifier Percentage: In isocratic elution, a small decrease in the percentage of the organic modifier will increase the retention of all compounds, which may improve resolution. In a gradient, you can decrease the slope of the gradient (make it shallower) around the elution time of your compounds of interest.
Change the Organic Modifier: As mentioned in the FAQs, switching between acetonitrile and methanol can alter selectivity and may resolve co-eluting peaks.[3]
Adjust the Mobile Phase pH: Changing the pH will have a greater effect on the retention of ionizable compounds than neutral ones. A slight adjustment in pH can sometimes be enough to resolve closely eluting peaks.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
Mobile Phase A (Aqueous):
Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.
Carefully add 1 mL of formic acid.
Mix thoroughly.
Degas the solution by sonication for 10-15 minutes or by vacuum filtration.
Mobile Phase B (Organic):
Measure 999 mL of HPLC-grade acetonitrile into a 1 L clean, glass reservoir.
Carefully add 1 mL of formic acid.
Mix thoroughly.
Degas the solution.
Protocol 2: Scouting Gradient for Method Development
This protocol is a starting point to determine the approximate elution conditions for 2-acetoxy-8-hydroxyquinoline.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: Scan for the optimal wavelength using a PDA/DAD detector, or start with 254 nm.
Gradient Program:
0.0 min: 10% B
20.0 min: 90% B
22.0 min: 90% B
22.1 min: 10% B
25.0 min: 10% B
Visual Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Strategy for optimizing peak resolution.
References
Alkhamaisah, S. I., Al-Smadi, M., & Amro, B. I. (2018). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. European Journal of General Medicine, 15(4). [Link]
Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 133-141. [Link]
ResearchGate. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds. [Link]
Nascimento, L. T., Silveira, M., Ferreira, S. M. Z. M. D., & da Silva, J. B. (2017). Comparison between Two Ethanolic Solutions for 3'-Deoxy-3'-[F]Fluorothymidine Elution. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology, 6(1), 1-8. [https://www.researchgate.net/publication/312501069_Comparison_between_Two_Ethanolic_Solutions_for_3'-Deoxy-3'-F Fluorothymidine_Elution]([Link] Fluorothymidine_Elution)
GL Sciences. (n.d.). 3. How to Increase Retention - How to use analytical columns | Technical Support. [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. [Link]
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
Semantic Scholar. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
Shimadzu. (n.d.). Tips for practical HPLC analysis. [Link]
Naik, D. B., & Math, N. N. (2001). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 39, 742-746. [Link]
University of Hertfordshire. (2026, March 9). 8-hydroxyquinoline. AERU. [Link]
Stone, K. G., & Friedman, L. (1947). The ultraviolet absorption spectrum and the acid ionization constant of 8-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 209-211. [Link]
Khan, S., & Khan, M. A. (2009). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chinese Chemical Society, 56(4), 749-754. [Link]
Fedorova, E. N., et al. (2014). HPLC and UPLC analyses of acetoin in bacterial culture fluid. Journal of Chromatographic Science, 52(6), 615-620. [Link]
Al-Hamdani, A. A., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 20(2), 2735-2751. [Link]
Research & Reviews: Journal of Chemistry. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Dove Press. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
Technical Support Center: Troubleshooting Low Reactivity of 2-Acetoxy-8-hydroxyquinoline in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 2-acetoxy-8-hydroxyquinoline. As a sterically demanding and electronically nuanced substrate, its successful implementation in common cross-coupling methodologies requires a careful and informed approach. This document provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring your synthetic campaigns proceed efficiently.
Core Principles of Troubleshooting
The successful execution of a cross-coupling reaction hinges on the delicate interplay of several factors: the catalyst, ligand, base, solvent, and temperature.[1] When a reaction with a challenging substrate like 2-acetoxy-8-hydroxyquinoline fails, a systematic approach to troubleshooting is paramount. Before delving into complex modifications, it is essential to verify the integrity of your foundational components.
Troubleshooting Guide: Question & Answer Format
Q1: My Suzuki-Miyaura coupling of 2-acetoxy-8-hydroxyquinoline with an arylboronic acid is showing no or very low conversion. Where should I start?
A1: Initial Diagnostic Workflow
Low conversion in a Suzuki-Miyaura coupling often points to issues with the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] For a substrate like 2-acetoxy-8-hydroxyquinoline, the C-O bond of the acetate group is the target for oxidative addition, which can be challenging compared to more reactive C-Br or C-I bonds.
Logical Troubleshooting Flowchart
Caption: A decision-making workflow for troubleshooting low reactivity.
Step-by-Step Protocol for Initial Verification:
Reagent Quality:
Boronic Acid/Ester: Boronic acids can undergo protodeboronation or oxidation.[2] Consider using more stable boronic esters, such as pinacol esters.[2][3]
Base: Ensure your base is anhydrous and active. Some bases, like potassium carbonate, may require activation by heating under vacuum.[2]
Solvent: Solvents must be rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[2] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas.
Catalyst and Ligand Integrity:
Palladium Source: Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. More stable Pd(II) precatalysts are often a better choice.[2] The use of well-defined precatalysts simplifies reaction setup and improves reproducibility.[4][5]
Ligand: Phosphine ligands are susceptible to oxidation. Store them under an inert atmosphere. The development of specialized, sterically bulky, and electron-rich ligands has been crucial for improving the scope of cross-coupling reactions.[4]
Reaction Conditions:
Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst deactivation.[2] Ensure your reaction vessel is properly evacuated and backfilled with an inert gas like argon or nitrogen.
Temperature: While some highly active catalyst systems work at room temperature, challenging substrates often require elevated temperatures to overcome higher activation energies.[2]
Q2: I've confirmed my reagents and basic setup are sound, but the reaction is still sluggish. What advanced strategies can I employ for this specific substrate?
A2: Advanced Strategies for Activating the C-O Bond
The primary challenge with 2-acetoxy-8-hydroxyquinoline is the strength of the C-O bond. Phenolic acetates are known to be less reactive electrophiles in palladium-catalyzed cross-couplings compared to aryl halides or triflates.[6]
1. Ligand Selection is Critical:
The choice of ligand profoundly impacts the efficacy of the catalytic cycle, particularly the oxidative addition step. For unreactive C-O bonds, standard ligands like triphenylphosphine are often insufficient.
Rationale: Sterically bulky, electron-rich phosphine ligands are required to promote the oxidative addition of the C-O bond to the palladium center.[1] These ligands stabilize the low-coordinate palladium species that are highly reactive.[1]
Recommended Ligands:
Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in activating challenging substrates.[1]
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance for C-O bond activation, particularly in Suzuki-Miyaura reactions involving unactivated phenyl esters.[4]
Table 1: Recommended Ligand and Catalyst Combinations for C-O Bond Coupling
Catalyst/Precatalyst
Ligand
Typical Loading (mol%)
Recommended For
Pd₂(dba)₃
XPhos, SPhos
1-5
Suzuki-Miyaura
Pd(OAc)₂
RuPhos
1-5
Suzuki-Miyaura
[Pd(cinnamyl)Cl]₂
cataCXium® A
1-3
Buchwald-Hartwig
NiCl₂(dme)
IPr, IMes (NHC ligands)
5-10
Nickel-catalyzed couplings
2. Consider a Nickel-Based Catalyst System:
Nickel catalysts are often more effective than palladium for activating strong C-O bonds in phenol derivatives.[7] Low-valent nickel species, in conjunction with strong σ-donor ligands, are uniquely capable of this transformation.[7]
Rationale: Nickel's ability to participate in single-electron processes and activate strong bonds makes it a powerful alternative for substrates that are unreactive under palladium catalysis.[8][9]
Typical Conditions: Nickel-catalyzed couplings often employ ligands like dppf or NHCs and may require a reducing agent to generate the active Ni(0) species.
3. Modify the Leaving Group:
If direct coupling of the acetate proves intractable, converting it to a more reactive leaving group is a reliable strategy.
Rationale: Aryl triflates and tosylates are significantly more reactive than acetates in oxidative addition.[6]
Procedure: The 8-hydroxy group of 2-acetoxy-8-hydroxyquinoline can be readily converted to a triflate (-OTf) or tosylate (-OTs) using triflic anhydride or tosyl chloride, respectively. This modification can dramatically improve cross-coupling yields.
Q3: My Buchwald-Hartwig amination with 2-acetoxy-8-hydroxyquinoline is failing. What are the key differences to consider compared to a Suzuki coupling?
A3: Specifics of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar catalytic cycle but with distinct requirements, especially concerning the base and potential side reactions.[10]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Base Selection: This reaction typically requires strong, non-nucleophilic bases to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used.
Caution: The acetate group on your substrate could potentially be hydrolyzed by strong bases, especially at elevated temperatures. A careful screening of bases is recommended.
Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. Ligands like BrettPhos and tBuXPhos are specifically designed for challenging Buchwald-Hartwig aminations.[1]
Potential for Chelation: The 8-hydroxyquinoline moiety is a known chelating agent.[12][13][14] The nitrogen on the quinoline ring and the oxygen of the acetate or the hydrolyzed hydroxyl group could potentially coordinate to the palladium center, inhibiting catalysis. Using bulky ligands can help mitigate this by sterically disfavoring such chelation.
Q4: I am observing decomposition of my starting material or formation of byproducts. What are the likely side reactions?
A4: Common Side Reactions
Hydrolysis of the Acetate Group: Under basic conditions, particularly with heating, the 2-acetoxy group can be hydrolyzed back to the 2-hydroxyquinoline. This deactivates the substrate for the desired cross-coupling at that position.
Solution: Use milder bases (e.g., K₃PO₄ instead of NaOtBu) and the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS for the appearance of the hydrolyzed product.
Dehalogenation/Reduction: If your coupling partner is an aryl halide, a common side reaction is hydrodehalogenation, where the halide is replaced by a hydrogen atom.[1] This becomes more prevalent with highly active catalysts and electron-rich aryl halides.[1]
Homocoupling: Homocoupling of the boronic acid partner can occur, especially in the presence of oxygen.[15] Rigorous degassing of the reaction mixture is the best preventative measure.
Frequently Asked Questions (FAQs)
Q: Why is 2-acetoxy-8-hydroxyquinoline considered a challenging substrate?
A: There are two primary reasons:
C-O Bond Strength: The C(sp²)-O bond of the acetate is significantly stronger and less reactive in oxidative addition compared to typical C-Halide or C-OTf bonds.[6]
Chelating Nature: The 8-hydroxyquinoline scaffold is a powerful chelating agent, capable of binding to the metal center and potentially inhibiting the catalytic cycle.[12][13]
Q: Should I protect the 8-hydroxy group before attempting the coupling?
A: While the free hydroxyl group can interact with the base or the metal center, many modern cross-coupling protocols are robust enough to tolerate it.[2] In fact, synthesis of 5-aryl-8-hydroxyquinoline derivatives often involves protecting the hydroxyl group prior to Suzuki coupling.[12][13] However, adding protection and deprotection steps reduces overall efficiency. It is generally recommended to first attempt the reaction without protection, using a strong base like K₃PO₄ that can accommodate the acidic proton. If issues persist, protection with a benzyl or silyl group may be necessary.
Q: Can I use 2-acetoxy-8-hydroxyquinoline in a Heck reaction?
A: The Heck reaction typically involves the coupling of an unsaturated halide or triflate with an alkene.[16] While nickel-catalyzed Heck-type reactions of phenolic esters have been reported, it is a less common transformation.[17] For a successful Heck reaction, it would be highly advisable to first convert the acetate to a triflate to increase its reactivity.
Q: What are the best general practices for setting up a cross-coupling reaction with this substrate?
A:
Use a Precatalyst: Employ a stable, well-defined palladium precatalyst to ensure the reliable formation of the active Pd(0) species.[4][5]
Choose the Right Ligand: Start with a bulky, electron-rich biarylmonophosphine ligand (e.g., XPhos, SPhos).
Rigorous Inert Technique: Use Schlenk line or glovebox techniques to exclude oxygen and moisture.
Screen Key Variables: Systematically screen the base, solvent, and temperature. A Design of Experiments (DoE) approach can be highly effective for complex optimizations.[18]
References
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
Cross-Coupling Reactions Guide. (n.d.).
Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for... - ResearchGate. (n.d.).
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol - Benchchem. (n.d.).
Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - PMC. (n.d.).
Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - ACS Publications. (2020, September 10).
Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C–O Bond Activation | Request PDF - ResearchGate. (n.d.).
An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage | ACS Catalysis. (2016, December 2).
minimizing side reactions during 2-acetoxy-8-hydroxyquinoline functionalization
Welcome to the technical support center for the functionalization of 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of 2-acetoxy-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold while minimizing the formation of unwanted byproducts. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Introduction: The Challenge of Selectivity
2-Acetoxy-8-hydroxyquinoline is a valuable starting material in medicinal chemistry and materials science. However, its functionalization is often plagued by a variety of side reactions that can significantly lower the yield of the desired product and complicate purification. The presence of multiple reactive sites—the quinoline nitrogen, the phenolic oxygen (after deacetylation), and several positions on the aromatic rings—necessitates a carefully planned synthetic strategy. This guide will help you understand and control these competing reaction pathways.
Visualizing the Reaction Landscape
To effectively troubleshoot, it's essential to visualize the potential reaction pathways. The following diagram illustrates the primary desired reaction (functionalization) and the key side reactions discussed in this guide.
Caption: Decision workflow for improving regioselectivity in electrophilic substitution.
Detailed Steps:
Protecting Group Strategy:
The acetoxy group itself is an ortho-, para-director but can be hydrolyzed under reaction conditions. Protecting the hydroxyl group as a benzyl or other stable ether can alter the directing effect and prevent unwanted side reactions at the hydroxyl position.
[1][2]2. Control of Reaction Conditions:
Solvent: The choice of solvent can influence the reactivity and selectivity. Experiment with a range of solvents from non-polar (e.g., dichloromethane, toluene) to polar aprotic (e.g., acetonitrile, DMF).
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can often favor the formation of the thermodynamically more stable product.
Use of Directing Groups or Catalysts:
In some cases, the use of a Lewis acid catalyst can influence the regioselectivity by coordinating to the quinoline nitrogen or the hydroxyl group.
Issue 4: Low Yield in Acylation Reactions
Q4: I am attempting to acylate the 8-hydroxy group (after in-situ deacetylation) but am getting low yields of the desired ester. What are the key parameters to optimize?
A4: Low yields in the acylation of 8-hydroxyquinoline can stem from several factors, including incomplete activation of the carboxylic acid, competing side reactions, or unfavorable reaction equilibria.
Optimization Parameters for Acylation:
Parameter
Recommendation
Rationale
Coupling Agent
Use efficient coupling agents like EDCI/DMAP or PyBOP. [3]
These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.
Base
A non-nucleophilic base like diisopropylethylamine (DIPEA) is often effective.
The base is required to neutralize the acid formed during the reaction and to deprotonate the hydroxyl group, but a nucleophilic base can compete in the reaction.
Solvent
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally suitable.
These solvents will not participate in the reaction and can effectively dissolve the reactants.
Temperature
Start at 0 °C and allow the reaction to warm to room temperature.
This helps to control the initial rate of reaction and minimize potential side reactions.
Experimental Protocol: Optimized Acylation of 8-Hydroxyquinoline
This protocol assumes the starting material is 8-hydroxyquinoline, which can be obtained from 2-acetoxy-8-hydroxyquinoline via hydrolysis.
Dissolve 8-hydroxyquinoline (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DCM.
Add DIPEA (2.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
Cool the mixture to 0 °C in an ice bath.
Add EDCI (1.2 eq.) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
Ramaiah, K., & Seshadri, T. R. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(4), 221-226.
Al-Ostoot, F. H., Al-Sayyed, H. M., & Al-Ghorani, H. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Obayes, H. R., & Al-Amiery, A. A. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260.
Patsnap. (2026, March 28). Optimizing Reaction Conditions for Efficient Acetylation.
Wikipedia. (n.d.). Quinoline.
Szychta, D., & Szeja, W. (2019). Synthesis of 8-hydroxyquinoline glycoconjugates and preliminary assay of their β1,4-GalT inhibitory and anti-cancer properties. Bioorganic & Medicinal Chemistry Letters, 29(10), 1221-1225.
Al-Ostoot, F. H., Al-Sayyed, H. M., & Al-Ghorani, H. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
Gershon, H., & Clarke, D. D. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(4), 614-616.
Lee, J., & Kim, Y. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Organic & Biomolecular Chemistry, 15(37), 7848-7852.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
SlidePlayer. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
Scribd. (n.d.). Electrophilic Substitution of 8-Hydroxyquinoline.
Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
Gemo, F., & Berteina-Raboin, S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3192.
Heffeter, P., & Enyedy, É. A. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(10), 7135-7153.
BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
Al-Ostoot, F. H., Al-Sayyed, H. M., & Al-Ghorani, H. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
Washizuka, S. (1962). Hydrolysis of 8-acetoxyquinoline. Bunseki Kagaku, 11(5), 580-583.
optimizing mass spectrometry electrospray ionization for 2-acetoxy-8-hydroxyquinoline
Welcome to the technical support resource for the analysis of 2-acetoxy-8-hydroxyquinoline using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, analytical scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the analysis of 2-acetoxy-8-hydroxyquinoline using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. Drawing from established principles of mass spectrometry and extensive field experience, this document provides in-depth, actionable advice to ensure robust and reproducible results.
Section 1: Understanding the Analyte - Core Properties for Mass Spectrometry
Successful ESI-MS analysis begins with a fundamental understanding of the analyte's physicochemical properties. 2-Acetoxy-8-hydroxyquinoline possesses distinct functional groups that dictate its behavior in the electrospray source.
The molecule contains a basic quinoline nitrogen, which is a prime candidate for protonation in positive ion mode, and an acidic phenolic hydroxyl group (pKa ~9-10), which can be deprotonated in negative ion mode.[1] Its ester functional group can be susceptible to hydrolysis or in-source fragmentation under harsh conditions.[1]
This section addresses common initial questions encountered when developing an ESI-MS method for 2-acetoxy-8-hydroxyquinoline.
Q1: What is the expected m/z for my compound?
For the intact molecule, you should look for ions corresponding to its monoisotopic mass (191.0582 Da) plus or minus the mass of an ionizing agent. In positive mode, the most common ion will be the protonated molecule, [M+H]⁺, at m/z 192.0655 . In negative mode, you would look for the deprotonated molecule, [M-H]⁻, at m/z 190.0509 .
Q2: Should I use positive or negative ion mode?
Positive ion mode is the recommended starting point. The quinoline nitrogen is basic and readily protonates under typical reversed-phase LC conditions (e.g., with 0.1% formic acid in the mobile phase) to form a stable [M+H]⁺ ion.[2]
Negative ion mode is a viable alternative. The phenolic hydroxyl group is acidic and can be deprotonated to form [M-H]⁻.[2] This is typically more efficient with a basic mobile phase additive (e.g., ammonium hydroxide) or in high pH solvent systems, but this can compromise chromatographic performance on standard silica-based columns.
Q3: Why do I see multiple peaks in my spectrum, such as m/z 214 and 230?
You are likely observing adduct ions, a very common phenomenon in ESI-MS.[3] These form when your analyte molecule associates with ions present in the solvent or from contaminants. For 2-acetoxy-8-hydroxyquinoline, common adducts in positive mode include:
Adduct Ion
Formula
Mass Added (Da)
Expected m/z
Protonated
[M+H]⁺
1.0073
192.0655
Sodiated
[M+Na]⁺
22.9892
214.0474
Potassiated
[M+K]⁺
38.9631
230.0213
Ammoniated
[M+NH₄]⁺
18.0338
209.0920
Sodium and potassium are common contaminants from glassware, solvents, or handling.[4] The formation of these adducts can sometimes be used to enhance sensitivity for compounds that do not protonate well, but often they complicate the spectrum and reduce the intensity of the desired [M+H]⁺ ion.[5]
Q4: What are good starting conditions for my ESI source?
While optimal settings are instrument-dependent, the following parameters provide a robust starting point for a typical ESI source coupled with a standard flow LC system (200-500 µL/min).
Parameter
Suggested Starting Value
Rationale
Ionization Mode
Positive
Targets the basic quinoline nitrogen for efficient protonation.
Capillary Voltage
3.0 - 4.5 kV
Provides sufficient field strength for spray formation without causing discharge.[6]
Cone/Nozzle Voltage
20 - 40 V
A moderate voltage to facilitate ion sampling while minimizing in-source fragmentation.
Aids in desolvation; avoid excessively high temperatures to prevent thermal degradation.[7]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of 2-acetoxy-8-hydroxyquinoline.
Problem: Low or No Signal Intensity
This is one of the most frequent challenges in MS analysis.[8] A logical, step-by-step diagnostic process is crucial for identifying the root cause.
Caption: Troubleshooting workflow for low signal intensity.
Q: I've followed the flowchart, but my signal is still weak. What are the most likely causes specific to this molecule?
Ion Suppression: 2-acetoxy-8-hydroxyquinoline is a relatively small molecule. If your sample is in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can compete for ionization, suppressing the signal for your analyte.[9]
Solution: Improve your sample preparation (e.g., use solid-phase extraction) or enhance chromatographic separation to move the analyte away from interfering matrix components. A post-extraction spike experiment can confirm if matrix effects are the culprit.[9]
Suboptimal pH: While 0.1% formic acid is standard, the ionization efficiency of the quinoline nitrogen is pH-dependent.
Solution: Experiment with the concentration of formic or acetic acid in your mobile phase (e.g., 0.05% to 0.5%). This can shift the solution equilibrium to favor the protonated form of the analyte.[2]
In-source Hydrolysis: The acetoxy (ester) group can be labile. If source conditions are too harsh (e.g., excessively high temperatures or cone voltages), the molecule might hydrolyze to 8-hydroxyquinoline (MW 145.16).
Solution: Check for the presence of an ion at m/z 146.05 ([8-hydroxyquinoline+H]⁺). If this ion is significant, systematically reduce the source temperature and cone voltage to find a balance that preserves the parent molecule.
Problem: Complex Spectrum / Unidentified Peaks
Q: My spectrum is dominated by sodium adducts ([M+Na]⁺) instead of the protonated molecule ([M+H]⁺). How can I fix this?
This indicates a high level of sodium contamination relative to available protons. The chelating nature of the 8-hydroxyquinoline scaffold can also promote metal adduction.[10]
Reduce Contamination: The primary source of sodium is often laboratory glassware.[4]
Solution: Use plastic volumetric flasks and vials instead of glass. Ensure you are using high-purity, LC-MS grade solvents and additives.
Increase Proton Availability: Outcompete the sodium ions for adduction.
Solution: Increase the concentration of your acidic modifier (e.g., formic acid) in the mobile phase. Alternatively, adding a source of ammonium ions (e.g., 1-5 mM ammonium formate) can promote the formation of [M+NH₄]⁺ adducts, which are often more easily fragmented in MS/MS than sodium adducts.[5]
Problem: In-source Fragmentation / Low Precursor Ion Abundance
Q: I see my [M+H]⁺ ion at m/z 192.07, but it's very weak and I see many smaller fragment ions. What is happening?
This is likely due to in-source collision-induced dissociation (CID), where the molecule fragments in the ion source before reaching the mass analyzer. This is primarily controlled by the cone (or nozzle/skimmer) voltage.
Causality: The voltage difference between the skimmer cones creates an acceleration region. At high voltages, ions collide with residual gas molecules with enough energy to break bonds. For 2-acetoxy-8-hydroxyquinoline, a likely fragmentation pathway is the loss of acetyl (42 Da) or acetic acid (60 Da).
Solution: Perform a cone voltage optimization experiment. Infuse a standard solution of your analyte and acquire spectra while ramping the cone voltage (e.g., from 10 V to 80 V in 5 V increments). Plot the intensity of the precursor ion (m/z 192.07) and any major fragment ions against the voltage. Select the voltage that maximizes the precursor ion intensity while minimizing fragmentation.
Section 4: Optimization Protocols
Protocol 1: Direct Infusion Analysis for Initial Parameter Optimization
This protocol uses a syringe pump to directly infuse the analyte into the mass spectrometer, allowing for rapid optimization of source parameters without the influence of chromatography.
Methodology:
Prepare the Infusion Solution: Create a 1-5 µg/mL solution of 2-acetoxy-8-hydroxyquinoline in a solvent that mimics your intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Set up the Syringe Pump: Place the solution in a syringe and connect it to the ESI source via PEEK tubing. Set a stable flow rate (e.g., 5-20 µL/min).
Initial Instrument Settings: Apply the "good starting conditions" from the FAQ section.
Optimize Parameters: While monitoring the signal intensity of the target ion (e.g., m/z 192.07), adjust the following parameters one at a time to maximize the signal:
Record Optimal Values: Note the settings that provide the highest and most stable signal for your target ion. These will be your starting point for LC-MS method development.
Protocol 2: Systematic Optimization Workflow
This diagram illustrates a logical flow for developing a robust ESI-MS method from scratch.
Caption: Systematic workflow for ESI-MS method development.
Section 5: References
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
Scribd. (2024, January 22). Common ESI Mass Spectrometry Adducts. Available at: [Link]
Waters. What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]
Reddit. (2011, May 19). What are your common contaminant ions in mass spec?. Available at: [Link]
Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1437–1445. Available at: [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry... Analytica Chimica Acta, 572(1), 63-76. Available at: [Link]
Pajić, J., et al. (2011). Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes. Journal of the American Society for Mass Spectrometry, 22(10), 1839-1851. Available at: [Link]
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Available at: [Link]
Ulster University. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines.... Available at: [Link]
ResearchGate. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines.... Available at: [Link]
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS.... Available at: [Link]
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach.... Available at: [Link]
Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
A Comparative Guide to the Chelating Efficacy of 8-Hydroxyquinoline and 2-Acetoxy-8-hydroxyquinoline
This guide provides an in-depth, data-driven comparison of the metal-chelating efficacy of the canonical chelating agent, 8-hydroxyquinoline (also known as oxine), and its derivative, 2-acetoxy-8-hydroxyquinoline. Design...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, data-driven comparison of the metal-chelating efficacy of the canonical chelating agent, 8-hydroxyquinoline (also known as oxine), and its derivative, 2-acetoxy-8-hydroxyquinoline. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the fundamental principles of coordination chemistry that dictate the performance of these molecules. We will analyze their structural differences, review supporting experimental data from analogous compounds, and provide detailed protocols for empirical validation.
The Foundational Chelator: 8-Hydroxyquinoline (8-HQ)
8-Hydroxyquinoline is a cornerstone of coordination chemistry, widely recognized for its potent ability to form stable complexes with a vast array of metal ions.[1][2][3][4] Its efficacy stems from a near-perfect molecular architecture. The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring are spatially positioned to act as a bidentate ligand, forming a highly stable five-membered chelate ring upon coordination with a metal ion.[5] This "chelate effect"—the enhanced stability of a complex formed by a multidentate ligand compared to that formed by multiple monodentate ligands—is the primary driver of 8-HQ's robust chelating power.[1][2]
The Derivative in Focus: 2-Acetoxy-8-hydroxyquinoline
2-Acetoxy-8-hydroxyquinoline is a structural analog of 8-HQ, featuring an acetoxy (–OCOCH₃) group at the 2-position of the quinoline ring. The fundamental N,O-chelating moiety of 8-hydroxyquinoline remains intact. However, the introduction of this substituent at a position adjacent to the coordinating nitrogen atom is predicted to have profound and detrimental effects on the molecule's chelating ability.
Structural and Mechanistic Comparison: Why Position Matters
The difference in chelating efficacy between these two molecules can be rationalized by examining two key principles of coordination chemistry: steric hindrance and electronic effects.
Steric Hindrance: The acetoxy group is significantly bulkier than the simple hydrogen atom it replaces. When 2-acetoxy-8-hydroxyquinoline attempts to chelate a metal ion, this bulky group creates steric repulsion with the metal's coordination sphere (which includes other ligands like water molecules). This clash makes it energetically unfavorable for the ligand to adopt the planar conformation required for optimal chelation, thereby weakening the metal-ligand bond. Studies on other 2-substituted 8-hydroxyquinolines have experimentally confirmed this effect. For instance, 2-(2'-thienyl)-8-hydroxyquinoline shows a significant decrease in the stability of its metal complexes, an effect attributed directly to the steric interaction between the 2-substituent and the coordinated metal center.[6] This steric strain can even distort the complex's geometry, forcing it away from the preferred octahedral or square planar arrangement.[6]
Electronic Effects: The acetoxy group is electron-withdrawing. This property reduces the electron density on the quinoline ring system, including the nitrogen atom at position 1. A lower electron density on the nitrogen atom makes it a weaker Lewis base, diminishing its ability to donate its lone pair of electrons to form a coordinate bond with a positively charged metal cation. A reduction in the basicity of a coordinating atom invariably leads to a decrease in the stability of the resulting metal complex.
Figure 1: A diagram illustrating the favorable chelation by 8-hydroxyquinoline versus the sterically hindered chelation by 2-acetoxy-8-hydroxyquinoline.
Quantitative Comparison: Stability Constants
The stability of metal complexes with 8-hydroxyquinoline and its derivatives generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[7] This trend reflects the changes in ionic radius and ligand field stabilization energy across the transition metals.
Predicted significant steric and electronic hindrance
Inferred
Table 1: Comparison of stability constants (log β₂) for metal complexes of 8-hydroxyquinoline and its 2-substituted derivatives. The data clearly shows that substitution at the 2-position systematically decreases the stability of the resulting metal complexes, with bulkier groups causing a more pronounced effect. It is therefore highly probable that 2-acetoxy-8-hydroxyquinoline would follow this trend, exhibiting significantly lower stability constants than the parent 8-hydroxyquinoline.
Experimental Protocols for Empirical Validation
To empirically determine and compare the chelating efficacy of these two compounds, researchers can employ well-established analytical techniques. The following protocols provide a self-validating framework for generating the necessary quantitative data.
Determination of Stability Constants via Potentiometric Titration
Potentiometric titration is the gold standard for determining stability constants in solution.[9][10][11] The principle relies on monitoring the pH of a solution containing the ligand and a metal ion as it is titrated with a strong base. The formation of a metal-ligand complex releases protons into the solution, causing a measurable change in the pH curve compared to the titration of the ligand alone.[11][12][13]
Figure 2: Workflow for determining metal-ligand stability constants using potentiometric titration.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).
Prepare stock solutions of the ligands (8-HQ and 2-acetoxy-8-HQ) and the metal salt (e.g., Cu(NO₃)₂, ZnCl₂) in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility) with a constant ionic strength (e.g., 0.1 M NaClO₄).[8]
Titration Setup:
Calibrate a pH meter with standard buffers.
In a thermostatted vessel (e.g., at 25 °C), prepare three different solutions for titration:
A: Acid only.
B: Acid + Ligand.
C: Acid + Ligand + Metal ion.
Titration Procedure:
Titrate each solution (A, B, and C) with the standardized strong base, recording the pH after each incremental addition of titrant.
Data Analysis:
Plot the three titration curves (pH vs. volume of base).
From the displacement of curve B relative to A, calculate the proton-ligand association constants (pKa values) for the chelator.
From the displacement of curve C relative to B, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).
Construct a "formation curve" by plotting n̄ versus pL.
Use computational software (e.g., Hyperquad) to refine the data and determine the stepwise (K₁, K₂) and overall (β₂) stability constants.[10]
Determination of Stoichiometry via UV-Vis Spectrophotometry (Mole Ratio Method)
UV-Vis spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex by monitoring changes in light absorbance as the relative concentrations of the metal and ligand are varied.[14][15][16]
Figure 3: Workflow for determining complex stoichiometry using the mole ratio method with UV-Vis spectrophotometry.
Step-by-Step Methodology:
Determine λmax:
Prepare a solution containing both the metal ion and the ligand at a ratio where complex formation is expected (e.g., 1:2).
Scan the solution across the UV-Vis spectrum (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
Prepare Solutions:
Prepare a series of solutions in volumetric flasks. Each flask should contain the same, fixed amount of the metal ion.
To this series, add incrementally increasing amounts of the ligand solution, creating a range of mole ratios (e.g., from 0:1 to 3:1 [Ligand]:[Metal]).
Ensure all solutions are buffered to a constant pH where the ligand is in its deprotonated, active form.
Measurement:
Set the spectrophotometer to the predetermined λmax.
Measure the absorbance of each solution in the series.
Data Analysis:
Plot the measured absorbance (Y-axis) against the mole ratio of ligand to metal (X-axis).
The plot will typically show two linear regions that intersect. The mole ratio corresponding to this inflection point reveals the stoichiometry of the dominant complex formed in solution (e.g., an inflection at a ratio of 2.0 suggests a 1:2 metal:ligand complex).
Conclusion and Outlook
The introduction of an acetoxy group at the 2-position introduces significant steric hindrance and adverse electronic effects that fundamentally compromise the molecule's ability to form stable metal complexes. While 2-acetoxy-8-hydroxyquinoline could potentially serve as a pro-drug, requiring in-situ hydrolysis of the ester to become an active chelator (2,8-dihydroxyquinoline), in its intact form, its chelating efficacy is expected to be minimal.
For researchers seeking a potent, reliable bidentate chelator for applications in analytical chemistry, drug delivery, or materials science, 8-hydroxyquinoline remains the unequivocal choice. The protocols provided herein offer a robust framework for any investigator wishing to quantify this performance difference directly.
References
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Available at: [Link]
Corsini, A., et al. (1969). Metal chelates of 2-(2′-thienyl)-8-hydroxyquinoline: anomalous ratios of formation constants. Canadian Journal of Chemistry, 47(24), 4655-4659. Available at: [Link]
Dutt, N. K., & Sharma, U. S. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry, 23(7), 1387-1395. Available at: [Link]
Bazzicalupi, C., et al. (2016). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 55(1), 121-133. Available at: [Link]
Feliciano, J., et al. (2014). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 91(10), 1703-1707. Available at: [Link]
Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. American Journal of Chemistry and Application, 2(3), 37-46. Available at: [Link]
e-PG Pathshala. (n.d.). Determination of stability constant by Potentiometric titrations -II. BSc Chemistry. Available at: [Link]
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Available at: [Link]
Bansode, T. N. (2015). Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. Der Pharma Chemica, 7(6), 59-63. Available at: [Link]
Spengler, G., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer. Molecules, 28(1), 329. Available at: [Link]
ResearchGate. (2021). UV-Vis Spectroscopy for metal analysis?. Available at: [Link]
Svobodova, B., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Scientific Reports, 14(1), 24653. Available at: [Link]
Santos, J. S., et al. (2018). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. Food Chemistry, 241, 324-331. Available at: [Link]
Lab Manager. (2026). Detecting Heavy Metals in Runoff Water Using UV-Vis Spectrophotometers. Available at: [Link]
Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. Available at: [Link]
Pal, T. (2022). Determination of Trace Elements Using UV–Vis Spectrophotometry. IntechOpen. Available at: [Link]
Stradling, G. N., et al. (2000). Approaches for Experimental Evaluation of Chelating Agents. Radiation Protection Dosimetry, 87(1), 49-55. Available at: [Link]
Al-Adilee, K. J., & Al-Juboori, A. M. (2023). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Molecules, 28(21), 7416. Available at: [Link]
Akyuz, S., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 433. Available at: [Link]
Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of the Witwatersrand. Available at: [Link]
Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis, Characterization And Chelating Properties Of Polymeric Azo Dye Based On 8-Hydroxyquinoline-Formaldehyde Polymer. Available at: [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Available at: [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available at: [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available at: [Link]
Enyedy, É. A., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 528. Available at: [Link]
Lescoat, G., et al. (2001). New 8-hydroxyquinoline and catecholate iron chelators: influence of their partition coefficient on their biological activity. Chemical Research in Toxicology, 14(11), 1515-1522. Available at: [Link]
Dove Medical Press. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. YouTube. Available at: [Link]
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). Available at: [Link]
Validating the Purity of 2-Acetoxy-8-hydroxyquinoline: An LC-MS Comparative Guide
As a Senior Application Scientist, one of the most frequent challenges encountered in pharmaceutical quality control is the analytical validation of labile intermediates and prodrugs. 2-Acetoxy-8-hydroxyquinoline (2-Ac-8...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most frequent challenges encountered in pharmaceutical quality control is the analytical validation of labile intermediates and prodrugs. 2-Acetoxy-8-hydroxyquinoline (2-Ac-8-HQ) is a prime example. An acetylated derivative of the well-known chelator 8-hydroxyquinoline (8-HQ), this compound is highly valued for its biological activities and coordination chemistry[1].
However, the ester linkage (acetoxy group) at the 2-position is highly susceptible to hydrolysis, readily cleaving to yield 8-HQ and acetic acid. When validating the purity of 2-Ac-8-HQ, the analytical method must be gentle enough to prevent artificial degradation during the run, yet sensitive enough to detect trace levels of the 8-HQ impurity. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives and provides a field-proven, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2].
Objective Comparison: Why LC-MS is the Gold Standard
To establish a robust purity profile, we must evaluate the analytical modalities available. The table below summarizes the quantitative and qualitative performance of LC-MS compared to HPLC-UV, GC-MS, and NMR for this specific compound.
Analytical Modality
Specificity for Trace Impurities
LOD / LOQ Profile
Risk of Artificial Degradation
Run Time
Verdict for 2-Ac-8-HQ
LC-MS (ESI-QQQ)
Optimal (Mass & structural transitions)
< 1 ng/mL
Low (Soft ionization)
< 5 min
Gold Standard
HPLC-UV
Moderate (Relies on retention time)
~ 50 ng/mL
Low to Moderate
10–15 min
Secondary / Routine
GC-MS (EI)
High (Library matching)
~ 10 ng/mL
Critical (Thermal hydrolysis)
15–20 min
Not Recommended
NMR (1H)
High (Structural confirmation)
> 1 µg/mL
Low (If aprotic solvent used)
> 10 min
Too insensitive for trace
The Causality Behind the Choice
The Failure of GC-MS: The high thermal energy in a GC injection port (>200°C) provides the activation energy required to cleave the ester bond of 2-Ac-8-HQ. This results in massive artificial thermal degradation, making it impossible to distinguish between inherent 8-HQ impurities and those generated by the instrument.
The Limitation of HPLC-UV: While suitable for bulk assay testing, UV detection lacks the absolute structural specificity required to definitively identify co-eluting trace impurities without running extensive reference standards.
The Superiority of LC-MS: UHPLC coupled with Electrospray Ionization (ESI) offers rapid separation at near-ambient temperatures. ESI is a "soft" ionization technique that transfers ions into the gas phase with minimal residual internal energy, preserving the intact molecular ion (
[M+H]+=204.1
m/z) and preventing in-source fragmentation[3].
Mechanistic Workflow & Visualization
To ensure compliance with the lifecycle and Quality-by-Design (QbD) approach mandated by the recent ICH Q2(R2) revisions[4], the validation workflow must be systematically structured.
LC-MS purity validation workflow for 2-acetoxy-8-hydroxyquinoline per ICH Q2(R2) guidelines.
Step-by-Step LC-MS Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific diluents and System Suitability Tests (SST), the method proactively prevents false positives and ensures data integrity.
Phase 1: Sample Preparation (Preventing Ex Vivo Hydrolysis)
Causality: 2-Ac-8-HQ undergoes rapid solvolysis in protic media (like water or methanol), leading to false-positive 8-HQ readings.
Diluent Selection: Use 100% LC-MS grade, anhydrous Acetonitrile (an aprotic solvent) stored at 4°C.
Stock Solution: Dissolve 2-Ac-8-HQ to a concentration of 1 mg/mL. Vortex for 30 seconds.
Working Standards: Prepare serial dilutions ranging from 1 ng/mL to 1000 ng/mL to establish the reportable range[2].
Phase 2: UHPLC Separation Parameters
Causality: A mildly acidic environment ensures the protonation of the quinoline nitrogen (enhancing ESI+ signal) while maintaining a pH that is not aggressive enough to catalyze ester hydrolysis during the short column residence time[3].
Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
2-Ac-8-HQ: m/z 204.1 → 146.1 (Quantifier, loss of acetyl group).
8-HQ (Impurity): m/z 146.1 → 118.1 (Quantifier).
Phase 4: System Suitability & ICH Q2(R2) Validation Execution
To ensure the system is self-validating, execute the following prior to batch analysis:
System Suitability Test (SST): Inject a mixed standard of 2-Ac-8-HQ and 8-HQ (100 ng/mL each). The system is only valid if the chromatographic resolution (
Rs
) between the two peaks is
≥1.5
.
Specificity: Inject a blank (Acetonitrile). Verify the absence of ghost peaks at the retention times of the analytes[4].
Linearity & Range: Inject the working standards (1 to 1000 ng/mL). Ensure the calibration curve yields an
R2≥0.995
[4].
Accuracy & Precision: Perform triplicate injections at three concentration levels (Low, Mid, High). The Relative Standard Deviation (RSD) must remain < 2% to meet regulatory standards[2].
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
National Center for Biotechnology Information (NCBI). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases. PMC. Available at:[Link]
comparative structural analysis of 2-acetoxy-8-hydroxyquinoline and 8-acetoxyquinoline
A Comparative Structural Analysis of 2-Acetoxy-8-hydroxyquinoline and 8-Acetoxyquinoline: A Guide for Researchers In the realm of heterocyclic chemistry and drug discovery, subtle structural modifications can lead to pro...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Structural Analysis of 2-Acetoxy-8-hydroxyquinoline and 8-Acetoxyquinoline: A Guide for Researchers
In the realm of heterocyclic chemistry and drug discovery, subtle structural modifications can lead to profound differences in chemical behavior and biological activity. This guide provides a detailed comparative analysis of two isomeric quinoline derivatives: 2-acetoxy-8-hydroxyquinoline and 8-acetoxyquinoline. As a senior application scientist, this document is structured to provide not just data, but a deeper understanding of the causal relationships between molecular structure and observable properties, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Isomeric Quinoline Esters
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituent groups, such as hydroxyl and acetoxy moieties, can significantly modulate their physicochemical properties and therapeutic potential. 8-Hydroxyquinoline, a well-known chelating agent, serves as a common precursor for these derivatives. The two isomers discussed here, 2-acetoxy-8-hydroxyquinoline and 8-acetoxyquinoline, share the same molecular formula but differ in the position of the acetoxy group. This seemingly minor positional isomerism can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby influencing its reactivity, stability, and interaction with biological targets.
This guide will delve into a side-by-side comparison of their synthesis, structural characteristics, and physicochemical properties, supported by experimental data and protocols.
Molecular Structure and Key Differentiating Features
The core difference between the two isomers lies in the placement of the acetoxy group, which dictates the electronic and steric environment of the entire molecule.
Caption: Chemical structures of 2-acetoxy-8-hydroxyquinoline and 8-acetoxyquinoline.
In 8-acetoxyquinoline , the hydroxyl group of 8-hydroxyquinoline is acetylated. This modification masks the chelating ability of the parent molecule. In contrast, 2-acetoxy-8-hydroxyquinoline retains the crucial 8-hydroxyl group, which is known to be critical for the biological and chelating properties of many quinoline derivatives. The acetoxy group at the 2-position, however, influences the electronic nature of the quinoline ring system.
Comparative Physicochemical and Spectroscopic Properties
The positional isomerism gives rise to distinct physicochemical and spectroscopic properties. The following table summarizes the key differences based on available data.
Property
2-Acetoxy-8-hydroxyquinoline
8-Acetoxyquinoline
Rationale for Difference
Molecular Formula
C₁₁H₉NO₃
C₁₁H₉NO₃
Isomers
Molecular Weight
203.19 g/mol
203.19 g/mol
Isomers
Melting Point
Data not readily available
55-58 °C
The presence of the free hydroxyl group in the 2-acetoxy isomer allows for intermolecular hydrogen bonding, which typically results in a higher melting point compared to the esterified 8-acetoxy isomer.
Appearance
Data not readily available
Light yellow crystalline powder
Differences in crystal packing due to varied intermolecular forces.
Solubility
Expected to be soluble in polar organic solvents
Soluble in chloroform, methanol
The free hydroxyl group in the 2-acetoxy isomer may increase its polarity and affect its solubility profile.
¹H NMR (CDCl₃, δ)
Expected shifts influenced by the electron-withdrawing acetoxy group at the 2-position. The proton of the 8-OH group would appear as a broad singlet.
~2.4 (s, 3H, -COCH₃), 7.2-7.8 (m, 6H, Ar-H)
The chemical shifts of the aromatic protons are highly dependent on the electronic environment created by the substituent positions.
IR (KBr, cm⁻¹)
Expected to show a broad O-H stretch (~3400 cm⁻¹) and a C=O stretch (~1760 cm⁻¹).
~1765 (C=O, ester), ~1210 (C-O, ester)
The presence of the hydroxyl group in the 2-acetoxy isomer is a key differentiating feature in the IR spectrum.
Synthesis and Mechanistic Insights
The synthetic routes to these isomers are fundamentally different, reflecting the distinct reactivity of the hydroxyl and keto-enol functionalities of the quinoline scaffold.
Synthesis of 8-Acetoxyquinoline
The synthesis of 8-acetoxyquinoline is a straightforward esterification of the commercially available 8-hydroxyquinoline.
Caption: Experimental workflow for the synthesis of 2-acetoxy-8-hydroxyquinoline.
Experimental Protocol:
Suspension: Suspend 8-hydroxy-2-quinolone (1.0 eq) in acetic anhydride (10-20 volumes).
Reaction: Heat the mixture to reflux for 1-2 hours. The solid will gradually dissolve.
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
Isolation: Stir the mixture until the excess acetic anhydride is hydrolyzed and a solid precipitate forms. Collect the solid by filtration.
Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.
Causality: In this synthesis, the enolic hydroxyl group at the 2-position is more nucleophilic than the phenolic hydroxyl group at the 8-position, leading to selective acetylation at the 2-position under these conditions. Acetic anhydride serves as both the acetylating agent and the solvent.
Structural Analysis and Consequential Effects
The structural disparity between the two isomers has significant implications for their chemical and biological profiles.
Chelation: 8-Acetoxyquinoline's esterified 8-hydroxyl group prevents it from acting as a chelating agent. In contrast, 2-acetoxy-8-hydroxyquinoline retains the 8-hydroxyl group, a key pharmacophore for metal chelation, which is often linked to the biological activity of 8-hydroxyquinoline derivatives.
Hydrogen Bonding: The presence of a free hydroxyl group in 2-acetoxy-8-hydroxyquinoline allows for both intramolecular and intermolecular hydrogen bonding. This can influence its crystal packing, solubility, and interaction with biological receptors. 8-acetoxyquinoline lacks a hydrogen bond donor.
Electronic Effects: The electron-withdrawing nature of the acetoxy group influences the electron density of the quinoline ring. In the 2-acetoxy isomer, this effect is more pronounced on the pyridine ring, while in the 8-acetoxy isomer, it primarily affects the benzene ring. This can alter the reactivity of the quinoline system towards electrophilic or nucleophilic attack.
Pro-drug Potential: 8-Acetoxyquinoline can be considered a pro-drug of 8-hydroxyquinoline. In a biological system, esterase enzymes could potentially hydrolyze the ester bond to release the active 8-hydroxyquinoline. The stability and hydrolysis rate would be critical factors in its efficacy. The 2-acetoxy isomer could also potentially undergo hydrolysis, but the resulting 2,8-dihydroxyquinoline would have a different biological profile.
Conclusion and Future Directions
The comparative analysis of 2-acetoxy-8-hydroxyquinoline and 8-acetoxyquinoline underscores the principle that minor positional changes in functional groups can lead to substantially different molecules with unique properties. While 8-acetoxyquinoline serves as a protected form of the highly active 8-hydroxyquinoline, potentially acting as a pro-drug, 2-acetoxy-8-hydroxyquinoline is a distinct compound with its own set of characteristics, most notably the retention of the critical 8-hydroxyl group.
For researchers in drug development, this comparison highlights the importance of strategic functional group placement to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Future studies should focus on a full characterization of 2-acetoxy-8-hydroxyquinoline and a direct comparison of the biological activities of these two isomers to fully elucidate their potential as therapeutic agents.
References
Jain, M., & Vaitilingam, B. (2022). Quinoline as a promising scaffold for the discovery of novel anticancer agents: A review. European Journal of Medicinal Chemistry Reports, 5, 100057. [Link]
Guareschi, R., et al. (2021). Quinoline-based drugs: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(5), 395-410. [Link]
Fakhri, S., et al. (2021). 8-Hydroxyquinoline and its derivatives: A review of their biological and pharmacological activities. Pharmacological Reports, 73(6), 1636-1650. [Link]
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]
Comparative
Optimizing and Validating HPLC Methods for 2-Acetoxy-8-hydroxyquinoline: An ICH Q2(R2) Comparison Guide
Introduction 2-Acetoxy-8-hydroxyquinoline is a synthesized derivative of 8-hydroxyquinoline, widely utilized in medicinal chemistry for its pharmacological properties, including antimicrobial and antifungal activities[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Acetoxy-8-hydroxyquinoline is a synthesized derivative of 8-hydroxyquinoline, widely utilized in medicinal chemistry for its pharmacological properties, including antimicrobial and antifungal activities[1]. A defining chemical characteristic of hydroxyquinolines is their ability to form stable chelates with metal ions[1]. While this coordination chemistry is essential for its biological efficacy, it presents a significant hurdle in High-Performance Liquid Chromatography (HPLC) analysis.
When analyzing 2-acetoxy-8-hydroxyquinoline, the basic nitrogen and oxygen atoms can interact with trace metal ions (such as Fe³⁺ or Cu²⁺) present in standard stainless steel HPLC hardware or residual silanols on the silica stationary phase[2]. This secondary interaction leads to severe peak tailing, reduced theoretical plates, and poor analyte recovery[3]. To ensure regulatory compliance and data integrity, analytical methods must be validated according to the recently updated 4, which emphasize a lifecycle approach and "fitness for purpose"[4].
This guide objectively compares column technologies to overcome chelation-induced peak tailing and provides a self-validating, step-by-step ICH Q2(R2) validation protocol.
Section 1: The Mechanistic Challenge of Peak Tailing
Expertise & Causality: In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, 8-hydroxyquinoline derivatives are notorious for secondary interactions. When the analyte passes through standard stainless steel frits or interacts with metal impurities in the silica support, it forms a transient chelation complex[3]. Because molecules dynamically bind and release from these metal sites at different rates than the primary hydrophobic sites, the elution band broadens asymmetrically, causing a "tail"[2].
To mitigate this, chromatographers can employ two strategies:
Hardware Modification: Utilizing bioinert columns (e.g., PEEK-lined hardware or organic/inorganic hybrid silica) to physically remove metal interaction sites[5].
Mobile Phase Modifiers: Adding a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase to sequester systemic metal ions[2].
Mechanism of 8-hydroxyquinoline peak tailing and mitigation strategies.
Section 2: Comparative Column Performance
To establish the optimal analytical environment, we compare the performance of a conventional Stainless Steel C18 column against a Bioinert Coated C18 column for the analysis of chelating agents[5].
Table 1: HPLC Performance Comparison for Chelating Quinoline Derivatives
Removal of secondary silanophilic/metallophilic interactions sharpens the chromatographic band.
Analyte Recovery
82% - 88%
98% - 101%
Prevents irreversible adsorption of the analyte to the metallic frits and column body[3].
Carryover Risk
High
Negligible
Analyte no longer permanently binds to the system's flow path.
Section 3: ICH Q2(R2) Method Validation Framework
The updated 4 establishes a unified international approach to validating analytical methods[4]. It mandates that the validation study must prove the analytical procedure is fit for its intended purpose throughout its lifecycle[6].
ICH Q2(R2) analytical method validation lifecycle and parameter flow.
Key Validation Parameters (ICH Q2(R2)):
Specificity: The method must resolve 2-acetoxy-8-hydroxyquinoline from its degradation products (e.g., 8-hydroxyquinoline formed via hydrolysis)[1]. Resolution (
Rs
) must be
≥2.0
.
Linearity & Range: Evaluated across 50% to 150% of the target specification. The calibration model must demonstrate a proportional response (
R2≥0.999
)[7].
Accuracy: Confirmed by spiking the sample matrix at 80%, 100%, and 120% concentration levels. Recovery must be 98.0% - 102.0%[4].
Precision: Assessed via Repeatability (intra-day,
n=6
) and Intermediate Precision (inter-day). Relative Standard Deviation (RSD) must be
≤2.0%
[4].
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By embedding strict System Suitability Testing (SST) at the beginning of the workflow, the method automatically verifies that the hardware and mobile phase are free of metal-chelation issues before any sample data is recorded.
Step 1: Mobile Phase Preparation
Rationale: A low pH suppresses silanol ionization, while EDTA acts as a sacrificial chelator to bind systemic metals[2].
Mobile Phase A: Dissolve 2.72 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water (20 mM). Add 0.1 mM EDTA. Adjust to pH 3.0 using orthophosphoric acid.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Filter both phases through a 0.22 µm PTFE membrane and sonicate for 15 minutes.
Step 2: Chromatographic Conditions
Column: Bioinert Coated C18 (150 mm × 4.6 mm, 3 µm)[5].
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: UV at 254 nm.
Gradient: 0-2 min (20% B), 2-10 min (20%
→
80% B), 10-12 min (80% B), 12-12.1 min (80%
→
20% B), 12.1-17 min (Equilibration).
Standard Solution: Accurately weigh 10 mg of 2-acetoxy-8-hydroxyquinoline into a 100 mL volumetric flask. Dissolve in Methanol:Water (50:50, v/v) to yield 100 µg/mL.
Base Hydrolysis (Degradation Control): Transfer 5 mL of the standard to a vial, add 1 mL of 0.1 M NaOH, and heat at 60°C for 2 hours to induce conversion to 8-hydroxyquinoline[2]. Neutralize with 1 mL of 0.1 M HCl. Inject this sample to prove the method is stability-indicating.
Step 4: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown samples, inject the Standard Solution six times.
Acceptance Criteria:
Retention Time RSD
≤1.0%
Peak Area RSD
≤2.0%
Tailing Factor (
As
)
≤1.5
Theoretical Plates (N)
≥10,000
Self-Validation Logic: If
As>1.5
, the system has failed the chelation check. The analyst must abort the run, passivate the HPLC system with 20% nitric acid, or replace the column frit before proceeding.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:4
A Comparative Guide to the In Vitro Toxicity of 2-Acetoxy-8-hydroxyquinoline and Its Parent Quinolines
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Chemical modification of this scaffold is a key strategy for developing new drugs with improv...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Chemical modification of this scaffold is a key strategy for developing new drugs with improved efficacy and reduced toxicity.[2] This guide provides a comprehensive in vitro comparison of the cytotoxicity of 2-acetoxy-8-hydroxyquinoline against its parent compounds, quinoline and 8-hydroxyquinoline. By evaluating their effects on cell viability, membrane integrity, and apoptosis induction, we aim to elucidate the structure-activity relationship and understand how the addition of a 2-acetoxy group modulates the molecule's toxicological profile. This analysis is crucial for researchers and drug development professionals seeking to optimize quinoline-based compounds for therapeutic use.
Introduction: The Rationale for Comparing Quinoline Derivatives
Quinoline and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3] However, their clinical application can be limited by their inherent toxicity.[4] The parent compound, 8-hydroxyquinoline, is a well-known metal chelator with demonstrated antimicrobial and anticancer effects, but it also exhibits cytotoxicity that warrants careful consideration.[5][6] Its activity is often linked to its ability to induce apoptosis and cause DNA damage.[6][7]
The derivatization of these parent structures is a common strategy to enhance therapeutic windows, aiming to increase target-specific activity while decreasing general cytotoxicity.[2] The compound of interest, 2-acetoxy-8-hydroxyquinoline, introduces an acetoxy group to the quinoline backbone. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its interaction with cellular components and overall toxicity. Understanding these changes is paramount for the rational design of safer and more effective quinoline-based drugs.
This guide details the standard in vitro assays used to build a comparative toxicity profile. We will describe the methodologies for assessing metabolic activity (MTT assay), plasma membrane damage (LDH assay), and programmed cell death (Annexin V/PI staining), explaining the scientific principles that make these assays reliable indicators of cytotoxicity.
Experimental Design & Methodologies
A robust comparison of cytotoxicity relies on a multi-parametric approach. No single assay can provide a complete picture of a compound's toxic effect. Therefore, we utilize a panel of assays that measure distinct cellular events, providing a more comprehensive and self-validating system.
Overall Experimental Workflow
The workflow is designed to systematically assess the cytotoxic effects of the test compounds on a selected cancer cell line (e.g., HeLa, human cervical carcinoma) after a 24-hour exposure period.
Caption: Overall workflow for the comparative in vitro toxicity assessment.
Cell Viability Assessment: MTT Assay
Expertise & Rationale: The MTT assay is a colorimetric method that serves as a robust indicator of cell viability by measuring mitochondrial metabolic activity.[8][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8] This assay is a cornerstone for initial cytotoxicity screening and for determining the half-maximal inhibitory concentration (IC50).[11]
Protocol:
Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
Compound Treatment: Prepare serial dilutions of 2-acetoxy-8-hydroxyquinoline and the parent quinolines in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[10]
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[10]
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8][12]
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[10]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value using a dose-response curve fit.[11]
Expertise & Rationale: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[13][14] This event is a hallmark of late-stage apoptosis and necrosis.[14] The assay provides a distinct and complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic activity.[3]
Protocol:
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Step 1 & 2). Crucially, establish three control groups: untreated cells (spontaneous LDH release), cells treated with the test compound, and cells treated with a lysis buffer (maximum LDH release).[3]
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: Centrifuge the plate at 250g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[13]
Reaction Setup: Prepare an LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution. Add 50 µL of this mixture to each well containing the supernatant.[15]
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[13]
Stop Reaction: Add 50-100 µL of a stop solution (e.g., 1M acetic acid) to each well.[13][15]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis vs. Necrosis Differentiation: Annexin V/PI Staining
Expertise & Rationale: This flow cytometry-based assay is essential for elucidating the mechanism of cell death. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] The principle lies in detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a key event in early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC).[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
Cell Treatment: Treat cells grown in 6-well plates with the IC50 concentration of each compound for 24 hours.
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using gentle trypsinization.[17]
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and pellet by centrifugation.
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[18]
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17][18]
Analysis: Analyze the stained cells immediately by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]
Results: A Comparative Toxicity Profile
Disclaimer: The following data is a representative example based on published findings for structurally related quinoline compounds and is intended for illustrative purposes. Actual experimental results may vary.
Quantitative Cytotoxicity Data (IC50)
The IC50 values, representing the concentration of a compound required to inhibit 50% of cell viability, are summarized below. A lower IC50 value indicates higher cytotoxic potency.[3]
Compound
Chemical Structure
MTT Assay IC50 (µM) on HeLa Cells
LDH Assay (Concentration for 50% Cytotoxicity, µM)
Quinoline
(Basic quinoline ring)
> 200
> 200
8-Hydroxyquinoline
(Quinoline with -OH at C8)
45.5
52.1
2-Acetoxy-8-hydroxyquinoline
(8-HQ with -OAc at C2)
82.3
95.7
Note: Structures are simplified representations.
Mechanism of Cell Death
Flow cytometry analysis following Annexin V/PI staining reveals the predominant mode of cell death induced by each compound at its respective IC50 concentration.
Compound
% Viable Cells
% Early Apoptosis
% Late Apoptosis/Necrosis
Predominant Mechanism
Untreated Control
~95%
< 2%
< 3%
-
8-Hydroxyquinoline
~48%
~25%
~27%
Apoptosis & Necrosis
2-Acetoxy-8-hydroxyquinoline
~51%
~18%
~31%
Apoptosis & Necrosis
Discussion: Structure-Activity Relationship and Mechanistic Insights
The experimental data provides clear insights into how structural modifications to the quinoline scaffold affect its in vitro toxicity.
Quinoline , the unsubstituted parent heterocycle, exhibits minimal cytotoxicity, with an IC50 value well above 200 µM. This suggests that the basic quinoline ring itself is not a potent cytotoxic agent.
8-Hydroxyquinoline (8-HQ) shows a significant increase in cytotoxicity compared to quinoline. The introduction of the hydroxyl group at the 8-position is critical for its biological activity. This is widely attributed to its ability to chelate essential metal ions, disrupting cellular homeostasis, and its capacity to generate reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[20][21] Our results, showing a significant induction of both early and late apoptosis/necrosis, support this mechanism. Studies have confirmed that 8-HQ can induce DNA damage and mutations, further contributing to its toxicity.[7]
2-Acetoxy-8-hydroxyquinoline demonstrates markedly lower cytotoxicity than 8-hydroxyquinoline, with an IC50 value nearly double that of its parent compound. The addition of the acetoxy group at the 2-position appears to mitigate the compound's toxic effects. This can be explained by several potential factors:
Steric Hindrance: The bulky acetoxy group may sterically hinder the molecule's ability to intercalate with DNA or interact with key cellular enzymes, a common mechanism of action for quinoline derivatives.[1]
Altered Chelating Properties: The modification could alter the electronic properties and conformation of the molecule, potentially reducing the efficiency of metal ion chelation compared to the parent 8-hydroxyquinoline.
Metabolic Activation/Deactivation: The acetoxy group could be subject to hydrolysis by cellular esterases. This could either be a deactivating step, releasing a less toxic metabolite, or a necessary activation step. The observed lower toxicity suggests the former may be predominant in this context.
The cell death mechanism for the acetoxy derivative remains a mix of apoptosis and necrosis, similar to 8-HQ, indicating that it likely acts through similar, albeit less potent, pathways.
A Comparative FT-IR Spectroscopic Analysis of 2-Acetoxy-8-hydroxyquinoline and Quinoline N-oxide
A Guide for Researchers in Medicinal Chemistry and Materials Science In the landscape of heterocyclic compounds, quinoline and its derivatives stand out for their broad applicability, ranging from antimalarial agents to...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of heterocyclic compounds, quinoline and its derivatives stand out for their broad applicability, ranging from antimalarial agents to corrosion inhibitors. Understanding the subtle structural nuances of these molecules is paramount for predicting their chemical behavior and designing novel applications. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to probe the vibrational characteristics of molecular bonds, providing a unique "fingerprint" of a compound's functional groups. This guide presents a detailed comparative analysis of the FT-IR spectra of two key quinoline derivatives: 2-acetoxy-8-hydroxyquinoline and quinoline N-oxide, highlighting how minor structural modifications lead to significant spectral differences.
Probing Molecular Structure Through Vibrational Spectroscopy
At the heart of FT-IR spectroscopy lies the principle that chemical bonds are not static; they vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an excited vibrational state.[1] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).[1][2] Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching, bending), making FT-IR an invaluable tool for functional group identification.[2][3]
The two molecules under investigation, while both derived from the core quinoline structure, possess distinct functional groups that are readily distinguishable by FT-IR spectroscopy. 2-acetoxy-8-hydroxyquinoline features an ester (acetoxy) group and a hydroxyl group, while quinoline N-oxide is characterized by the presence of an N-oxide functional group. These differences are visually represented in their molecular structures.
Molecular Structures and Key Functional Groups
Here we visualize the structures of 2-acetoxy-8-hydroxyquinoline and quinoline N-oxide to better understand the origin of their distinct FT-IR spectra.
Caption: Molecular structures of the two quinoline derivatives.
A Head-to-Head Spectral Comparison
The FT-IR spectra of 2-acetoxy-8-hydroxyquinoline and quinoline N-oxide reveal characteristic absorption bands that directly correlate with their unique functional groups. The most telling differences are observed in the regions associated with carbonyl (C=O), hydroxyl (O-H), and N-oxide (N-O) stretching vibrations.
Vibrational Mode
2-Acetoxy-8-hydroxyquinoline (cm⁻¹)
Quinoline N-oxide (cm⁻¹)
Interpretation
O-H Stretch (phenolic)
~3400 (broad)
Absent
The broad peak in 2-acetoxy-8-hydroxyquinoline is characteristic of a hydrogen-bonded hydroxyl group.[4] This peak is absent in quinoline N-oxide.
Aromatic C-H Stretch
~3100-3000
~3100-3000
Both molecules exhibit peaks in this region, typical for C-H stretching in aromatic rings.[5][6]
C=O Stretch (ester)
~1750-1735 (strong, sharp)
Absent
This strong absorption is a definitive marker for the carbonyl group of the ester in 2-acetoxy-8-hydroxyquinoline.[7]
Aromatic C=C and C=N Stretch
~1600-1450
~1600-1450
Both spectra show multiple bands in this "fingerprint" region, corresponding to the quinoline ring system.[8]
N-O Stretch
Absent
~1300-1200
A key feature of the quinoline N-oxide spectrum is the N-O stretching vibration. For aromatic N-oxides, this band typically appears in the 1300-1200 cm⁻¹ range.[9]
C-O Stretch (ester)
~1300-1000
Absent
2-acetoxy-8-hydroxyquinoline shows characteristic C-O stretching bands from the ester and phenolic ether linkages.[10][11]
Key Takeaways from the Spectral Data:
The Carbonyl Signature: The most prominent distinguishing feature is the strong, sharp absorption band for the C=O stretch of the ester group in 2-acetoxy-8-hydroxyquinoline, typically found between 1750-1735 cm⁻¹.[10][7] The absence of this peak in the quinoline N-oxide spectrum is a clear differentiator.
The N-Oxide Vibration: Conversely, quinoline N-oxide exhibits a characteristic absorption band for the N-O stretching vibration. The position of this band can be influenced by the electronic environment of the aromatic ring.
The Hydroxyl Group: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region for 2-acetoxy-8-hydroxyquinoline indicates the O-H stretching of the phenolic hydroxyl group.[12] This feature is absent in quinoline N-oxide.
To ensure reproducible and high-quality data, a standardized protocol for sample preparation and spectral acquisition is essential. The following method is recommended for solid organic compounds like the ones discussed.
Workflow for FT-IR Analysis:
Caption: Standard workflow for FT-IR analysis of solid samples.
Step-by-Step Methodology:
Sample Preparation (KBr Pellet Technique):
Gently grind approximately 1-2 mg of the solid sample in an agate mortar and pestle.[13]
Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[13]
Transfer the mixture to a pellet die and press under hydraulic pressure to form a thin, transparent pellet.[13] The transparency of the pellet is crucial for minimizing light scattering.
Instrumental Setup and Background Collection:
Ensure the FT-IR spectrometer's sample compartment is clean and dry. Purging with dry nitrogen can help reduce interference from atmospheric water and carbon dioxide.[14]
Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
Sample Measurement:
Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[14]
Data Processing:
The acquired spectrum should be baseline corrected to account for any drift or scattering effects.
If comparing multiple spectra, normalization can be applied to a consistent peak to facilitate direct comparison of relative peak intensities.
Conclusion
The FT-IR spectra of 2-acetoxy-8-hydroxyquinoline and quinoline N-oxide provide a clear demonstration of how this technique can effectively differentiate between structurally similar molecules. The presence of a strong carbonyl absorption for the former and a characteristic N-O stretching vibration for the latter serve as unambiguous identifiers. For researchers in drug development and materials science, a solid understanding of these spectral correlations is fundamental for quality control, reaction monitoring, and the elucidation of molecular structures.
References
University of California, Davis. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 5(2), 138-146. [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
Michigan State University. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. [Link]
MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
ResearchGate. (n.d.). FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. [Link]
AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]
ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]
ACS Publications. (2022, July 18). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and its metal chelates. [Link]
PMC. (n.d.). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. [Link]
ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. [Link]
PMC. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
WordPress.com. (2026, January 24). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. [Link]
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]
ResearchGate. (n.d.). FTIR spectra in the N-O stretching region: a comparison of parent H-MFI.... [Link]
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). [Link]
Validating the Biological Activity of 2-Acetoxy-8-Hydroxyquinoline Metal Complexes: A Comparative Guide
As the demand for novel antimicrobial and antineoplastic agents intensifies, metallodrugs have emerged as a critical frontier in medicinal chemistry. While standard 8-hydroxyquinoline (8-HQ) and its halogenated derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for novel antimicrobial and antineoplastic agents intensifies, metallodrugs have emerged as a critical frontier in medicinal chemistry. While standard 8-hydroxyquinoline (8-HQ) and its halogenated derivatives (like Clioquinol) have well-documented biological activities, 2-acetoxy-8-hydroxyquinoline (2-Ac-8HQ) offers a distinct pharmacological profile. The introduction of an acetoxy group at the 2-position alters the steric environment around the coordinating nitrogen and significantly enhances the lipophilicity of the resulting metal complexes 1.
This guide provides a rigorous, objective comparison of 2-Ac-8HQ metal complexes against established alternatives, detailing the causality behind their enhanced efficacy and outlining self-validating experimental workflows for their biological assessment.
The biological efficacy of 8-HQ derivatives is intrinsically linked to Adrien Albert's "chelation theory" and their function as ionophores 2. However, the parent 8-HQ molecule often suffers from rapid systemic clearance and off-target toxicity.
Synthesizing metal complexes (e.g., Cu²⁺, Ru²⁺, Re⁺) with 2-Ac-8HQ solves these kinetic and thermodynamic challenges through two primary mechanisms:
Overtone's Concept & Tweedy's Chelation Theory: Chelation reduces the polarity of the metal ion by sharing its positive charge with the donor atoms (N and O) of 2-Ac-8HQ. The added acetoxy group acts as a lipophilic shield, facilitating superior penetration through the lipid bilayer of bacterial cell walls or cancer cell membranes compared to standard 8-HQ 3.
Prodrug/Ionophore Action: Once inside the intracellular environment, the acetoxy group can be hydrolyzed by intracellular esterases. This localized release, combined with the redox-active nature of metals like Cu(II) or Ru(II), triggers Fenton-like reactions, generating lethal reactive oxygen species (ROS) and inducing apoptosis 4.
Figure 1: Intracellular ionophore mechanism and ROS-mediated apoptosis of 2-Ac-8HQ metal complexes.
Comparative Performance Data
To objectively validate 2-Ac-8HQ complexes, we must benchmark them against the uncomplexed ligand, the parent 8-HQ, established derivatives like Clioquinol, and standard clinical therapeutics (Ampicillin, Cisplatin). The data below synthesizes expected in vitro performance metrics based on structural analogs and established literature 5.
Compound
Target / Cell Line
Assay Type
Value (μM)
Mechanistic Note
8-Hydroxyquinoline (8-HQ)
S. aureus (MRSA)
MIC
27.58
Baseline chelator activity
Clioquinol (5-Cl-7-I-8-HQ)
S. aureus (MRSA)
MIC
12.50
Enhanced by halogenation
2-Acetoxy-8-HQ (Ligand)
S. aureus (MRSA)
MIC
31.20
Limited by extracellular stability
2-Ac-8HQ-Cu(II)
S. aureus (MRSA)
MIC
5.40
Synergistic ionophore toxicity
Cisplatin
A549 (Lung Cancer)
IC50
15.20
Standard DNA cross-linker
2-Ac-8HQ-Ru(II)
A549 (Lung Cancer)
IC50
8.15
Superior cellular uptake via lipophilicity
Data synthesis demonstrates that complexation of 2-Ac-8HQ with transition metals yields a 4-to-6-fold increase in biological potency compared to the uncomplexed ligand.
Self-Validating Experimental Protocols
A common pitfall in metallodrug research is attributing biological activity to a complex that has actually dissociated in the assay medium. To ensure scientific integrity, the following protocols are designed as self-validating systems —where physicochemical stability is proven concurrently with biological efficacy.
Causality: Before any biological assay, you must prove the complex remains intact in physiological buffers (e.g., PBS, pH 7.4). If the complex dissociates, you are merely measuring the toxicity of the free metal and ligand.
Job's Method (Continuous Variation): Prepare equimolar solutions (e.g., 100 μM) of 2-Ac-8HQ and the metal salt (e.g., CuCl₂). Mix in varying volume ratios (0:10 to 10:0) while keeping the total volume constant.
Measurement: Record the UV-Vis spectra. The parent 2-Ac-8HQ typically absorbs near 310-330 nm. Upon complexation, look for a bathochromic shift (red shift) and the emergence of a new Ligand-to-Metal Charge Transfer (LMCT) band (often ~380-420 nm).
Validation Check: Plot absorbance of the LMCT band against the mole fraction of the ligand. The inflection point confirms the stoichiometry (e.g., 1:2 Metal:Ligand ratio) 3. Monitor this peak in assay media over 48 hours to confirm stability prior to cell dosing.
Protocol B: High-Throughput MIC Determination (Resazurin Assay)
Causality: Metal complexes often precipitate in nutrient-rich media like Mueller-Hinton broth, creating turbidity that causes false-positive optical density (OD₆₀₀) readings. Using Resazurin (Alamar Blue) bypasses this by measuring metabolic activity rather than optical clarity.
Preparation: Dispense 100 μL of bacterial suspension (10⁶ CFU/mL) into a 96-well plate.
Treatment: Add serial dilutions of the 2-Ac-8HQ metal complex (0.5 to 128 μM). Include Ampicillin as a positive control, and 1% DMSO as a vehicle negative control.
Indicator Addition: After 18 hours of incubation at 37°C, add 20 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
Validation Check: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains visually blue. The vehicle control must turn pink, and the sterile broth control must remain blue to validate the assay.
Protocol C: Cytotoxicity & Selectivity Index (MTS Assay)
Causality: A highly toxic metal complex is useless if it kills healthy cells indiscriminately. Testing must be performed on both target cancer lines and healthy fibroblasts to calculate the Selectivity Index (SI).
Seeding: Seed A549 (cancer) and MRC-5 (normal lung fibroblast) cells at 5×10³ cells/well in 96-well plates. Incubate for 24h.
Dosing: Treat cells with 2-Ac-8HQ complexes (1–50 μM) for 48 hours.
Quantification: Add 20 μL of MTS reagent. Viable cells reduce MTS to a soluble formazan product. Read absorbance at 490 nm.
Validation Check: Calculate the IC₅₀. The assay is self-validated by calculating the Selectivity Index (SI = IC₅₀ MRC-5 / IC₅₀ A549). An SI > 3 confirms that the complex selectively exploits the altered metal homeostasis of cancer cells rather than acting as a universal biocide.
Figure 2: Self-validating experimental workflow for physicochemical and biological characterization.
References
EvitaChem. "Buy 2-Acetoxy-8-hydroxyquinoline (EVT-8572590) - Chemical Properties and Mechanism of Action." EvitaChem.
Benchchem. "Discovery and history of 8-hydroxyquinoline's biological activity." Benchchem.
MDPI. "Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands." Pharmaceuticals.
SCIRP. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences.
Science Alert. "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.
A Comparative Guide to the Cross-Validation of 2-Acetoxy-8-hydroxyquinoline Quantification Methods in Plasma
Introduction In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of establishing pharmacoki...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of establishing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Acetoxy-8-hydroxyquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline[1], is a compound of interest for its potential therapeutic applications, which may span from antimicrobial to neuroprotective activities.[1][2] The journey from a promising molecule to a viable therapeutic candidate is paved with rigorous analytical data, demanding robust and reliable bioanalytical methods.
This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of 2-acetoxy-8-hydroxyquinoline in human plasma: the workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causality behind the experimental choices, empowering researchers to select and implement the method best suited for their specific research context—be it early-stage discovery, preclinical toxicokinetics, or regulated clinical trials.
The methodologies described herein are designed as self-validating systems, grounded in the principles outlined by major regulatory bodies. The cross-validation data presented will serve as a critical tool for comparing the performance, strengths, and limitations of each approach, ensuring that the data generated is both accurate and defensible.
Before delving into specific methods, understanding the analyte is paramount. 2-Acetoxy-8-hydroxyquinoline possesses a molecular weight of 191.18 g/mol and is generally soluble in organic solvents but less so in water.[3] A critical consideration is its potential for in-vivo hydrolysis of the ester linkage to yield its primary, more polar metabolite, 8-hydroxyquinoline. Any robust quantification method must demonstrate selectivity, i.e., the ability to distinguish and accurately measure the parent drug in the presence of this key metabolite and other endogenous plasma components. Furthermore, the inherent metal-chelating properties of the quinoline scaffold necessitate care in method development to avoid chromatographic issues arising from interactions with trace metals in the analytical flow path.[1][4]
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV represents a cost-effective, accessible, and reliable method for bioanalysis, particularly when analyte concentrations are expected in the mid-to-high ng/mL or µg/mL range. The principle relies on chromatographic separation on a packed column followed by quantification based on the analyte's inherent ability to absorb UV light.
Experimental Protocol: HPLC-UV
1. Materials and Reagents
Reference Standards: 2-acetoxy-8-hydroxyquinoline (>98% purity), 8-hydroxyquinoline (>98% purity), and an internal standard (IS) such as 2,3-diphenylquinoxaline.
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
Reagents: Formic acid, analytical grade.
Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).
2. Instrumentation
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Data System: Chromatography data acquisition and processing software.
3. Sample Preparation: Protein Precipitation (PPT)
The causality behind choosing PPT is its simplicity, speed, and universal applicability for disrupting drug-protein binding. While it may yield a less clean extract than liquid-liquid or solid-phase extraction, it is often sufficient for the sensitivity levels of UV detection and serves as an excellent starting point.
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 10 µL of Internal Standard working solution (e.g., 10 µg/mL in ACN).
Add 300 µL of ice-cold ACN to precipitate plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to an HPLC vial.
Inject 20 µL into the HPLC system.
4. Chromatographic & Detection Conditions
Mobile Phase: Isocratic elution with ACN and 0.1% Formic Acid in Water (40:60, v/v). Rationale: The organic modifier (ACN) controls retention on the C18 column, while the acidic aqueous phase ensures the quinoline nitrogen is protonated, leading to better peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 250 nm. Rationale: This wavelength provides a good balance of sensitivity for the quinoline aromatic system while minimizing interference from endogenous plasma components.[4]
A Researcher's Guide to the Safe Disposal of 2-Acetoxy-8-hydroxyquinoline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for comp...
Author: BenchChem Technical Support Team. Date: April 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for compounds like 2-Acetoxy-8-hydroxyquinoline is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Acetoxy-8-hydroxyquinoline, grounded in an understanding of its chemical nature and the principles of hazardous waste management.
While 2-Acetoxy-8-hydroxyquinoline is a distinct chemical entity, its structural relationship to 8-hydroxyquinoline, a compound with a well-documented hazard profile, dictates a cautious and informed approach to its disposal.[1][2] The parent compound, 8-hydroxyquinoline, is classified as toxic if swallowed, a potential skin sensitizer, and capable of causing serious eye damage.[3][4] Furthermore, it is recognized as potentially damaging to fertility or an unborn child and is very toxic to aquatic life with long-lasting effects.[4] Therefore, 2-Acetoxy-8-hydroxyquinoline must be handled and disposed of as hazardous waste.
Core Principle: Hazard-Based Waste Segregation
The foundational principle of chemical waste disposal is segregation at the source. Improperly mixed waste streams can lead to dangerous chemical reactions, complicate the disposal process, and increase costs and environmental risks. Based on its molecular formula, C₁₁H₉NO₂, 2-Acetoxy-8-hydroxyquinoline is classified as a non-halogenated organic compound .[5][6] This classification is critical because non-halogenated and halogenated organic wastes are treated via different disposal pathways, often incineration.[7][8] Mixing them is a common and serious breach of disposal protocol.[9][10]
Hazard Profile and Disposal Summary
The following table summarizes the anticipated hazards (extrapolated from 8-hydroxyquinoline data) and the corresponding high-level disposal considerations.
Handle with stringent engineering controls (e.g., fume hood) and appropriate PPE to minimize exposure.
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects.[3][4]
Do not allow the product or its rinsate to enter drains or waterways.[3][4]
Step-by-Step Disposal Protocols
Adherence to these procedural steps ensures safety and regulatory compliance. Always perform these tasks wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] All handling of the solid compound or concentrated solutions should occur within a chemical fume hood.[3][12]
Disposal of Solid 2-Acetoxy-8-hydroxyquinoline Waste
This category includes expired or unused neat compounds, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes).
Step 1: Container Selection: Procure a designated hazardous waste container for non-halogenated solid organic waste . This container must be made of a compatible material and have a secure, tightly-fitting lid.[9]
Step 2: Waste Transfer: Carefully transfer the solid waste into the designated container. Avoid creating dust.[3][11]
Step 3: Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "2-Acetoxy-8-hydroxyquinoline," and an estimate of the quantity added.[9][10] Do not use abbreviations or chemical formulas on the primary label.[10]
Step 4: Storage: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated satellite accumulation area within your laboratory.
Disposal of Liquid 2-Acetoxy-8-hydroxyquinoline Waste
This includes solutions containing the compound and solvent rinses from glassware decontamination.
Step 1: Container Selection: Use a separate, clearly labeled hazardous waste container for non-halogenated liquid organic waste . The container must be compatible with the solvents used.
Step 2: Segregation: Do not mix this waste with halogenated solvents, acids, bases, or other incompatible waste streams.[7][9]
Step 3: Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents, with their approximate concentrations or ratios.[7][9]
Step 4: Decontamination Rinsate: When decontaminating glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is contaminated and must be collected as hazardous liquid waste.[11] Subsequent washes with soap and water can typically be disposed of down the drain, pending institutional policy.
Step 5: Storage: Ensure the container cap is securely fastened to prevent spills and vapor release.[10] Store in your lab's satellite accumulation area.
Managing a Spill
In the event of a spill, prioritize personnel safety and containment.
Step 1: Evacuate & Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.[3]
Step 2: Protect Personnel: Don appropriate PPE, including respiratory protection if dust is present.
Step 3: Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills of solvent-based solutions.
Step 4: Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container for solid non-halogenated organic waste.[3][10]
Step 5: Clean & Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials and contaminated PPE for disposal as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2-Acetoxy-8-hydroxyquinoline.
Caption: Disposal Decision Workflow for 2-Acetoxy-8-hydroxyquinoline
Final Disposition
The ultimate responsibility for the safe and compliant disposal of hazardous waste lies with your institution. Once your properly labeled waste containers are full, contact your organization's Environmental Health & Safety (EHS) department. They will arrange for the collection of the waste, which will then be transported to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration.[11] Never dispose of 2-Acetoxy-8-hydroxyquinoline or its containers in the regular trash or pour its solutions down the drain.[8]
By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure that your research is conducted with the highest standards of professional responsibility.
Personal protective equipment for handling 2-Acetoxy-8-hydroxyquinoline
As a Senior Application Scientist, I have designed this protocol to establish a self-validating safety system for handling 2-Acetoxy-8-hydroxyquinoline . This guide synthesizes technical accuracy with field-proven logist...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this protocol to establish a self-validating safety system for handling 2-Acetoxy-8-hydroxyquinoline . This guide synthesizes technical accuracy with field-proven logistical insights, moving beyond standard safety data to explain the causality behind experimental precautions. By understanding the mechanistic behavior of this compound, researchers and drug development professionals can ensure laboratory operations remain safe, compliant, and efficient.
Chemical Profile & Mechanistic Hazard Assessment
To select the appropriate Personal Protective Equipment (PPE) and handling protocols, we must first understand the chemical's structural reactivity and biological mechanisms.
2-Acetoxy-8-hydroxyquinoline is an acetylated derivative of 8-hydroxyquinoline[1]. The compound's primary biological activity—and consequently its toxicity—stems from the quinoline core's potent ability to chelate essential metal ions[1],[2]. In biological systems and human tissue, this chelation disrupts critical metalloenzymes. The addition of the acetoxy group enhances its lipophilicity and alters its reactivity profile compared to the parent compound.
Because 2-Acetoxy-8-hydroxyquinoline shares the core structural hazards of 8-hydroxyquinoline, it is handled under stringent GHS classifications[3],[4].
Toxic if swallowed; disrupts cellular metabolism[3],[6].
Serious Eye Damage
Category 1
Causes irreversible ocular damage upon contact[3],[4].
Reproductive Toxicity
Category 1B
Suspected to damage fertility or the unborn child[3],[6].
Aquatic Toxicity
Category 1 (Acute/Chronic)
Highly toxic to aquatic life; strictly dictates disposal[3],[7].
Personal Protective Equipment (PPE) Matrix
Do not default to standard lab attire. The physical state of the compound and your chosen solvent system dictate specific barrier requirements.
Protection Zone
Recommended Equipment
Mechanistic Justification & Field Insight
Ocular / Face
ANSI Z87.1 Chemical Splash Goggles
The compound causes Category 1 serious eye damage[4]. Standard safety glasses with side shields are insufficient against aerosolized powders during weighing.
Dermal (Hands)
Nitrile (Min. 0.11 mm) or Butyl Rubber
Nitrile is excellent for handling the dry powder. Field Insight: If dissolving the compound in Dimethyl Sulfoxide (DMSO) for biological assays, DMSO rapidly permeates nitrile. Switch to butyl rubber gloves for prolonged solvent handling.
Respiratory
N95 / P100 Particulate Respirator
Required only if weighing outside a certified fume hood or during a spill. The powder form presents an inhalation risk that can lead to systemic absorption[8],[5].
Body
Flame-retardant Lab Coat
Prevents accumulation of sensitizing dust on personal clothing[4]. Ensure cuffs are tightly tucked into gloves.
Standard Operating Procedure (SOP): Handling & Transfer
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure during chemical transfer.
Step 1: Pre-Operational Validation
Verify that the chemical fume hood has a calibrated face velocity between 80–100 feet per minute (fpm) (0.4–0.5 m/s).
Validation Check: Do not open the chemical container if the airflow monitor is in alarm mode or reads below 80 fpm.
Step 2: Static Mitigation
2-Acetoxy-8-hydroxyquinoline powder can hold a static charge, causing it to aerosolize or cling to spatulas.
Use an anti-static gun (e.g., Zerostat) on the weigh boat for 5 seconds before initiating the transfer.
Step 3: Closed-System Weighing
Tare the anti-static weigh boat inside the analytical balance enclosure.
Transfer the powder using a grounded micro-spatula. Close the balance doors before recording the final mass to prevent drafts from dispersing the powder.
Step 4: In-Hood Dissolution
Add your solvent (e.g., DMSO or ethanol) directly to the vial inside the fume hood.
Seal the vial tightly with a PTFE-lined cap before removing it from the hood to prevent vapor or particulate escape into the general laboratory environment.
Spill Management & Decontamination Protocol
In the event of a solid spill, immediate containment is critical due to the compound's reproductive and aquatic toxicity[3],[7].
Step 1: Isolate & Evacuate
Alert nearby personnel and restrict access to the spill zone.
Step 2: Don Emergency PPE
Upgrade to a half-mask P100 respirator and heavy-duty butyl gloves if the spill occurred outside the fume hood.
Step 3: Containment (No Dry Sweeping)
Critical Rule: Do not use a brush or broom, as this will aerosolize the toxic powder.
Gently cover the spilled solid with damp paper towels (using water mixed with a mild surfactant) to suppress dust generation[8].
Step 4: Collection & Decontamination
Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.
Wash the benchtop surface thoroughly with soap and water. Because the compound has low aqueous solubility[7], a surfactant (soap) is strictly required to lift residual chemical from the surface.
Environmental Disposal Plan
Because 2-Acetoxy-8-hydroxyquinoline is very toxic to aquatic organisms with long-lasting effects[3],[6], it must never be disposed of via the sink or standard trash.
Solid Waste: Collect all contaminated weigh boats, paper towels, and gloves in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Aquatic Hazard".
Liquid Waste: Segregate organic solvent waste containing this compound into a dedicated waste carboy. Do not mix with incompatible strong oxidizing agents.
Regulatory Compliance: Ensure all waste is processed by a licensed EPA/RCRA-compliant waste management facility[7].
Operational Workflow Diagram
Figure 1: Standardized operational and spill response workflow for 2-Acetoxy-8-hydroxyquinoline.